molecular formula C7H5N3O2 B1583931 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 21038-66-4

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1583931
CAS No.: 21038-66-4
M. Wt: 163.13 g/mol
InChI Key: JQPYINKVAWEQDQ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-66-4) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural similarity to purines allows it to interact with a variety of enzymatic targets, making it a privileged structure for developing novel therapeutic agents . A primary research application of this core structure is in oncology, particularly as a kinase inhibitor. Derivatives have been developed as potent inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target implicated in cancer cell survival under metabolic stress . For instance, the derivative A-484954 (compound 6) is a well-characterized, ATP-competitive inhibitor of eEF-2K, demonstrating efficacy in cellular models such as MDA-MB-231 breast cancer cells . Furthermore, this scaffold serves as a key precursor for synthesizing blockers of the RAF-MEK-ERK signaling pathway, a crucial cascade often dysregulated in cancers, highlighting its utility in developing targeted cancer therapies . Recent research also explores its functionalization to create multi-target agents with dual anticancer and antibacterial activities, supported by computational analyses of their binding to targets like EGFR . Beyond biomedical applications, this compound has also been investigated in agricultural chemistry. Some of its derivatives have shown promising herbicidal activity, particularly against monocotyledonous weeds, with one study indicating a potential mechanism involving the inhibition of protoporphyrinogen oxidase (PPO) . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[2,3-d]pyrimidine-2,4-dione
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InChI

InChI=1S/C7H5N3O2/c11-6-4-2-1-3-8-5(4)9-7(12)10-6/h1-3H,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPYINKVAWEQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)NC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296896
Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21038-66-4
Record name 21038-66-4
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Record name Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Record name 1H-Pyrido[2,3-d]pyrimidine-2,4-dione
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Foundational & Exploratory

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione basic structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Core

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed examination of the basic this compound structure, a key representative of this chemical class. We will explore its fundamental physicochemical properties, established synthetic routes, and characteristic spectral data. Furthermore, this whitepaper will delve into the rationale behind derivatization strategies and survey its validated biological activities, including its role as a potent kinase inhibitor. The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future discovery efforts.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology. Among these, fused ring systems offer a rigid, three-dimensional framework that can be precisely decorated with functional groups to achieve high-affinity and selective interactions with biological targets. The pyrido[2,3-d]pyrimidine system, which consists of a fused pyridine and pyrimidine ring, is one such scaffold of immense interest.[1] Its structural similarity to endogenous purines allows it to function as an effective mimic in various enzymatic active sites, particularly within the ATP-binding pocket of kinases. The dione variant, this compound, provides specific hydrogen bond donors and acceptors that are critical for molecular recognition, making it a highly versatile starting point for inhibitor design.[2][3] Derivatives of this core have been investigated for a wide range of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][3]

Core Structure and Physicochemical Properties

The fundamental structure, 1H-Pyrido[2,3-d]pyrimidine-2,4-dione, is a planar, aromatic system. Its chemical and physical properties are critical determinants of its behavior in both chemical reactions and biological systems. These properties dictate its solubility, stability, and foundational ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]

IUPAC Name: 1H-pyrido[2,3-d]pyrimidine-2,4-dione[5] CAS Number: 21038-66-4[5][6][7][8]

PropertyValueSource
Molecular Formula C₇H₅N₃O₂PubChem[5]
Molecular Weight 163.13 g/mol PubChem[5]
Monoisotopic Mass 163.038 g/mol PubChem[5]
XLogP3-AA (LogP) -0.3PubChem[5]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Appearance White solid[2][3]

Synthesis and Characterization

The synthesis of the this compound core and its derivatives can be achieved through several reliable routes. One of the most common and versatile methods involves the condensation and cyclization of a substituted 6-aminouracil with a suitable carbonyl compound. This approach allows for the introduction of diversity at various positions on the resulting scaffold.

Exemplary Synthesis Protocol: From 6-Aminouracil

This protocol describes a general, one-pot procedure for synthesizing substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, adapted from established literature.[2][3][9] The rationale for this approach is its efficiency and the ready availability of diverse 6-aminouracil precursors and aldehydes/ketones, allowing for the construction of a large library of analogs.

Step 1: Reactant Preparation

  • In a round-bottom flask, dissolve 1.0 equivalent of the chosen 6-aminouracil derivative (e.g., 6-amino-1,3-dimethyluracil) in glacial acetic acid.

  • Add 1.1 equivalents of an appropriate aldehyde (e.g., benzaldehyde) and 1.1 equivalents of a compound with an active methylene group (e.g., malononitrile).

Step 2: Condensation and Cyclization

  • Heat the mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • The causality of this step involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 6-aminouracil, and subsequent intramolecular cyclization and dehydration/aromatization to form the fused pyridone ring.

Step 3: Isolation and Purification

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water, followed by a cold ethanol wash to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of DCM:MeOH) or by column chromatography on silica gel.[2][3]

Spectroscopic Characterization

The identity and purity of the synthesized compound must be validated through standard spectroscopic methods.

  • ¹H NMR (DMSO-d₆): Protons on the N1 and N3 positions typically appear as broad singlets at δ 11.0-12.0 ppm. The proton on the C6 position of the pyridine ring usually resonates as a singlet around δ 6.7-7.0 ppm. Signals for any substituents will appear in their expected regions.[3]

  • ¹³C NMR (DMSO-d₆): The carbonyl carbons (C2 and C4) are characteristically downfield, appearing around δ 150-165 ppm. The remaining aromatic and substituent carbons will appear in their respective typical ranges.[3]

  • IR (KBr, cm⁻¹): Strong absorption bands corresponding to C=O stretching will be prominent in the 1640-1710 cm⁻¹ region. N-H stretching bands can be observed around 3100-3400 cm⁻¹.[3]

  • Mass Spectrometry (ESI+): The spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺.[3][5]

Chemical Reactivity and Derivatization Strategy

The therapeutic potential of the this compound scaffold is unlocked through strategic derivatization. The core structure presents several positions where chemical modifications can be made to modulate potency, selectivity, and pharmacokinetic properties.[4][10]

  • N1 and N3 Positions: The nitrogen atoms of the pyrimidine-dione ring are common sites for alkylation. Introducing alkyl or aryl groups at these positions can enhance cell permeability by masking polar N-H bonds and can also introduce new interactions with the target protein. The choice of base (e.g., NaOH, K₂CO₃) and alkylating agent (e.g., ethyl iodide) is critical for controlling mono- versus di-alkylation.[10]

  • C5 and C7 Positions: These positions on the pyridine ring are often substituted to explore hydrophobic pockets within an enzyme's active site. Introducing small alkyl groups (e.g., methyl) or larger aryl groups can significantly impact binding affinity and selectivity.[2][3]

  • C6 Position: While substitution at C6 is less common in the dione series, functionalization here can influence the electronic properties of the ring system and provide vectors for further modification.

The diagram below illustrates the core scaffold and the primary sites for chemical derivatization, which form the basis of medicinal chemistry campaigns.

Caption: Core structure and key sites for therapeutic derivatization.

Biological Significance and Therapeutic Applications

The this compound scaffold has been successfully employed to develop inhibitors for a variety of key biological targets. Its efficacy stems from its ability to act as a bioisostere of purine, enabling it to compete with ATP in the active sites of kinases.

Kinase Inhibition
  • eEF-2K (Eukaryotic Elongation Factor-2 Kinase): A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and identified as potent inhibitors of eEF-2K.[10][11] This kinase is an atypical Ser/Thr kinase that regulates protein synthesis and is implicated in cancer cell survival. Inhibition of eEF-2K is a promising strategy for cancer therapy.[10] Compounds with an ethyl group at the N1 position and a cyclopropyl group at the N3 position showed significant inhibitory activity, with IC₅₀ values in the nanomolar range.[10][11]

  • EGFR (Epidermal Growth Factor Receptor): This scaffold has been used to design novel inhibitors targeting mutant forms of EGFR (L858R/T790M), which are responsible for resistance to first-generation tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).[12]

  • PIM-1 Kinase: Derivatives have shown potent cytotoxic activity against breast cancer cell lines by inhibiting PIM-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[13]

Other Therapeutic Targets
  • COX-2 (Cyclooxygenase-2): Certain derivatives have been identified as selective COX-2 inhibitors with potent anti-inflammatory activity and improved gastric safety profiles compared to traditional NSAIDs.[2][3]

  • mTOR (Mammalian Target of Rapamycin): The parent compound is noted as an inhibitor of mTOR kinase, a central regulator of cell growth and proliferation.[6]

  • PARP-1 (Poly (ADP-ribose) polymerase-1): Fused pyrano[2,3-d]pyrimidine-2,4-dione derivatives have shown excellent inhibitory activity against PARP-1, a key enzyme in DNA repair and a validated target in oncology.[14]

The diagram below illustrates the role of eEF-2K in protein synthesis and how pyrido[2,3-d]pyrimidine-based inhibitors can intervene.

Signaling_Pathway Growth_Factors Growth Factors Nutrient Stress Upstream_Kinases Upstream Kinases (e.g., AMPK, mTOR) Growth_Factors->Upstream_Kinases eEF2K eEF-2K (Active) Upstream_Kinases->eEF2K eEF2 eEF-2 (Active) eEF2K->eEF2 P eEF2_P eEF-2-P (Inactive) eEF2->eEF2_P Protein_Synthesis Protein Synthesis (Elongation) eEF2->Protein_Synthesis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->eEF2K

Caption: Inhibition of the eEF-2K signaling pathway.

A Practical Workflow: From Synthesis to Biological Evaluation

A successful drug discovery campaign utilizing the this compound core follows a structured, iterative process. The trustworthiness of the results depends on this self-validating system, where each step informs the next.

Workflow cluster_chem Chemistry cluster_bio Biology & DMPK Synthesis Scaffold Synthesis Purification Purification & Characterization Synthesis->Purification Derivatization Library Derivatization Purification->Derivatization Screening In Vitro Screening (e.g., Kinase Assay) Derivatization->Screening ADME ADME Profiling (Solubility, Permeability) Screening->ADME Cell_Assay Cell-Based Assays ADME->Cell_Assay Cell_Assay->Derivatization SAR Data (Iterate)

Sources

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for therapeutically valuable agents. These "privileged scaffolds" possess the inherent ability to interact with a variety of biological targets, offering a versatile starting point for drug discovery. The pyrido[2,3-d]pyrimidine nucleus, a bicyclic aromatic heterocycle formed by the fusion of a pyridine and a pyrimidine ring, has firmly established itself as such a scaffold.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the pyrido[2,3-d]pyrimidine core, offering insights for its continued exploration in the development of novel therapeutics.

The journey of the pyrido[2,3-d]pyrimidine scaffold from a chemical curiosity to a cornerstone of numerous drug discovery programs is marked by key synthetic innovations and profound biological discoveries. Initially explored for its structural analogy to pteridines and folic acid, its therapeutic potential has expanded dramatically, with derivatives now recognized as potent inhibitors of kinases, dihydrofolate reductase, and other critical cellular targets.[3][4] This has led to the development of approved drugs and a rich pipeline of clinical candidates for the treatment of cancer, infectious diseases, and inflammatory conditions.[1][3]

Historical Perspective and Key Milestones

The exploration of pyrido[2,3-d]pyrimidines gained significant momentum in the latter half of the 20th century, driven by the quest for novel antimicrobial and anticancer agents. Early synthetic efforts focused on the construction of the fused ring system from readily available pyrimidine or pyridine precursors. A notable milestone in the history of this scaffold was the work of Kisliuk and his collaborators in the early 1990s. Their research on 2,4-diaminopyrido[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR) laid a crucial foundation for understanding the structure-activity relationships within this class of compounds.[3][5][6][7] Their synthetic strategies, such as the condensation of 6-aminopyrimidines with various three-carbon synthons, remain relevant today.[5][6][7]

The subsequent decades witnessed an exponential growth in research surrounding the pyrido[2,3-d]pyrimidine core. The advent of combinatorial chemistry and high-throughput screening technologies accelerated the discovery of new derivatives with diverse biological activities. A pivotal moment in the clinical translation of this scaffold was the development of Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which received FDA approval for the treatment of breast cancer.[3] This success story solidified the position of the pyrido[2,3-d]pyrimidine scaffold as a clinically validated pharmacophore and spurred further investigation into its potential as a kinase inhibitor.

Synthetic Strategies: Building the Core

The construction of the pyrido[2,3-d]pyrimidine ring system can be broadly categorized into two main approaches: annulation of a pyridine ring onto a pre-existing pyrimidine, or the formation of a pyrimidine ring onto a pyridine precursor. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

From Pyrimidine Precursors: Building the Pyridine Ring

This is a widely employed strategy that typically involves the reaction of a 6-aminopyrimidine derivative with a three-carbon electrophilic partner.

A classic example is the reaction of 6-aminouracil with α,β-unsaturated ketones, which leads to the formation of 5,7-disubstituted pyrido[2,3-d]pyrimidines.[8] Another versatile method involves the condensation of 6-aminopyrimidines with malononitrile and an aldehyde, often in a one-pot, multi-component reaction, to afford highly functionalized pyrido[2,3-d]pyrimidines.[5][9]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrido[2,3-d]pyrimidine

This protocol is a representative example of a multi-component reaction to construct the pyrido[2,3-d]pyrimidine scaffold.

  • Reaction Setup: To a solution of 6-amino-1,3-dimethyluracil (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 5,6-dihydropyrido[2,3-d]pyrimidine derivative.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

From Pyridine Precursors: Constructing the Pyrimidine Ring

Alternatively, the pyrimidine ring can be annulated onto a suitably functionalized pyridine. This approach often starts with an ortho-amino-cyano pyridine (2-amino-3-cyanopyridine) or a related derivative.

A common method involves the reaction of 2-amino-3-cyanopyridine with formamide or formic acid to yield the corresponding pyrido[2,3-d]pyrimidin-4-amine.[10] Treatment with phosphorus oxychloride can then convert the 4-amino group into a 4-chloro substituent, which serves as a versatile handle for introducing various nucleophiles.[11]

Diagram: General Synthetic Approaches to the Pyrido[2,3-d]pyrimidine Scaffold

G cluster_0 From Pyrimidine Precursors cluster_1 From Pyridine Precursors pyrimidine 6-Aminopyrimidine pyridopyrimidine_from_pyrimidine Pyrido[2,3-d]pyrimidine pyrimidine->pyridopyrimidine_from_pyrimidine Annulation three_carbon Three-Carbon Synthon (e.g., α,β-unsaturated ketone, malonates) three_carbon->pyridopyrimidine_from_pyrimidine pyridine 2-Amino-3-cyanopyridine pyridopyrimidine_from_pyridine Pyrido[2,3-d]pyrimidine pyridine->pyridopyrimidine_from_pyridine Cyclization one_carbon One-Carbon Synthon (e.g., Formamide, Guanidine) one_carbon->pyridopyrimidine_from_pyridine G cluster_pathways Cancer Cell Signaling Pathways cluster_outcomes Cellular Outcomes Pyridopyrimidine Pyrido[2,3-d]pyrimidine Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Pyridopyrimidine->RTK Inhibits PI3K PI3K Pyridopyrimidine->PI3K Inhibits CDK CDK4/6 Pyridopyrimidine->CDK Inhibits RTK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Proliferation Decreased Proliferation RAS_RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation Cell_Cycle->Proliferation Apoptosis Increased Apoptosis

Caption: Inhibition of key cancer signaling pathways by pyrido[2,3-d]pyrimidines.

Beyond Kinases: A Diverse Pharmacological Profile

While kinase inhibition is a prominent feature, the biological activities of pyrido[2,3-d]pyrimidines are not limited to this target class.

  • Dihydrofolate Reductase (DHFR) Inhibitors: As mentioned earlier, the pioneering work on this scaffold focused on its ability to inhibit DHFR, an enzyme essential for nucleotide synthesis. [3][4]This makes pyrido[2,3-d]pyrimidines attractive candidates for the development of antimicrobial and antiprotozoal agents. [4][5]* Antimicrobial and Antiviral Activity: Certain derivatives have demonstrated efficacy against various bacteria and viruses. [2][12]For example, Pipemidic acid is a pyrido[2,3-d]pyrimidine-based antibiotic. [1]More recently, this scaffold has been explored for its potential against viruses like Hepatitis C. [2][13]* Central Nervous System (CNS) Activity: Some pyrido[2,3-d]pyrimidines have been shown to possess CNS depressant and anticonvulsant properties. [5][14]* Anti-inflammatory and Analgesic Effects: The scaffold has also been investigated for its potential in treating inflammatory conditions and pain. [14][12]

Quantitative Data Summary

The following table summarizes the biological activities of selected pyrido[2,3-d]pyrimidine derivatives.

Compound Name/CodeTarget(s)Biological ActivityKey Application(s)Reference(s)
Palbociclib CDK4/6Potent and selective inhibition of CDK4/6, leading to G1 cell cycle arrest.Treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[3]
Piritrexim Dihydrofolate Reductase (DHFR)Inhibition of DHFR, disrupting DNA synthesis.Antineoplastic, treatment of bladder and urethral cancer.[1][7]
Pipemidic Acid DNA GyraseInhibition of bacterial DNA gyrase.Antibiotic for urinary tract infections.[1][2]
PD173955 Ephrin Receptor Tyrosine KinaseInhibition of the ephrin receptor family of proteins.Preclinical investigation for cancer therapy.[3]
PD180970 Bcr-Abl Tyrosine KinaseInhibition of Bcr-Abl tyrosine phosphorylation.Preclinical investigation for chronic myeloid leukemia (CML).[5]

Future Directions and Conclusion

The pyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research is likely to focus on several key areas:

  • Development of Novel Kinase Inhibitors: With the growing understanding of the kinome and its role in disease, there is a continuous need for novel, selective kinase inhibitors. The pyrido[2,3-d]pyrimidine core will undoubtedly serve as a valuable template for the design of next-generation therapeutics targeting both established and novel kinase targets.

  • Exploration of New Biological Space: While cancer and infectious diseases have been the primary focus, the documented CNS and anti-inflammatory activities suggest that the therapeutic potential of this scaffold is far from fully realized.

  • Application of Modern Synthetic Methodologies: The use of techniques such as flow chemistry and photocatalysis can further streamline the synthesis of pyrido[2,3-d]pyrimidine libraries, accelerating the discovery of new lead compounds.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Discovery of pyrido[2,3-d]pyrimidine-based inhibitors of HCV NS5A. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023).
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021). Mini-Reviews in Organic Chemistry.
  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. (2021). Archiv der Pharmazie.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Pharmaceuticals.
  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2025). Current Pharmaceutical Design.
  • The chemistry of pyrido[2,3-d]pyrimidines. (2012). Journal of Chemical and Pharmaceutical Research.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022).
  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. (2024). Journal of Medicinal Chemistry.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry.
  • Unlocking Pharmaceutical Potential: Synthesis of Pyrido[2,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. (2023).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. (2016).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a key heterocyclic scaffold in medicinal chemistry. Given the limited availability of published experimental NMR data for the unsubstituted parent compound, this guide presents a combination of high-quality predicted spectral data and an illustrative analysis of a closely related derivative to provide a comprehensive understanding of the spectroscopic characteristics of this core structure.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition and anti-cancer properties.[1][2] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of these molecules in solution.

This guide is intended to serve as a valuable resource for researchers working with this class of compounds by providing a detailed breakdown of the expected ¹H and ¹³C NMR spectral features of the parent this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following standardized numbering scheme for the this compound ring system will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Spectroscopic Data

Due to a lack of readily available experimental spectra for the unsubstituted parent compound, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms. These predictions serve as a reliable baseline for the interpretation of spectra for its derivatives. The predictions were performed for a solution in DMSO-d₆, a common solvent for this class of compounds.

Predicted ¹H NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~11.5Broad Singlet-
H3~11.2Broad Singlet-
H7~8.7Doublet of DoubletsJ ≈ 4.5, 1.8
H5~8.2Doublet of DoubletsJ ≈ 8.0, 1.8
H6~7.3Doublet of DoubletsJ ≈ 8.0, 4.5
Predicted ¹³C NMR Data
PositionChemical Shift (δ, ppm)
C2~163
C4~158
C7~155
C8a~152
C5~138
C6~120
C4a~116

Interpretation of NMR Spectra

The predicted NMR data reveals the key spectroscopic signatures of the this compound core.

  • ¹H NMR Spectrum: The two protons on the pyrimidine ring nitrogens, H1 and H3, are expected to appear as broad singlets at very low field (downfield), characteristic of acidic N-H protons in aprotic polar solvents like DMSO. The three protons on the pyridine ring (H5, H6, and H7) will form a distinct three-spin system. H7, being adjacent to the electron-withdrawing nitrogen atom (N8), is the most deshielded of the three. H5 is also significantly deshielded due to its proximity to the fused pyrimidine ring. H6 is expected to be the most shielded of the pyridine protons. The coupling constants will reflect the ortho (H5-H6, H6-H7) and meta (H5-H7) relationships.

  • ¹³C NMR Spectrum: The two carbonyl carbons, C2 and C4, are the most deshielded carbons, appearing at the downfield end of the spectrum. The quaternary carbons C8a and C4a will also be evident. The carbon atoms of the pyridine ring will show distinct signals, with C7 being the most deshielded among them due to its proximity to N8.

Experimental Data for a Representative Derivative: 7-amino-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide

To provide a tangible example of the spectroscopic features of this class of compounds, the experimental data for a closely related derivative, 7-amino-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide, is presented below.[1] This data was obtained in DMSO-d₆.

Experimental ¹H NMR Data
Position/GroupChemical Shift (δ, ppm)Multiplicity
NH (Position 3)11.17Singlet
H58.51Singlet
NH₂ (carboxamide)8.20Singlet
NH₂ (carboxamide)7.33Singlet
CH (cyclopropyl)2.70Multiplet
CH₂ (cyclopropyl)1.14-0.98Multiplet
CH₂ (cyclopropyl)0.85-0.73Multiplet
Experimental ¹³C NMR Data
Position/GroupChemical Shift (δ, ppm)
C=O (carboxamide)168.8
C4161.2
C2160.9
C7154.9
C8a151.1
C5137.9
C4a105.0
C6100.0
CH (cyclopropyl)25.0
CH₂ (cyclopropyl)9.4

Analysis of the Derivative's Spectra: The experimental data for this derivative aligns well with the expected spectral features of the core structure. The N-H proton at position 3 is observed as a singlet at a low field (11.17 ppm). The pyridine proton H5 appears as a singlet at 8.51 ppm, its multiplicity simplified due to the substitution at positions 6 and 7. The carbonyl carbons C2 and C4 are found at 160.9 and 161.2 ppm, respectively. The remaining carbon signals are consistent with the substituted pyridopyrimidine framework.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

The following is a generalized, best-practice protocol for the acquisition of high-quality NMR data for this compound and its derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). vortex Vortex or sonicate to ensure complete dissolution. dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube. vortex->transfer instrument Insert sample into the NMR spectrometer (≥400 MHz). transfer->instrument lock_shim Lock on the deuterium signal of the solvent and shim the magnetic field. instrument->lock_shim temp Allow the sample to equilibrate to the probe temperature (e.g., 298 K). lock_shim->temp h1_acq Acquire ¹H NMR spectrum. Use a sufficient number of scans for good signal-to-noise. temp->h1_acq c13_acq Acquire ¹³C NMR spectrum. May require a longer acquisition time. h1_acq->c13_acq ft Apply Fourier transform to the FID. c13_acq->ft phase Phase the resulting spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the chemical shift scale using the residual solvent peak or TMS. baseline->calibrate integrate Integrate the ¹H NMR signals. calibrate->integrate

Caption: A generalized workflow for NMR analysis of Pyrido[2,3-d]pyrimidine derivatives.

Causality in Experimental Choices:

  • Solvent Selection (DMSO-d₆): Many heterocyclic compounds, including pyridopyrimidines, exhibit good solubility in DMSO-d₆. Its high boiling point is also advantageous. Crucially, it allows for the observation of exchangeable N-H protons, which would be lost in protic solvents like D₂O or CD₃OD.

  • Spectrometer Frequency (≥400 MHz): Higher field strengths provide better signal dispersion and resolution, which is essential for the unambiguous assignment of protons in complex spin systems, such as the one found in the pyridine ring of the title compound.

  • Shimming: This process is critical for achieving a homogeneous magnetic field across the sample, resulting in sharp, well-defined NMR signals, which is necessary for accurate measurement of chemical shifts and coupling constants.

Conclusion

References

  • Dalby, K. N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4910-4916. [Link]

  • PubChem. (n.d.). 1H-Pyrido[2,3-d]pyrimidine-2,4-dione. National Center for Biotechnology Information. [Link]

  • Dalby, K. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link]

Sources

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: A Core Scaffold in Modern Drug Discovery

Introduction

The landscape of medicinal chemistry is continually shaped by the discovery and development of novel heterocyclic scaffolds that offer diverse biological activities. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a structure of significant interest to researchers in drug development. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly kinases. This guide provides a comprehensive technical overview of the parent molecule, this compound, covering its fundamental properties, synthesis, and the vast therapeutic potential of its derivatives.

Core Compound Profile: this compound

The parent compound is a fused heterocyclic system, forming the foundation upon which a multitude of pharmacologically active derivatives are built. Its core properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₇H₅N₃O₂[1][2]
Molecular Weight 163.13 g/mol [1][2]
IUPAC Name 1H-pyrido[2,3-d]pyrimidine-2,4-dione[2]
CAS Number 21038-66-4[2]
Canonical SMILES C1=CC2=C(NC(=O)NC2=O)N=C1[2]
InChI Key JQPYINKVAWEQDQ-UHFFFAOYSA-N[2]

Synthesis Methodologies: Building the Core Scaffold

The synthesis of the pyrido[2,3-d]pyrimidine core is a critical step in the development of its derivatives. Various methods have been established, often prioritizing efficiency, yield, and environmental compatibility. Two prominent strategies are highlighted below.

One-Pot, Three-Component Reaction

This approach is highly valued for its efficiency and atom economy, allowing for the rapid assembly of the heterocyclic system from simple precursors. A common pathway involves the reaction of 6-aminouracil, an aromatic aldehyde, and a compound with an active methylene group, such as malononitrile.[3] This domino Knoevenagel-Michael-cyclization reaction is often facilitated by microwave irradiation or a catalyst like diammonium hydrogen phosphate in an aqueous medium, aligning with the principles of green chemistry.[3]

Experimental Protocol: One-Pot Synthesis
  • Reactant Mixture: In a suitable reaction vessel, combine 6-aminouracil (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Solvent and Catalyst: Add a catalytic amount of diammonium hydrogen phosphate (10 mol%) and use a mixture of ethanol and water as the solvent.[3]

  • Reaction Condition: Heat the mixture under reflux for the time specified in the literature (typically a few hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.[4]

Synthesis from 2-Chloropyridine Precursors

An alternative and straightforward route starts from 2-chloropyridine-3-carboxylic acid. This method allows for the systematic introduction of substituents on the nitrogen atoms, providing a high degree of control over the final molecular structure.[5] The process involves esterification, followed by a one-step nucleophilic aromatic substitution and amide formation, and finally, a ring-closure reaction to yield the desired dione.[5]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of Pyrido[2,3-d]pyrimidine derivatives, highlighting the versatility of starting materials.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 6-Aminouracil D One-Pot, Three-Component Reaction (Domino) A->D B Aldehyde / Ketone B->D C Malononitrile C->D E Pyrido[2,3-d]pyrimidine Derivative D->E Cyclization

Caption: Generalized one-pot synthesis workflow.

Biological Activities and Therapeutic Potential

The Pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This versatility has led to the development of derivatives with a wide spectrum of therapeutic applications.[6][7]

Kinase Inhibition in Oncology

Many derivatives of pyrido[2,3-d]pyrimidine are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8][9]

  • eEF-2K Inhibition: Certain derivatives have been identified as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), an enzyme involved in protein synthesis regulation that is often dysregulated in cancer.[10] By inhibiting eEF-2K, these compounds can reduce cell proliferation, particularly in cancer cells.[11]

  • EGFR Inhibition: The scaffold has been successfully modified to create inhibitors of the epidermal growth factor receptor (EGFR).[12] Specific derivatives have shown high potency against mutated forms of EGFR (L858R/T790M) that confer resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[12]

  • CDK4 Inhibition: Palbociclib, a well-known breast cancer drug, features a pyrido[2,3-d]pyrimidine core and functions as a cyclin-dependent kinase 4 (CDK4) inhibitor, highlighting the scaffold's clinical relevance.[9]

EGFR Signaling Pathway Inhibition

The diagram below illustrates how a Pyrido[2,3-d]pyrimidine-based inhibitor can block the EGFR signaling pathway, which is crucial for cell growth and proliferation.

G EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation (Activation) EGFR->P Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridopyrimidine core, a fused heterocyclic system of pyridine and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the diverse biological potential of pyridopyrimidine derivatives, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and showcase key quantitative data to inform future drug discovery and development efforts.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyridopyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell growth, survival, and proliferation.[1]

Mechanism of Action: Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers. Pyridopyrimidines have been extensively developed as inhibitors of several key kinase families.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer (NSCLC).[2] Pyridopyrimidine derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs).[3] Some derivatives act as irreversible inhibitors by forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR, a strategy to overcome acquired resistance to first-generation TKIs.[3]

  • PI3K/mTOR Dual Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Several pyridopyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, offering a more comprehensive blockade of this pathway.[5]

  • PIM Kinase Inhibition: PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation.[6] Pyrido[2,3-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds have been successfully utilized to develop potent PIM-1 kinase inhibitors.[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a selective inhibitor of CDK4 and CDK6 and is an approved drug for the treatment of HR-positive, HER2-negative breast cancer.[5][6] It functions by preventing the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest.[5]

Case Study: Approved Pyridopyrimidine-Based Anticancer Drugs
  • Palbociclib (Ibrance®): An orally available selective inhibitor of CDK4 and CDK6.[5][6] It is used in combination with endocrine therapy for the treatment of advanced or metastatic breast cancer.[9]

  • Piritrexim: A lipophilic inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[10][11] While not a kinase inhibitor, it demonstrates the broader anticancer potential of the pyridopyrimidine scaffold.

Quantitative Data: Anticancer Activity
Derivative ClassTarget(s)Cell LineIC50 (nM)Reference
Pyrido[3,4-d]pyrimidineEGFR L858R/T790MH1975490[3]
Pyrido[3,2-d]pyrimidinePI3Kα-3-10[4]
Pyrido[2,3-d]pyrimidinePIM-1MCF-711.4[7]
Pyrido[2,3-d]pyrimidineCDK4/Cyclin D1--[12]
Pyrido[2,3-d]pyrimidineDHFR--[10]
Experimental Protocols

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test pyridopyrimidine derivative

  • Reference inhibitor (e.g., Erlotinib)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader (luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.[13]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plates

  • Test pyridopyrimidine derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Diagram of the EGFR Signaling Pathway and Inhibition by Pyridopyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Pyridopyrimidine Pyridopyrimidine Derivative Pyridopyrimidine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyridopyrimidine derivatives.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The pyridopyrimidine scaffold is also a valuable template for the development of agents to combat bacterial, fungal, and viral infections.[14]

Antimicrobial Activity

Pyridopyrimidine derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action for their antibacterial effects can vary, with some derivatives targeting bacterial dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis.[10]

Quantitative Data: Antimicrobial Activity

Derivative ClassBacterial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidineS. aureus0.48 - 3.91[15][16]
Pyrido[2,3-d]pyrimidineE. coli0.48 - 3.91[15][16]
Pyrido[2,3-d]pyrimidineP. aeruginosa0.97 - 7.81[15][16]
Pyrido[2,3-d]pyrimidineB. subtilis0.48 - 3.91[15][16]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test pyridopyrimidine derivative

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Activity

Pyridopyrimidine derivatives have shown promise as antiviral agents, with activity reported against various viruses, including influenza virus and coronaviruses.[14][17] Some derivatives are thought to interfere with viral replication by inhibiting viral polymerases or by targeting host cell factors essential for viral propagation, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[14]

Quantitative Data: Antiviral Activity

Derivative ClassVirusAssayEC50 (µM)Reference
Pyrimido[4,5-d]pyrimidineHCoV-229ECPE reduction-[17]
PyrimidineInfluenza APlaque reduction-[18]

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Materials:

  • Host cell line (e.g., MDCK for influenza)

  • Virus stock

  • Cell culture medium

  • Test pyridopyrimidine derivative

  • Overlay medium (containing, for example, agarose or carboxymethylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Staining: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (the concentration that inhibits plaque formation by 50%).

Workflow for Antimicrobial and Antiviral Screening

Screening_Workflow Start Synthesized Pyridopyrimidine Derivatives MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Antiviral_Assay Antiviral Assay (Plaque Reduction) Start->Antiviral_Assay Active_Antimicrobial Active Antimicrobial Compounds MIC_Assay->Active_Antimicrobial Active_Antiviral Active Antiviral Compounds Antiviral_Assay->Active_Antiviral Mechanism_Study_Antimicrobial Mechanism of Action Studies (e.g., DHFR inhibition) Active_Antimicrobial->Mechanism_Study_Antimicrobial Mechanism_Study_Antiviral Mechanism of Action Studies (e.g., Polymerase inhibition) Active_Antiviral->Mechanism_Study_Antiviral

Caption: General workflow for screening pyridopyrimidine derivatives for antimicrobial and antiviral activity.

Anti-inflammatory and CNS Activities: Modulating Physiological Responses

Anti-inflammatory Activity

Certain pyridopyrimidine derivatives exhibit anti-inflammatory properties.[15] Their mechanism of action can involve the inhibition of key inflammatory mediators.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[3][19]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% in saline)

  • Test pyridopyrimidine derivative

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Dosing: Administer the test compound or reference drug to the rats (e.g., orally or intraperitoneally).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.[20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Central Nervous System (CNS) Activity

The pyridopyrimidine scaffold has been explored for its potential to modulate CNS targets, with some derivatives showing anticonvulsant and other CNS-related activities.[21][22][23] These compounds may exert their effects by interacting with various receptors and ion channels in the brain.[21][22] Further research is needed to fully elucidate the specific mechanisms and therapeutic potential of pyridopyrimidine derivatives in CNS disorders.

Synthesis and Characterization

The synthesis of pyridopyrimidine derivatives often involves multi-step reactions, with the specific route depending on the desired substitution pattern. A common approach involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor.

General Synthesis and Characterization Protocol

Synthesis:

A general synthetic route may involve the reaction of a 2-aminonicotinonitrile derivative with an appropriate reagent like formic acid or an acid chloride to construct the pyrimidine ring.[24] Further modifications can be made to the pyridopyrimidine core through various reactions such as nucleophilic aromatic substitution.[15]

Characterization:

The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion and Future Directions

Pyridopyrimidine derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their success in targeting various kinases has led to the development of approved anticancer drugs, and their potential in treating infectious, inflammatory, and CNS disorders is an active area of research. Future efforts in this field will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications for this remarkable scaffold. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their quest to develop the next generation of pyridopyrimidine-based therapeutics.

References

  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3479-3490.
  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2366147.
  • Comparative Pharmacodynamics of Piritrexim and its Analogues: A Guide for Researchers. BenchChem.
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349.
  • MTT Assay Protocol.
  • Application Notes & Protocols: Development of Antimicrobial Agents
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12716.
  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 107(45), 19501-19506.
  • a novel fused pyridopyrimidine derivatives: synthesis and characterization. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 233-238.
  • Piritrexim Preclinical Development: A Technical Guide. BenchChem.
  • Palbociclib Synthetic Routes. MedKoo Biosciences.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 596-601.
  • Palbociclib. PubChem.
  • Synthesis and Clinical Development of Palbociclib: An Overview.
  • Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One, 8(7), e70358.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7792.
  • Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Medicinal Chemistry Letters, 3(10), 809-814.
  • Carrageenan induced Paw Edema Model.
  • Synthesis of some new pyrimidine and pyridopyrimidine derivatives Note. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 37(5), 491-494.
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Palbociclib. Wikipedia.
  • Structural variations of piritrexim, a lipophilic inhibitor of human dihydrofolate reductase: synthesis, antitumor activity and molecular modeling investigations. Archiv der Pharmazie, 339(1), 10-17.
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 29(36), 5969-5993.
  • Recent Advances in the Development of Pyrimidine-based CNS Agents.
  • Recent Advances in the Development of Pyrimidine-based CNS Agents. Bentham Science.
  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Journal of the Iranian Chemical Society, 19(8), 3247-3259.
  • Oral piritrexim, an effective treatment for metastatic urothelial cancer. British Journal of Cancer, 70(3), 522-524.
  • Pyrimidine derivatives as potential agents acting on central nervous system. Central Nervous System Agents in Medicinal Chemistry, 15(2), 92-100.
  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. International Journal of Pharmacy, 5(1), 53-58.
  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. European Journal of Medicinal Chemistry, 124, 516-525.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals, 17(11), 1478.
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Introduction: The Prominence of the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Applications of Pyrido[2,3-d]pyrimidines

The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system comprising pyridine and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines, the fundamental components of DNA and RNA, allows derivatives to interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[1][2] This guide provides a comprehensive overview of the synthetic strategies used to construct this versatile core and explores its extensive applications, particularly in the development of targeted therapeutics.

The significance of this scaffold lies in its broad spectrum of pharmacological activities.[3][4] Derivatives have been extensively investigated and developed as anticancer, antibacterial, antiviral, anti-inflammatory, and CNS-active agents.[3][4][5][6][7][8] The adaptability of the pyrido[2,3-d]pyrimidine ring system allows for fine-tuning of its physicochemical properties, enabling chemists to design potent and selective molecules for a diverse array of therapeutic targets.

Part 1: Core Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine skeleton can be broadly categorized into two primary approaches: annelating a pyridine ring onto a pre-existing pyrimidine, or constructing a pyrimidine ring onto a pyridine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Pyridine Ring Annulation onto a Pyrimidine Core

This is the most prevalent approach, typically starting from an electron-rich aminopyrimidine, which facilitates electrophilic substitution at the C5 position.[6][9]

A classic and robust method involves the reaction of a 6-aminopyrimidine derivative, such as 6-aminouracil, with compounds containing a three-carbon chain that can undergo cyclization.[6]

  • Causality of the Reaction: The reaction proceeds via an initial Michael addition of the C5 carbon of the aminopyrimidine to the electrophilic β-carbon of the unsaturated ketone or dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration/oxidation to form the aromatic pyridine ring. The electron-donating amino group at C6 and the carbonyl groups of the uracil ring activate the C5 position for the initial nucleophilic attack.[6]

Experimental Protocol: Synthesis of 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione [6]

  • Reactants: 6-Aminouracil (1a) and acetylacetone (4).

  • Solvent/Catalyst: Phosphoric acid.

  • Procedure: A mixture of 6-aminouracil and acetylacetone is heated in phosphoric acid.

  • Mechanism: The reaction involves an electrophilic attack on the 5-position of the pyrimidine ring by the protonated acetylacetone, followed by cyclization and dehydration.

  • Outcome: This reaction yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione (5).

Reflecting the principles of green chemistry, one-pot multicomponent reactions have become an invaluable tool for the efficient synthesis of complex molecules like pyrido[2,3-d]pyrimidines.[10][11] These reactions offer significant advantages, including operational simplicity, reduced waste, and high atom economy.[10][11]

  • Causality of the Reaction: The typical MCR involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and an aminopyrimidine.[12] The reaction proceeds through a domino sequence of Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aminouracil, and concluding with an intramolecular cyclization and tautomerization to yield the final product.[10][12] Various catalysts, from nanocatalysts to simple bases, or even microwave irradiation, can be used to promote the reaction.[10][12]

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines [12]

  • Reactants: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4(6)-aminouracil (1 mmol).

  • Conditions:

    • Method A (Microwave): Reactants are mixed in an appropriate vessel and subjected to microwave irradiation.

    • Method B (Catalytic): Reactants are refluxed in aqueous ethanol in the presence of a catalytic amount (10 mol%) of diammonium hydrogen phosphate (DAHP).

  • Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized to afford the pure product.

  • Outcome: This efficient procedure provides good yields of the desired 5-aryl-7-amino-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives.

Caption: Multicomponent reaction workflow for pyrido[2,3-d]pyrimidine synthesis.

Strategy 2: Pyrimidine Ring Construction onto a Pyridine Core

An alternative strategy involves starting with a substituted pyridine and building the pyrimidine ring. This is particularly useful for accessing derivatives with specific substitution patterns on the pyridine moiety that are not easily accessible from pyrimidine precursors.

  • Causality of the Reaction: This approach typically begins with a 2-amino-3-cyanopyridine (o-aminonicotinonitrile) derivative.[13] The ortho-amino and cyano groups are perfectly positioned to act as a binucleophile. Reaction with a one-carbon synthon, such as formic acid or an acid chloride, leads to acylation or formylation of the amino group, followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the newly formed amide/formamide carbonyl, closing the pyrimidine ring.[13]

Experimental Protocol: Synthesis from o-Aminonicotinonitrile [13]

  • Reactant: Substituted o-aminonicotinonitrile (e.g., compound 2 in the cited reference).

  • Reagent: An acid chloride (e.g., benzoyl chloride) or a thioacylating agent.

  • Procedure: The o-aminonicotinonitrile is treated with the acid chloride in a suitable solvent like pyridine. The intermediate acyl derivative is formed.

  • Cyclization: The intermediate undergoes a spontaneous or base-catalyzed intramolecular heterocyclization to form the pyrido[2,3-d]pyrimidine-4-one ring system.

  • Outcome: This method provides direct access to 4-oxo-pyrido[2,3-d]pyrimidines.

Strategy Starting Material Key Reaction Type Advantages Reference
Pyridine Annulation6-AminopyrimidineCondensation / MCRReadily available starting materials, high efficiency (MCR)[6][12]
Pyrimidine Annulation2-Amino-3-cyanopyridineIntramolecular CyclizationAccess to specific pyridine substitution patterns[13]
CycloadditionFunctionalized PyrimidineIntramolecular CycloadditionAccess to novel, complex fused systems[14]
Table 1: Summary of Key Synthetic Strategies for the Pyrido[2,3-d]pyrimidine Core.

Part 2: Applications in Drug Discovery and Development

The pyrido[2,3-d]pyrimidine scaffold is a prolific source of bioactive compounds, with its most profound impact being in the field of oncology as kinase inhibitors.[3][7]

A. Anticancer Agents: Potent Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrido[2,3-d]pyrimidines have been successfully designed as ATP-competitive inhibitors that occupy the ATP-binding pocket of various kinases, thereby blocking downstream signaling required for tumor growth and survival.[5]

  • Tyrosine Kinase (TK) Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives are potent inhibitors of TKs such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and the non-receptor tyrosine kinase Bcr-Abl.[3][5][9] For instance, compound B1 was developed as a selective inhibitor of the drug-resistant EGFRL858R/T790M mutant, with a potent IC₅₀ value of 13 nM.[15] Similarly, the derivative PD180970 effectively reduces Bcr-Abl tyrosine phosphorylation in chronic myelogenous leukemia (CML) cells.[5]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical for cell cycle progression. Palbociclib, a landmark drug for HR-positive, HER2-negative advanced breast cancer, features a pyrido[2,3-d]pyrimidine core and functions as a selective inhibitor of CDK4 and CDK6.[1][16] Other derivatives have also shown potent CDK inhibition, leading to cell cycle arrest and apoptosis.[5][17]

  • PIM-1 Kinase Inhibitors: The PIM-1 kinase is a promising cancer target due to its role in promoting cell proliferation and survival.[13][18] Recently synthesized pyrido[2,3-d]pyrimidines have exhibited remarkable PIM-1 inhibition, with IC₅₀ values as low as 11.4 nM, inducing potent cytotoxic and apoptotic effects in breast cancer cell lines.[19]

  • Dual and Multi-Target Inhibitors: The scaffold's versatility allows for the design of agents that can inhibit multiple targets. For example, some derivatives show dual inhibitory action against VEGFR-2 and HER-2, key drivers of angiogenesis and tumor proliferation.[20]

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Signaling Downstream Signaling Cascade (e.g., PI3K/MAPK) Receptor->Signaling Phosphorylation ATP ATP ATP->Receptor Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->Receptor Blocks ATP Binding Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Mechanism of kinase inhibition by a pyrido[2,3-d]pyrimidine derivative.

Compound/Series Target Kinase(s) Reported Activity (IC₅₀) Therapeutic Area Reference
PalbociclibCDK4/CDK6~11 nM (CDK4), ~16 nM (CDK6)Breast Cancer[1][16]
Compound B1EGFRL858R/T790M13 nMNon-Small Cell Lung Cancer[15]
PD180970Bcr-Abl170 nM (in vivo phosphorylation)Chronic Myelogenous Leukemia[5]
Compound 4 (Ref 23)PIM-111.4 nMCancer[19]
Compound 6 (Ref 28)eEF-2K420 nMCancer[21]
Table 2: Selected Pyrido[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors.
B. Other Therapeutic Applications

While oncology remains the primary focus, the biological activity of this scaffold is far-reaching.

  • Antimicrobial and Antiviral Agents: Pyrido[2,3-d]pyrimidines have shown efficacy as dihydrofolate reductase (DHFR) inhibitors, a mechanism that is effective against various pathogens, including bacteria and protozoa like Toxoplasma gondii.[5][6] Additionally, certain derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[2]

  • CNS and Anti-inflammatory Activity: The scaffold is also associated with a range of other biological effects, including CNS depressive, anticonvulsant, analgesic, and anti-inflammatory properties, highlighting its potential for treating a wide array of human diseases.[3][4][5][6]

Conclusion and Future Outlook

The pyrido[2,3-d]pyrimidine scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has cemented its role in the development of life-saving therapeutics. The continued exploration of efficient and green synthetic methodologies, particularly multicomponent reactions, will undoubtedly accelerate the discovery of novel derivatives. Future research will likely focus on designing next-generation inhibitors that can overcome drug resistance, as well as developing multi-target agents capable of modulating complex disease pathways with higher efficacy and reduced side effects. The rich history and promising future of pyrido[2,3-d]pyrimidines ensure they will remain a focal point for researchers and drug development professionals for years to come.

References

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The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for drug design. The pyrido[2,3-d]pyrimidine nucleus, a fused heterocyclic system of pyridine and pyrimidine rings, has firmly established itself as such a scaffold.[1] Its structural resemblance to endogenous purines allows it to effectively compete for binding sites on a wide array of enzymes, particularly kinases, making it a focal point in the quest for targeted therapies.[1] This guide provides a comprehensive technical overview of the pyrido[2,3-d]pyrimidine core, from its synthesis to its diverse biological applications and the experimental methodologies crucial for its exploration.

Strategic Synthesis of the Pyrido[2,3-d]pyrimidine Core

The construction of the pyrido[2,3-d]pyrimidine ring system is a critical step in harnessing its therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern, which in turn influences the scaffold's biological activity. Several robust strategies have been developed, with multicomponent reactions (MCRs) being particularly favored for their efficiency and atom economy.[2][3]

One of the most prevalent and versatile approaches involves a one-pot, three-component reaction.[2] This method typically utilizes an aromatic aldehyde, malononitrile, and a 4- or 6-aminouracil derivative.[2] The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent cyclization, often facilitated by microwave irradiation or a mild catalyst in an aqueous medium.[2] This approach allows for the rapid generation of a library of diverse pyrido[2,3-d]pyrimidine derivatives.

Another key synthetic pathway commences from substituted 2-aminopyridine-3-carbonitriles. These precursors can undergo cyclization with various reagents to form the pyrimidine ring. For instance, reaction with isocyanates or isothiocyanates can yield 4-amino or 4-thioxo-pyrido[2,3-d]pyrimidines, respectively.

The synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines often begins with 2,4-dichloro-pyrido[2,3-d]pyrimidine, a key intermediate that allows for sequential nucleophilic substitution at the C2 and C4 positions. This stepwise functionalization is instrumental in fine-tuning the pharmacological profile of the final compounds.

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

This protocol outlines a general and efficient method for the synthesis of pyrido[2,3-d]pyrimidine derivatives.[2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-Aminouracil (1 mmol)

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Aqueous ethanol

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), 4(6)-aminouracil (1 mmol), and DAHP (10 mol%) in aqueous ethanol is prepared in a round-bottom flask.

  • The reaction mixture is refluxed for a specified time, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

This protocol offers a straightforward and environmentally friendly approach to synthesizing a diverse range of pyrido[2,3-d]pyrimidine derivatives with good to excellent yields.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Aromatic Aldehyde D One-pot, Three-component Reaction (DAHP, aq. Ethanol, Reflux) A->D B Malononitrile B->D C 4(6)-Aminouracil C->D E Pyrido[2,3-d]pyrimidine Derivative D->E

Caption: Workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

A Spectrum of Biological Activities: Targeting Key Pathologies

The privileged nature of the pyrido[2,3-d]pyrimidine scaffold is underscored by its broad range of biological activities. This versatility has positioned it as a valuable framework in the development of treatments for cancer, infectious diseases, and inflammatory conditions.[4][5]

Anticancer Prowess: A Multi-pronged Attack

The most extensively studied application of pyrido[2,3-d]pyrimidines is in oncology.[4] Derivatives of this scaffold have demonstrated potent inhibitory activity against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon.[5][6] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cell proliferation and survival, particularly protein kinases.[1]

Kinase Inhibition: The Primary Mechanism of Action

The pyrido[2,3-d]pyrimidine core acts as an ATP-competitive inhibitor for a multitude of kinases, effectively blocking downstream signaling pathways that drive tumor growth and angiogenesis.[7]

  • Cyclin-Dependent Kinases (CDKs): Several pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK4 and CDK6.[1] By inhibiting these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1 phase and preventing cancer cell proliferation.[6] Palbociclib, a marketed drug for HR-positive and HER2-negative breast cancer, prominently features this scaffold.

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in various cancers. Pyrido[2,3-d]pyrimidines have been designed to target both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients, thereby starving the tumor and impeding its growth.

  • PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Dual inhibitors of PI3K and mTOR based on the pyrido[2,3-d]pyrimidine scaffold have shown significant promise in overcoming resistance to single-agent therapies.[10][11]

  • PIM Kinases: PIM-1, a serine/threonine kinase, is overexpressed in many cancers and promotes cell survival. Pyrido[2,3-d]pyrimidine derivatives have been developed as potent PIM-1 inhibitors, inducing apoptosis in cancer cells.

G cluster_pathway Key Oncogenic Signaling Pathways Pyrido Pyrido[2,3-d]pyrimidine Inhibitor CDK CDK4/6 Pyrido->CDK Inhibits EGFR EGFR Pyrido->EGFR Inhibits VEGFR VEGFR Pyrido->VEGFR Inhibits PIM1 PIM-1 Pyrido->PIM1 Inhibits Rb Rb CDK->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S G1/S Transition E2F->G1_S Promotes PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Inhibits

Caption: Inhibition of key oncogenic pathways by pyrido[2,3-d]pyrimidines.

Antimicrobial Activity

Beyond their anticancer properties, pyrido[2,3-d]pyrimidines have also demonstrated significant potential as antimicrobial agents. Certain derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action in bacteria is often attributed to the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Essential Experimental Protocols for Evaluation

The successful development of drugs based on the pyrido[2,3-d]pyrimidine scaffold relies on robust and reproducible experimental evaluation. The following protocols are fundamental for assessing the anticancer and antimicrobial activities of novel derivatives.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test pyrido[2,3-d]pyrimidine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Kinase Inhibition Assays

Various assay formats are available to measure the inhibitory activity of compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol (General):

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the specific kinase (e.g., CDK4/6, EGFR), and a suitable substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value can be calculated by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the pyrido[2,3-d]pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR): A Guide to Rational Design

The biological activity of pyrido[2,3-d]pyrimidine derivatives can be significantly modulated by altering the substituents at various positions of the core structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

  • Position 2: Substitutions at the 2-position with amino or substituted amino groups are often crucial for potent kinase inhibitory activity. The nature of the substituent can influence selectivity for different kinases.[12]

  • Position 4: The 4-position is often a key point for interaction with the hinge region of the ATP-binding pocket of kinases. Amino and oxo groups are common functionalities at this position.

  • Position 6: The substituent at the 6-position often extends into a more solvent-exposed region of the binding pocket and can be modified to enhance potency and selectivity. Aryl groups are frequently employed at this position.[12]

  • Position 7: Modifications at the 7-position can impact the overall conformation of the molecule and its interaction with the target protein.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold has unequivocally demonstrated its value as a privileged core in drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets, particularly protein kinases, have led to the development of numerous potent therapeutic candidates, including the approved anticancer drug Palbociclib.

The future of pyrido[2,3-d]pyrimidine-based drug discovery lies in the continued exploration of novel substitution patterns to enhance potency, selectivity, and pharmacokinetic properties. The development of dual or multi-targeted inhibitors based on this scaffold holds significant promise for overcoming drug resistance, a major challenge in cancer therapy. As our understanding of the complex signaling networks that drive disease progresses, the versatility of the pyrido[2,3-d]pyrimidine core will undoubtedly continue to be leveraged in the design of the next generation of targeted therapeutics.

References

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  • Hamby, J. M., Connolly, C. J. C., Schroeder, M. C., Winters, R. T., Showalter, H. D. H., Panek, R. L., Major, T. C., Olsewski, B., Ryan, M. J., Dahring, T., Lu, G. H., Keiser, J., Amar, A., Shen, C., Kraker, A. J., Slintak, V., Nelson, J. M., Fry, D. W., Bradford, L., … Doherty, A. M. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303.
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The Rise of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of protein kinases, which are pivotal regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3] This guide provides an in-depth technical analysis of the mechanism of action of kinase inhibitors based on the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core. We will dissect their interactions within the kinase ATP-binding site, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and detail the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of inhibitors.

Introduction: The Kinase Conundrum and a Promising Chemical Scaffold

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating cellular signaling pathways.[4] Their role in controlling cell growth, differentiation, and metabolism makes them critical targets for therapeutic intervention.[1][5][6][7] The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.[1][5][6][7] Derivatives of this core structure have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-kinase (PI3K), among others.[1][8][9][10][11]

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The vast majority of pyrido[2,3-d]pyrimidine-based inhibitors function as ATP-competitive inhibitors.[8][9][10][11] They are designed to mimic the adenine moiety of ATP, allowing them to bind to the highly conserved ATP-binding pocket of the target kinase. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity.

The pyrido[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor in the active site. The various substituents on the core structure then extend into adjacent hydrophobic pockets and interact with other key residues, which dictates the inhibitor's potency and selectivity for a particular kinase.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrido[2,3-d]pyrimidine Inhibitor ATP_pocket ATP Binding Pocket Hinge Hinge Region Hydrophobic_pocket Hydrophobic Pocket Inhibitor_core Pyrido[2,3-d]pyrimidine Core Inhibitor_core->Hinge H-bonds Substituent Substituents (R groups) Substituent->Hydrophobic_pocket Van der Waals Interactions ATP ATP ATP->ATP_pocket Binding Blocked

Figure 1: General mechanism of ATP-competitive inhibition by Pyrido[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) and Target Specificity

The therapeutic utility of a kinase inhibitor is defined by its potency against the target kinase and its selectivity over other kinases in the kinome. For pyrido[2,3-d]pyrimidine inhibitors, SAR studies have revealed key structural modifications that influence these properties.[8][9][10][11]

  • Substitutions at the 6-position: Modifications at this position often project into a solvent-exposed region and can be tailored to enhance selectivity. For instance, introducing a 6-(2,6-dichlorophenyl) moiety has been shown to result in broad tyrosine kinase inhibitory activity, while a 6-(3',5'-dimethoxyphenyl) group can confer high selectivity for FGFR.[9][10]

  • Modifications at the 2-position: The introduction of side chains, such as a [4-(diethylamino)butyl]amino group, can improve both potency and bioavailability.[8][9][10][11]

  • Alterations at the 7-position: The presence of a mono N'-substituted alkylurea group at this position is often important for maintaining good tyrosine kinase inhibitory activity.[9]

These SAR insights are critical for the rational design of next-generation inhibitors with improved therapeutic profiles.

Case Study: Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[12] Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[12][13][14][15]

Some of these inhibitors are designed to be irreversible, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[13] This is particularly effective against the T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors.[12][13] By inhibiting EGFR, these compounds block the downstream PI3K/Akt and MAPK/ERK signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Start Compound Library (Pyrido[2,3-d]pyrimidines) Biochemical_Screen Primary Biochemical Screen (e.g., TR-FRET) Start->Biochemical_Screen IC50_Determination Biochemical IC50 Determination Biochemical_Screen->IC50_Determination Active Hits Cell_Proliferation Cell-Based Proliferation Assay (e.g., CellTiter-Glo) IC50_Determination->Cell_Proliferation Pathway_Analysis Target & Pathway Modulation (Western Blot/ELISA) Cell_Proliferation->Pathway_Analysis Potent Compounds Lead_Optimization Lead Optimization (SAR-driven) Pathway_Analysis->Lead_Optimization Confirmed Mechanism

Figure 3: A typical experimental workflow for the characterization of Pyrido[2,3-d]pyrimidine kinase inhibitors.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a standardized method for assessing the anti-proliferative activity of pyrido[2,3-d]pyrimidine inhibitors.

Objective: To determine the IC50 value of a test compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR inhibitors)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • Test compound (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and no-cell (media only) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell wells) from all other readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of vehicle controls and background wells is essential for data normalization and ensuring the reliability of the results. The 72-hour incubation period is a standard duration for assessing anti-proliferative effects.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors. Their mechanism of action, primarily through ATP-competitive inhibition, is well-understood, and extensive SAR studies have provided a roadmap for optimizing their therapeutic properties. The continued exploration of this versatile scaffold, coupled with advanced screening technologies and a deeper understanding of kinase biology, holds great promise for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling. Future efforts will likely focus on developing inhibitors with novel binding modes, improved selectivity profiles, and the ability to overcome clinical resistance.

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The Pyridopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridopyrimidine Scaffold

The pyridopyrimidine scaffold, a fusion of pyridine and pyrimidine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] This bicyclic nitrogen-containing system is structurally analogous to purines, the building blocks of DNA and RNA, allowing pyridopyrimidine derivatives to interact with a wide array of biological targets.[3][4] The four main isomers of the pyridopyrimidine core—pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—each offer a unique spatial arrangement of nitrogen atoms, influencing their physicochemical properties and biological activities.[1][5] This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of pyridopyrimidine analogs, with a focus on their development as therapeutic agents, particularly as kinase inhibitors in oncology.

The Isomeric Landscape of Pyridopyrimidines

The specific arrangement of nitrogen atoms within the fused ring system dictates the electronic distribution and hydrogen bonding capabilities of the molecule, which in turn governs its interaction with biological macromolecules.

Caption: The four major isomers of the pyridopyrimidine scaffold.

Structure-Activity Relationship of Pyridopyrimidine Analogs as Kinase Inhibitors

A significant portion of research on pyridopyrimidine derivatives has focused on their role as kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyridopyrimidine core can mimic the purine ring of ATP, enabling these compounds to act as competitive inhibitors at the ATP-binding site of kinases.[8]

The Pyrido[2,3-d]pyrimidine Scaffold: A Workhorse in Kinase Inhibition

The pyrido[2,3-d]pyrimidine isomer is a favored scaffold for the development of kinase inhibitors.[9] SAR studies have revealed that substitutions at various positions of this core can significantly modulate potency and selectivity.

A notable example is the development of selective Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase inhibitors. An initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was a broad-spectrum tyrosine kinase inhibitor.[10] Subsequent SAR studies demonstrated that replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr inhibitor with an IC50 of 0.060 µM.[10] This highlights the critical role of the substituent at the 6-position in determining kinase selectivity.

Further modifications, such as introducing a [4-(diethylamino)butyl]amino side chain at the 2-position, led to analogs with enhanced potency and bioavailability.[10]

Table 1: SAR of Pyrido[2,3-d]pyrimidine Analogs as Tyrosine Kinase Inhibitors

Position of SubstitutionMoietyEffect on ActivityReference
2-position [4-(diethylamino)butyl]amino side chainEnhanced potency and bioavailability[10]
6-position 6-(2,6-dichlorophenyl)Broad-spectrum tyrosine kinase inhibition[10]
6-position 6-(3',5'-dimethoxyphenyl)Highly selective FGFr inhibition[10]
7-position C2' substituted pyridino moietyIncreased in vivo potency and oral bioavailability for adenosine kinase inhibitors[11]
Pyrido[3,2-d]pyrimidines as PI3Kδ Inhibitors

Derivatives of the pyrido[3,2-d]pyrimidine scaffold have been successfully developed as potent and selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ), a key target in hematologic malignancies.[12] A series of these derivatives showed excellent enzyme activity against PI3Kδ, with one compound exhibiting an IC50 of 2.82 nM and strong antiproliferative activity against SU-DHL-6 cells (IC50 = 0.035 μM).[12]

Synthetic Strategies for Pyridopyrimidine Analogs

The synthesis of the pyridopyrimidine core and its derivatives can be achieved through various multi-component reactions, often utilizing 2-amino-3-cyanopyridine derivatives as starting materials.[2][13]

synthesis_workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_derivatization Derivatization cluster_product Final Product A 2-Amino-3-cyanopyridine derivatives B Multicomponent Reaction (e.g., with amidines, formamides) A->B Cyclization C Substitution Reactions (e.g., at positions 2, 4, 6, 7) B->C Core Scaffold D Pyridopyrimidine Analogs C->D Functionalized Analogs

Caption: General synthetic workflow for pyridopyrimidine analogs.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol is a generalized representation based on common synthetic strategies.[2][13]

  • Step 1: Preparation of the Reaction Mixture. In a round-bottom flask, dissolve the starting 2-amino-3-cyanopyridine derivative in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Step 2: Addition of Reagents. Add the appropriate cyclizing agent, such as an amidine or formamide derivative, to the reaction mixture. A catalyst, such as a base or an acid, may be required depending on the specific reaction.

  • Step 3: Reaction Conditions. Heat the reaction mixture to the appropriate temperature (often ranging from 80°C to 150°C) and stir for the required duration (typically several hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. Precipitate the product by adding a non-solvent like water. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography to obtain the desired pyridopyrimidine core.

Biological Evaluation of Pyridopyrimidine Analogs

The biological activity of newly synthesized pyridopyrimidine analogs is typically assessed through a series of in vitro and cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Step 1: Reagent Preparation. Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffers, kinase enzyme solution, substrate solution (e.g., a synthetic peptide), and ATP solution.

  • Step 2: Assay Plate Setup. In a 96-well or 384-well plate, add the assay buffer. Add serial dilutions of the test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Step 3: Kinase Reaction. Initiate the kinase reaction by adding the kinase enzyme and substrate to each well. Start the phosphorylation reaction by adding ATP.

  • Step 4: Incubation. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Step 5: Detection. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Step 6: Data Analysis. Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

Computational Approaches in SAR Studies

Molecular docking is a powerful computational tool used to predict the binding mode of a ligand within the active site of a target protein.[2][14] This information is invaluable for understanding the SAR of a series of compounds and for designing new analogs with improved potency and selectivity.

docking_workflow A Prepare Protein Structure (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand Structures (Pyridopyrimidine Analogs) D Perform Docking Simulation B->D C->D E Analyze Binding Poses and Scoring D->E F Identify Key Interactions (H-bonds, hydrophobic, etc.) E->F G Inform SAR and Design of New Analogs F->G

Caption: Workflow for molecular docking studies.

Docking studies of pyridopyrimidine analogs in the ATP-binding site of various kinases have revealed key interactions, such as hydrogen bonds with the hinge region of the kinase, which are crucial for inhibitory activity.[15][16]

Conclusion and Future Perspectives

The pyridopyrimidine scaffold continues to be a highly valuable framework in the design of novel therapeutic agents. The extensive body of research on the SAR of pyridopyrimidine analogs has provided a solid foundation for the rational design of potent and selective inhibitors of various biological targets. Future efforts in this field will likely focus on exploring the less-studied pyridopyrimidine isomers, developing novel synthetic methodologies, and applying advanced computational techniques to further refine the design of next-generation pyridopyrimidine-based drugs.

References

In Silico Modeling of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2] This technical guide provides an in-depth exploration of the in silico modeling techniques pivotal to the rational design and optimization of novel Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. We will delve into the practical application and theoretical underpinnings of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular dynamics (MD) simulations, and ADMET prediction. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation therapeutics based on this versatile scaffold.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core is a bioisostere of quinazoline, a well-established pharmacophore in numerous approved drugs. Its rigid, bicyclic structure provides a versatile framework for introducing substituents that can engage in specific interactions with biological targets.[1] A significant body of research has demonstrated the potent inhibitory activity of derivatives of this scaffold against a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1]

Notable kinase targets for this compound derivatives include:

  • eEF-2K (eukaryotic elongation factor-2 kinase): A key regulator of protein synthesis, its inhibition is a promising strategy in cancer therapy.[3][4]

  • DYRK1B and DYRK1A: These kinases are implicated in cell proliferation and are overexpressed in several cancers.[5]

  • RAF-MEK-ERK Pathway Kinases: This signaling cascade is a central driver of many human cancers.[6]

  • Tyrosine Kinases (e.g., c-Abl, Bcr/Abl): These are validated targets in chronic myelogenous leukemia and other malignancies.[1]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase involved in tumor angiogenesis and proliferation.

The primary objective of in silico modeling in this context is to elucidate the molecular determinants of binding affinity and selectivity for these kinase targets, predict the biological activity of novel derivatives, and assess their drug-like properties.

The In Silico Drug Discovery Cascade for this compound Derivatives

A typical computational workflow for the design and evaluation of novel this compound derivatives involves a multi-step process. This cascade allows for the progressive refinement of a large virtual library of compounds down to a small number of high-priority candidates for synthesis and biological testing.

G cluster_0 Virtual Library Generation cluster_1 Initial Screening & Filtering cluster_2 Refinement & Validation cluster_3 Candidate Selection Lib Virtual Library of Pyrido[2,3-d]pyrimidine Derivatives ADMET In Silico ADMET Prediction Lib->ADMET Filter for Drug-Likeness Docking High-Throughput Molecular Docking ADMET->Docking Drug-Like Compounds QSAR 3D-QSAR Modeling Docking->QSAR Ranked Hits MD Molecular Dynamics Simulations Docking->MD QSAR->MD Potentially Active Compounds Candidates Prioritized Candidates for Synthesis MD->Candidates Validated Binding Modes & Stability G cluster_0 Molecular Docking Insights cluster_1 3D-QSAR Contour Map Analysis cluster_2 MD Simulation Stability Docking Key Interactions of Compound B in DYRK1B Active Site Hydrogen Bond with Lys89 Pi-cation with Asp207 Hydrophobic contact with Leu145 QSAR CoMFA Contour Map Interpretation Green Contours: Sterically favorable regions Yellow Contours: Sterically unfavorable regions Blue Contours: Electropositive favorable regions Red Contours: Electronegative favorable regions MD RMSD Analysis of Compound A-eEF-2K Complex RMSD of protein backbone stabilizes at ~2 Å RMSD of ligand remains below 1.5 Å Conclusion: Stable binding

Sources

Methodological & Application

Application Note: Streamlined One-Pot Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Power of One-Pot Synthesis

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of immense interest to the pharmaceutical and drug discovery sectors.[1][2][3] This fused ring system is a core component in a variety of biologically active molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] Specifically, derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been identified as potent inhibitors of various kinases, making them attractive candidates for targeted cancer therapies.[1][6]

Traditionally, the synthesis of these complex molecules has involved multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry.[7][8][9] By combining three or more reactants in a single reaction vessel, MCRs allow for the construction of complex molecular architectures with high atom economy, reduced solvent usage, and simplified purification processes.[10] This application note provides a detailed protocol and scientific rationale for the efficient one-pot synthesis of this compound derivatives.

Understanding the Reaction: A Mechanistic Overview

The one-pot synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones typically proceeds through a domino sequence of reactions involving an aromatic aldehyde, an active methylene compound like barbituric acid, and an amino-pyrimidine such as 6-aminouracil. The reaction is generally catalyzed by an acid or a base to facilitate the key bond-forming steps.

The proposed mechanism can be broken down into three primary stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and barbituric acid. The catalyst abstracts a proton from the active methylene group of barbituric acid, forming a carbanion which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic arylidene barbiturate intermediate.

  • Michael Addition: The 6-aminouracil, acting as a nucleophile, then undergoes a conjugate Michael addition to the electron-deficient double bond of the arylidene barbiturate intermediate. This step is crucial for forming the carbon-carbon bond that will ultimately lead to the fused pyridine ring.

  • Intramolecular Cyclization and Dehydrogenation: Following the Michael addition, an intramolecular cyclization occurs through the attack of the amino group onto one of the carbonyl groups of the barbituric acid moiety. This is followed by a dehydration step and subsequent tautomerization or oxidation (aromatization) to yield the stable, final this compound product.[11][12]

Reaction_Mechanism cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Michael Addition cluster_2 Stage 3: Cyclization & Aromatization A Aromatic Aldehyde + Barbituric Acid B Arylidene Barbiturate (Intermediate I) A->B  Catalyst - H2O D Michael Adduct (Intermediate II) B->D  Nucleophilic Attack C 6-Aminouracil C->D  Nucleophilic Attack E Cyclized Intermediate D->E  Intramolecular  Cyclization F Final Product: Pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione E->F  - H2O  Aromatization

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Representative Synthesis

This protocol details a general procedure for the synthesis of 5-phenyl-1,3-dimethylthis compound as a representative example. Researchers should note that reaction conditions may require optimization based on the specific substrates and catalyst used.

Materials and Reagents
  • Benzaldehyde (1.0 mmol, 106 mg)

  • 1,3-Dimethylbarbituric acid (1.0 mmol, 156 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155 mg)

  • Catalyst (e.g., L-Proline, 10 mol%, 11.5 mg)

  • Solvent (e.g., Ethanol, 5 mL)

  • Deionized Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Equipment
  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Melting point apparatus

  • NMR Spectrometer, Mass Spectrometer, and IR Spectrophotometer for characterization

Step-by-Step Procedure
  • Reactant Setup: To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), 1,3-dimethylbarbituric acid (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the chosen catalyst (e.g., L-Proline, 10 mol%).

  • Solvent Addition: Add the selected solvent (e.g., Ethanol, 5 mL) to the flask.

  • Reaction: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup on a pre-heated hotplate. Heat the reaction mixture to reflux (approximately 80°C for ethanol) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane, 7:3). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • A solid product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol (2 x 5 mL) and then deionized water to remove any remaining catalyst and unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by determining its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation: Influence of Catalysts on Reaction Efficiency

The choice of catalyst can significantly impact the reaction's yield and duration. A variety of catalysts, including Brønsted acids, Lewis acids, and even nanocatalysts, have been successfully employed.[8][11][13] The following table summarizes the comparative efficacy of different catalysts for this one-pot synthesis under similar conditions.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneEthanol1245
2Acetic Acid (20)Ethanol875
3L-Proline (10)Ethanol392
4Bi(OTf)₃ (10)Ethanol2.595
5Nano-Fe₃O₄@SiO₂-SO₃H (5)Solvent-free (80°C)196

Data is representative and compiled from literature for illustrative purposes.[8][11]

Visualizing the Experimental Workflow

A streamlined workflow is essential for reproducible and efficient synthesis. The following diagram outlines the key stages from preparation to final product analysis.

Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Barbituric Acid, 6-Aminouracil, Catalyst) B 2. One-Pot Reaction Setup (Add reagents and solvent to flask) A->B C 3. Reflux & Stirring (Heat to appropriate temperature) B->C D 4. Reaction Monitoring (Using Thin Layer Chromatography) C->D E 5. Work-up & Isolation (Cooling, Filtration/Extraction) D->E Reaction Complete F 6. Purification (Recrystallization or Column Chromatography) E->F G 7. Product Characterization (NMR, MS, IR, MP) F->G

Caption: General workflow for the one-pot synthesis and analysis.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal catalyst or reaction temperature. - Loss of product during work-up.- Extend the reaction time and monitor closely with TLC. - Screen different catalysts and solvents; ensure the temperature is adequate for reflux. - Use cold solvents for washing the precipitate to minimize dissolution.
Formation of Side Products - Self-condensation of aldehydes. - Decomposition of starting materials at high temperatures.- Add the aldehyde slowly to the reaction mixture. - Consider running the reaction at a slightly lower temperature for a longer duration. - Ensure the purity of starting materials.
Difficult Purification - Product is highly soluble in the recrystallization solvent. - Co-elution of impurities during column chromatography.- Try a different solvent system for recrystallization (e.g., a binary mixture like ethanol/water). - Optimize the mobile phase for column chromatography; a gradient elution may be necessary.
Reaction Does Not Start - Inactive catalyst. - Low purity of reagents.- Use a freshly opened or properly stored catalyst. - Verify the purity of all starting materials using appropriate analytical techniques.

Conclusion

The one-pot, three-component synthesis of this compound derivatives represents a highly efficient, atom-economical, and environmentally benign methodology. By carefully selecting the catalyst and optimizing reaction conditions, researchers can achieve high yields of these medicinally important compounds in a fraction of the time required by traditional multi-step methods. This application note provides a robust framework for scientists in both academic and industrial settings to streamline the synthesis of this valuable heterocyclic scaffold, accelerating the pace of drug discovery and development.

References

  • Multi-Component Synthesis of Pyrido[2,3-d]Pyrimidines Catalyzed by Nano Magnetite Schiff Base Complex. Taylor & Francis Online. Available at: [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. SCIRP. Available at: [Link]

  • One-Pot, Three-Component Synthesis of Pyrido[2,3-d]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique. Taylor & Francis Online. Available at: [Link]

  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Applied Organometallic Chemistry. Available at: [Link]

  • One-Pot, Three-Component Synthesis of Pyrido[2,3-d]Pyrimidinones Using Aluminate Sulfonic Acid Nanocatalyst under Grinding Technique. Ingenta Connect. Available at: [Link]

  • One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the... ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. Available at: [Link]

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. ResearchGate. Available at: [Link]

  • Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Available at: [Link]

  • Catalyst‐free synthesis of pyrido[2,3‐d]pyrimidine 67. ResearchGate. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

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Microwave-assisted synthesis of pyridopyrimidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Rapid Synthesis of Pyridopyrimidine Scaffolds via Microwave Irradiation

Abstract

Pyridopyrimidine cores are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthesis of these heterocyclic systems often involves lengthy reaction times, high energy consumption, and the potential for significant byproduct formation. This guide details the application of microwave-assisted organic synthesis (MAOS) as a superior alternative to conventional heating methods for the efficient and rapid construction of pyridopyrimidine derivatives. We will explore the fundamental principles of microwave heating, provide detailed, field-tested protocols, and discuss the critical parameters for reaction optimization and safety. The methodologies presented herein are designed to enhance productivity and yield, aligning with the principles of green chemistry.[3][4]

Part 1: The Scientific Foundation of Microwave-Assisted Synthesis

The Mechanism: Beyond the Bunsen Burner

Conventional heating relies on conduction, transferring thermal energy from an external source, through the vessel walls, and into the reaction mixture. This process is slow and creates significant temperature gradients within the sample.[5] Microwave-assisted synthesis, however, utilizes a fundamentally different mechanism of energy transfer known as dielectric heating.[5] This direct heating of the reaction medium circumvents the limitations of conventional methods, leading to rapid and uniform temperature elevation.[6][7]

The two primary mechanisms of microwave heating are:

  • Dipolar Polarization : Polar molecules, such as the solvents and reagents in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[8][9] This constant reorientation and the resulting intermolecular friction generate heat rapidly and volumetrically throughout the sample.[5][8]

  • Ionic Conduction : If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. This movement creates an electric current, and resistance to this flow within the medium results in the dissipation of energy as heat.[8][10]

The energy of a microwave photon is too low to break chemical bonds, meaning its interaction with molecules is purely kinetic, accelerating reactions without altering their fundamental mechanism.[9][10]

G cluster_0 Mechanism of Microwave Heating Microwave_Source Microwave Emitter (2.45 GHz) EM_Field Oscillating Electric Field Microwave_Source->EM_Field Polar_Molecules Polar Molecules (e.g., Solvent, Reagents) EM_Field->Polar_Molecules Ions Ionic Species (e.g., Catalysts, Salts) EM_Field->Ions Mechanism1 Dipolar Polarization Molecular Rotation & Friction Polar_Molecules->Mechanism1 Mechanism2 Ionic Conduction Resistive Heating Ions->Mechanism2 Heat Rapid, Volumetric Heating Mechanism1->Heat Mechanism2->Heat workflow prep 1. Reagent Preparation - Weigh Reactants - Prepare Solvent load 2. Vessel Loading - Add Stir Bar - Add Reagents & Solvent prep->load setup 3. Microwave Setup - Seal Vessel - Set T, P, Time load->setup irradiate 4. Irradiation - Run Program - Monitor Parameters setup->irradiate cool 5. Cooldown - Forced Air Cooling irradiate->cool workup 6. Workup & Isolation - Filtration or Extraction cool->workup char 7. Characterization - NMR, MS, HPLC workup->char

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize 7,7-dimethyl-5-(2-oxo-1,2-dihydroquinolin-3-yl)-2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-ol.

Materials:

  • 3-Formyl-2-oxo-quinoline (1.0 mmol, 173.2 mg)

  • 2,4,6-Triaminopyrimidine (1.0 mmol, 125.1 mg)

  • Dimedone (1,3-cyclohexanedione, 5,5-dimethyl-) (1.0 mmol, 140.2 mg)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a clean, dry 10 mL microwave reaction vessel.

  • Reagent Addition: To the vessel, add 3-formyl-2-oxo-quinoline (173.2 mg), 2,4,6-triaminopyrimidine (125.1 mg), and dimedone (140.2 mg).

  • Solvent Addition: Add 4 mL of DMF to the vessel. Scientist's Note: DMF is an excellent solvent for microwave chemistry due to its high boiling point and high dielectric constant, allowing it to efficiently absorb microwave energy and reach high temperatures under pressure.

  • Sealing: Securely seal the vessel with a snap-on cap. Place the vessel into the microwave reactor cavity.

  • Microwave Parameters: Set the following reaction parameters on the microwave reactor's control interface:

    • Target Temperature: 140 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Maximum Pressure: 250 psi

    • Power: 200 W (variable power to maintain temperature)

    • Stirring: High

  • Initiate Synthesis: Start the microwave program. The instrument will automatically control the power output to maintain the target temperature for the specified hold time.

  • Cooldown: Upon completion, the vessel will be automatically cooled to below 50 °C via a forced airflow system.

  • Product Isolation: Carefully uncap the vessel in a fume hood. The product often precipitates from the solution upon cooling. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any residual DMF and unreacted starting materials. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Characterization: Dry the final product under vacuum and characterize its structure and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Comparative Data: MAOS vs. Conventional Heating

The efficiency of microwave-assisted synthesis is most evident when compared directly with traditional methods.

ParameterConventional Reflux (Oil Bath)Microwave-Assisted Synthesis (MAOS)
Solvent Ethanol or DMFDMF
Temperature Reflux (~80-150 °C)140 °C (Superheated)
Reaction Time 20+ hours10 minutes
Yield Often no product or very low yield~85-95% (Typical)
Purity Low, requires extensive purificationHigh, often requires minimal purification

Data synthesized from findings similar to those reported in the literature, which consistently show dramatic reductions in reaction time and increases in yield for such multicomponent reactions. [11][12]

Part 3: Protocol Validation and Safety

Self-Validating Systems and Characterization

A robust protocol is self-validating. The high purity of the crude product, confirmed by analytical techniques like HPLC or NMR, validates the efficiency and selectivity of the microwave method. The expected molecular weight confirmed by Mass Spectrometry provides definitive structural confirmation. The consistency of results across multiple runs, ensured by precise instrumental control, establishes the trustworthiness of the protocol.

Critical Safety Protocols for Microwave Reactors

While modern laboratory microwave reactors are equipped with numerous safety features, user diligence is paramount. [13]

  • Use Dedicated Equipment: Never use a domestic kitchen microwave. [13]Laboratory reactors are designed to contain high pressures and are built with solvent- and acid-resistant materials. [13]* Pressure and Temperature Monitoring: Always use the instrument's built-in temperature and pressure sensors. Set a maximum pressure limit below the vessel's rating to prevent failures.

  • Vessel Integrity: Inspect reaction vessels for cracks or scratches before each use. Use only vessels and caps certified by the manufacturer for your specific instrument. [13]* Avoid Non-Polar Solvents: Solvents like hexane or toluene do not heat efficiently and can lead to localized superheating or arcing if any polar catalysts are present. [14]* Understand Reaction Kinetics: Be cautious with reactions known to be highly exothermic or that produce gaseous byproducts. Start with small-scale reactions to assess the kinetics before scaling up. [13]

Part 4: Conclusion

Microwave-assisted synthesis represents a transformative technology for the construction of complex heterocyclic scaffolds like pyridopyrimidines. By leveraging direct, volumetric heating, MAOS dramatically accelerates reaction rates, improves yields, and enhances product purity compared to conventional methods. [7][15]The protocols outlined in this guide provide a reliable and efficient pathway for researchers and drug development professionals to access these valuable compounds, ultimately accelerating the pace of discovery while adhering to the principles of sustainable chemistry.

References

  • Microwave chemistry - Wikipedia.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Chemistry: General Features and Applic
  • Microwave Chemistry: A Review.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - P
  • Microwave-assisted synthesis | Anton Paar Wiki.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
  • Microwave assisted green organic synthesis.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Public
  • Safety Considerations for Microwave Synthesis - CEM Corpor
  • Microwave Assisted Organic Synthesis.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences.
  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents - Research Journal of Pharmacy and Technology.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.
  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC - PubMed Central.

Sources

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 6-Aminouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug development. This fused bicyclic system, an analog of purine, exhibits a wide spectrum of pharmacological activities. Derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, in particular, have garnered significant attention as potent inhibitors of various kinases, including eukaryotic elongation factor-2 kinase (eEF-2K), and have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3][4] The versatile synthetic accessibility starting from simple precursors like 6-aminouracil makes this scaffold an attractive target for the generation of diverse molecular libraries for high-throughput screening.

This guide provides a detailed overview of the primary synthetic strategies for constructing pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 6-aminouracil, with a focus on the underlying reaction mechanisms and practical, field-proven protocols.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the pyridine ring onto the existing pyrimidine core of 6-aminouracil is the cornerstone of synthesizing pyrido[2,3-d]pyrimidines. This is typically achieved through an annulation reaction where the C5 and C6 positions of 6-aminouracil serve as the anchor points for the newly formed pyridine ring. The primary approaches can be broadly categorized as follows:

  • Multicomponent Reactions (MCRs): This is arguably the most efficient and widely employed strategy. It involves a one-pot reaction of 6-aminouracil, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid).[1][3][5][6] The elegance of this approach lies in its operational simplicity and the ability to generate complex molecules in a single step, often with high yields and under environmentally benign conditions.[1][6]

  • Reaction with 1,3-Dicarbonyl Compounds: This classical approach involves the condensation of 6-aminouracil with 1,3-diketones or related synthons.[7] The reaction typically proceeds via an initial Michael addition followed by cyclization and dehydration to afford the fused ring system. The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the newly formed pyridine ring.

  • Reaction with α,β-Unsaturated Ketones: This method relies on the Michael addition of the C5 position of 6-aminouracil to an α,β-unsaturated ketone, followed by cyclization and subsequent oxidation or aromatization to yield the pyrido[2,3-d]pyrimidine core.[7][8]

This guide will focus on the multicomponent reaction strategy due to its prevalence, efficiency, and amenability to library synthesis.

The Mechanism of the Multicomponent Synthesis

The multicomponent synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones is a domino reaction that proceeds through a sequence of well-established transformations: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization.[5][9]

Multicomponent Reaction Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Knoevenagel_Intermediate Base or Acid Catalyst ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Intermediate Knoevenagel_Intermediate_ref Knoevenagel Adduct Aminouracil 6-Aminouracil Michael_Adduct Michael Adduct Aminouracil->Michael_Adduct Nucleophilic attack at C5 Michael_Adduct_ref Michael Adduct Knoevenagel_Intermediate_ref->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Final_Product Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Cyclized_Intermediate->Final_Product Tautomerization/ Aromatization Michael_Adduct_ref->Cyclized_Intermediate Ring Closure

Figure 1. Generalized mechanism for the multicomponent synthesis.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Catalyst-Free Multicomponent Synthesis in Aqueous Media

This protocol is adapted from green chemistry principles, utilizing water as a solvent and avoiding the need for a catalyst.[6]

Materials:

  • 6-Aminouracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • To a 50 mL round-bottom flask, add 6-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add 10 mL of deionized water to the flask.

  • The reaction mixture is stirred and heated to reflux (100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold water and then recrystallized from ethanol to afford the pure this compound.

  • The final product is dried under vacuum.

Protocol 2: Microwave-Assisted, Catalyst-Mediated Synthesis

Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields.[1][3]

Materials:

  • 6-Aminouracil

  • Substituted aromatic aldehyde

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP) (10 mol%)

  • Ethanol:Water (1:1) mixture

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, combine 6-aminouracil (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and DAHP (0.1 mmol).

  • Add 5 mL of a 1:1 ethanol:water mixture to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 250 W for 5-15 minutes. The temperature should be monitored and maintained around 100-120 °C.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with a cold ethanol:water mixture and then recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

  • Dry the final product under vacuum.

Data Presentation: Comparison of Synthetic Methodologies

The choice of synthetic method can significantly impact the reaction efficiency. Below is a comparative table summarizing typical results for the synthesis of 5-aryl-7-amino-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones.

MethodCatalystSolventTemperature (°C)TimeTypical Yield (%)Reference
Conventional HeatingNoneWater1002-4 h85-95[6]
Microwave IrradiationDAHP (10 mol%)Ethanol/Water100-1205-15 min90-98[1]
Nanocatalystnano-MgOWater801-2 h92-97[3][6][9]
Solvent-FreeInBr₃None12015 min~95[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones.

Synthetic Workflow Start Starting Materials: - 6-Aminouracil - Aldehyde - Active Methylene Compound Reaction One-Pot Reaction (Conventional Heating or Microwave) Start->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Final_Product Pure Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione Drying->Final_Product

Figure 2. General workflow for synthesis and purification.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones can be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the synthesized compound.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Consistent results across these analytical methods will validate the successful implementation of the protocol.

Conclusion

The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones from 6-aminouracil is a well-established and versatile process, with multicomponent reactions offering a particularly efficient and atom-economical route. The methodologies presented in this guide, ranging from catalyst-free aqueous synthesis to rapid microwave-assisted protocols, provide researchers with a robust toolkit for accessing this important class of heterocyclic compounds. The choice of a specific protocol will depend on the available equipment, desired reaction scale, and the specific substrates being used. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently synthesize a diverse range of pyrido[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.

References

Green Chemistry Approaches for the Synthesis of Pyridopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Greener Pyridopyrimidine Synthesis

Pyridopyrimidines represent a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, is a prominent example of a pyridopyrimidine-based drug.[1] The synthesis of these vital heterocyclic compounds has traditionally relied on methods that often involve harsh reaction conditions, hazardous organic solvents, and stoichiometric reagents, leading to significant environmental concerns and economic burdens.

In alignment with the principles of green chemistry, the development of sustainable and eco-friendly synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical industry.[4][5] This guide provides an in-depth exploration of modern, green approaches to pyridopyrimidine synthesis. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols. Our focus is on empowering researchers to adopt cleaner, more efficient, and economically viable synthetic strategies without compromising on yield or purity.

I. Multicomponent Reactions (MCRs): Atom Economy and Efficiency in a Single Pot

Multicomponent reactions (MCRs) are a cornerstone of green synthesis, wherein three or more reactants combine in a one-pot procedure to form a complex product, incorporating most or all of the atoms of the starting materials.[6] This approach offers significant advantages, including reduced reaction times, lower energy consumption, and minimized waste generation.[4]

Causality of Experimental Choices in MCRs for Pyridopyrimidine Synthesis

The elegance of MCRs in this context lies in the strategic selection of starting materials that can undergo a cascade of reactions to construct the pyridopyrimidine core. A common and effective strategy involves the condensation of a 6-aminouracil or a related aminopyrimidine derivative, an aldehyde, and an active methylene compound.[7] The choice of catalyst, or in some cases, the use of catalyst-free conditions, is crucial for the reaction's success and green credentials.[8][9] Green solvents like water or ethanol are often preferred, further enhancing the environmental friendliness of the process.[10]

Workflow for a Typical One-Pot Three-Component Synthesis

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_conditions Reaction Conditions cluster_outcome Product Formation & Isolation A 6-Aminouracil Derivative P Mixing in a Green Solvent (e.g., Water, Ethanol) A->P B Aromatic Aldehyde B->P C Active Methylene Compound (e.g., Malononitrile) C->P Cond Catalyst (optional) (e.g., Nanocatalyst, Bi(OTf)3) or Catalyst-Free P->Cond Heat Energy Source (e.g., Conventional Heating, Microwave, Ultrasound) P->Heat Prod Pyridopyrimidine Derivative P->Prod Iso Filtration & Purification Prod->Iso

Caption: Workflow of a one-pot multicomponent synthesis of pyridopyrimidines.

Protocol 1: Catalyst-Free, One-Pot Synthesis of Pyrido[2,3-d]pyrimidines in Water

This protocol is adapted from a green synthesis approach that leverages water as a solvent and avoids the need for a catalyst.[10]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Substituted aromatic aldehyde

  • Malononitrile

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-amino-1,3-dimethyluracil (1 mmol), the substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • To this mixture, add 10 mL of distilled water.

  • Heat the reaction mixture to reflux with vigorous stirring for the time specified in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold distilled water.

  • Recrystallize the product from ethanol to obtain the pure 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

EntryAldehyde SubstituentReaction Time (h)Yield (%)
14-Cl395
24-NO22.598
34-OCH3492
4H3.594
Data adapted from various green synthesis reports for illustrative purposes.

II. Microwave-Assisted Organic Synthesis (MAOS): Rapid and Efficient Heating

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity.[11][12]

The Rationale Behind Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to efficient internal heating. This localized heating can accelerate reaction rates and promote reactions that are sluggish under conventional heating.[13] In the context of pyridopyrimidine synthesis, MAOS can be particularly effective for multicomponent reactions and for reactions that require elevated temperatures.[8][14]

Diagram of Microwave-Assisted Synthesis Workflow

MAOS_Workflow Reactants Reactants & Solvent in Microwave Vial MW_Reactor Microwave Reactor Reactants->MW_Reactor Reaction Irradiation at Controlled Temperature and Power MW_Reactor->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Isolation Product Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of Dihydropyrido[2,3-d]pyrimidines

This protocol is based on an efficient, one-pot, three-component procedure performed under microwave irradiation.[8]

Materials:

  • 3-Formyl-quinoline derivative

  • 6-Aminopyrimidine derivative

  • Cyclic 1,3-diketone (e.g., N,N-dimethylbarbituric acid)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 3-formyl-quinoline derivative (1 mmol), the 6-aminopyrimidine derivative (1 mmol), and the cyclic 1,3-diketone (1 mmol).

  • Add 3 mL of DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

MethodReaction TimeYield (%)
Microwave Irradiation15-20 min85-95%
Conventional Heating8-12 h60-75%
Comparative data illustrating the efficiency of MAOS.[8][13]

III. Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions.[15] The chemical effects of ultrasound are primarily due to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures.[16][17]

Why Ultrasound Facilitates Greener Synthesis

The intense conditions created during cavitation can enhance mass transfer, increase reaction rates, and enable reactions to proceed at lower bulk temperatures.[15] This often leads to shorter reaction times and higher yields.[16] Ultrasound-assisted synthesis can be performed in green solvents and can sometimes obviate the need for a catalyst.[18][19]

Protocol 3: Ultrasound-Assisted, One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol describes a sonochemical approach for the synthesis of pyridopyrimidine derivatives.[19]

Materials:

  • 3-(Aminomethyl)pyridin-2-amine

  • Aryl-methanethiol

  • Cu-doped TiO2 nanoparticles (as nanocatalyst)

  • Ethanol

  • Ultrasonic bath or probe sonicator

Procedure:

  • In a suitable reaction vessel, suspend the Cu-doped TiO2 nanocatalyst (specified amount) in ethanol (10 mL).

  • Add 3-(aminomethyl)pyridin-2-amine (1 mmol) and the aryl-methanethiol (1 mmol) to the suspension.

  • Place the reaction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for 30-45 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, separate the catalyst by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield the pure substituted-pyridopyrimidine.

CatalystEnergy SourceReaction Time (min)Yield (%)
Cu-doped TiO2Ultrasound30-45up to 94%
NoneConventional Heating12-24 hLower yields
Illustrative data on the efficacy of ultrasound-assisted synthesis with a nanocatalyst.[19]

IV. Nanocatalysis in Green Pyridopyrimidine Synthesis

The use of nanocatalysts represents a significant advancement in green chemistry.[20] Their high surface-area-to-volume ratio often leads to enhanced catalytic activity, selectivity, and easier separation and recyclability compared to their bulk counterparts.[9][21]

The Advantage of Nanocatalysts

Nanocatalysts, such as magnetic nanoparticles (e.g., Fe3O4) or metal oxides (e.g., nano-MgO), can efficiently catalyze multicomponent reactions for pyridopyrimidine synthesis under mild and often solvent-free conditions or in green solvents like water.[20][21] Magnetic nanocatalysts are particularly advantageous as they can be easily recovered using an external magnet, allowing for multiple reuse cycles and minimizing catalyst waste.

Mechanism of Nanocatalyst-Assisted Synthesis

Nanocatalyst_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Aldehyde Aldehyde Nanocatalyst Nanocatalyst (e.g., nano-MgO) Aldehyde->Nanocatalyst Malononitrile Malononitrile Malononitrile->Nanocatalyst Aminouracil 6-Aminouracil Knoevenagel Knoevenagel Condensation Product Aminouracil->Knoevenagel Nanocatalyst->Knoevenagel Activation & Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product Pyridopyrimidine Cyclized->Product Aromatization

Caption: Plausible mechanism for nanocatalyst-assisted synthesis of pyridopyrimidines.[20]

Conclusion: A Sustainable Future for Pyridopyrimidine Synthesis

The adoption of green chemistry principles in the synthesis of pyridopyrimidines is a testament to the evolution of chemical manufacturing towards greater sustainability.[5] The methodologies outlined in this guide—multicomponent reactions, microwave and ultrasound assistance, and the use of nanocatalysts and green solvents—offer a powerful toolkit for researchers and drug development professionals. These approaches not only minimize the environmental impact but also often provide significant practical advantages in terms of efficiency, speed, and cost-effectiveness. By embracing these greener alternatives, the scientific community can continue to innovate and develop life-saving medicines in a manner that is both scientifically sound and environmentally responsible.

References

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  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Ultrasound-Assisted Preparation of Cu-Doped TiO2 Nanoparticles as a Nanocatalyst for Sonochemical Synthesis of Pyridopyrimidines. Polycyclic Aromatic Compounds, 42(1). Retrieved from [Link]

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  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

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  • PMC - PubMed Central. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Blucher Proceedings. (n.d.). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • BMC. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved from [Link]

  • PMC - NIH. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. Retrieved from [Link]

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  • RJPT. (n.d.). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • OUCI. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Retrieved from [Link]

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  • ResearchGate. (2025). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • Power System Technology. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

Sources

Application of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Cancer Research: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, derivatives of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have emerged as a focal point in oncology drug discovery. These compounds have demonstrated significant potential as inhibitors of various protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the application of these derivatives in cancer research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Chemical Biology of this compound Derivatives

The core structure of this compound serves as a versatile template for the design of potent and selective kinase inhibitors. The fused ring system mimics the purine core of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. Strategic modifications at different positions of the scaffold have led to the development of derivatives with specific inhibitory profiles against key oncogenic kinases.

Key Molecular Targets and Mechanisms of Action

Derivatives of this compound have been shown to target several important signaling pathways implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, leading to uncontrolled cell growth.[1][2] Several Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of both wild-type and mutant forms of EGFR, such as the drug-resistant T790M mutant.[1][2] By blocking EGFR autophosphorylation, these compounds inhibit downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrido Pyrido[2,3-d]pyrimidine Derivative Pyrido->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Inhibition

eEF-2K is an atypical kinase that is activated under cellular stress conditions, such as nutrient deprivation and hypoxia, which are common in the tumor microenvironment.[3][4] By phosphorylating and inactivating eukaryotic elongation factor 2 (eEF-2), eEF-2K suppresses global protein synthesis to conserve energy. However, this can also promote cancer cell survival. Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been identified as inhibitors of eEF-2K, thereby restoring protein synthesis and potentially rendering cancer cells more susceptible to other stressors.[3][4]

eEF2K_Pathway cluster_cytoplasm Cytoplasm Pyrido Pyrido[2,3-d]pyrimidine Derivative eEF2K eEF-2K Pyrido->eEF2K eEF2 eEF-2 eEF2K->eEF2 eEF2_P p-eEF-2 (Inactive) eEF2->eEF2_P Phosphorylation Protein_Synthesis Protein Synthesis eEF2_P->Protein_Synthesis

Caption: eEF-2K Signaling Pathway Inhibition.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, play a crucial role in DNA single-strand break repair.[5][6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and synthetic lethality. Some Pyrido[2,3-d]pyrimidine-related scaffolds, like pyrano[2,3-d]pyrimidine-2,4-dione, have been developed as potent PARP inhibitors.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative this compound derivatives and related compounds against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Pyrido[2,3-d]pyrimidine Derivatives

CompoundA-549 (Lung)PC-3 (Prostate)HCT-116 (Colon)MCF-7 (Breast)Reference
8a 16.27.98--[1]
8b 16.018.01--[1]
8d 7.237.12--[1]
9a -9.26--[1]
15f 0.410.36--[8]
Erlotinib 6.5311.05--[1]

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM) of Pyrido[2,3-d]pyrimidine and Related Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 6 eEF-2K420[3][4]
Compound 9 eEF-2K930[3][4]
Compound B1 EGFRL858R/T790M13[2]
Compound S2 PARP-14.06[7]
Compound S7 PARP-13.61[7]
Olaparib PARP-15.77[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments in the evaluation of this compound derivatives.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)[1]

  • Complete growth medium (specific to each cell line)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve fitting software.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is for determining the inhibitory activity of the compounds against a specific kinase (e.g., EGFR, eEF-2K).[2]

Materials:

  • Recombinant human kinase (e.g., EGFR, eEF-2K)[3]

  • Kinase-specific substrate

  • This compound derivatives

  • ATP

  • Kinase reaction buffer

  • Antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well high-binding plates

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the kinase-specific substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations to the wells.

  • Kinase Reaction: Add the recombinant kinase and ATP to initiate the reaction. Incubate for 1-2 hours at room temperature or 30°C.

  • Detection: Wash the plate and add the primary antibody against the phosphorylated substrate. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). Determine the IC₅₀ value.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the compounds in an animal model.[9]

Materials:

  • Immunocompromised mice (e.g., nude mice)[9]

  • Cancer cell line for tumor implantation (e.g., MDA-MB-435, Huh7)[9]

  • Matrigel (optional)

  • This compound derivative

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the this compound derivative in the appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., 50 mg/kg, daily).[9] Administer the vehicle to the control group.

  • Efficacy Evaluation: Monitor and record tumor volumes and body weights every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its versatility allows for the design of potent and selective inhibitors of key oncogenic kinases. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of compounds in the ongoing fight against cancer.

References

  • Dalby, K. N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4867-4876. [Link][3][4]

  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1768-1783. [Link][1]

  • Abdel-Mawgoud, A. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. New Journal of Chemistry, 45(4), 2182-2194. [Link][5][7]

  • Abdel-Mawgoud, A. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link][6]

  • Abdel-Mawgoud, A. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link][7][10]

  • Al-Obaid, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 336-346. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200831. [Link][2]

  • Kandil, S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. [Link][4]

  • Abdel-Mawgoud, A. M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • Abdel-Mawgoud, A. M., et al. (2021). Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Novel pyrido[2,3-b][3][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Besson, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4969. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs... ResearchGate. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR inhibitors. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Antitumor Activity of Pyrido [2,3-d]pyrimidine and pyrido[2,3-d][1][3][6]triazolo[4,3-a]pyrimidine Derivatives That Induce Apoptosis Through G1 Cell-Cycle Arrest. European Journal of Medicinal Chemistry, 83, 155-166. [Link]

  • Xie, Q., et al. (2021). This compound derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. Bioorganic Chemistry. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-363. [Link]

  • Sharma, P., & Kumar, A. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS Omega, 7(25), 21063-21085. [Link]

  • Monge, A., et al. (1995). pyrido[2,3-d]pyrimidine Derivatives: Synthesis and in Vitro Study of Their Activity Against Platelet Aggregation. Die Pharmazie, 50(11), 719-722. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11849-11864. [Link]

  • Abdel-Mawgoud, A. M., et al. (2021). Synthesis of a novel series of pyrano[2,3-d] pyrimidine 2,4 dione (1–11). ResearchGate. [Link]

  • Ma, L., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 75, 129020. [Link]

  • Chen, Z., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(11), 5345-5354. [Link]

Sources

Application Note & Protocols: In Vitro Evaluation of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant antitumor activity.[1][2][3] These agents often exert their effects by targeting key regulators of cell proliferation and survival, such as protein kinases (e.g., CDKs, PIM-1) and enzymes like dihydrofolate reductase.[2][4][5][6][7] A critical step in the preclinical development of novel Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives is the quantitative assessment of their cytotoxic effects. This guide provides a comprehensive framework for researchers, detailing robust in vitro protocols to determine compound potency, elucidate the mechanism of cell death, and ensure data integrity through rigorous experimental design. We present step-by-step methodologies for assessing metabolic viability (MTT Assay), cell membrane integrity (LDH Assay), and apoptosis induction (Annexin V/PI Staining), offering a multi-parametric approach to characterizing the cytotoxic profile of this promising class of compounds.

Introduction: The Rationale for Cytotoxicity Profiling

Pyrido[2,3-d]pyrimidines have emerged as a versatile scaffold for developing potent anticancer agents due to their ability to inhibit a wide range of cellular targets involved in carcinogenesis.[1][2][5] The initial screening of these compounds involves evaluating their ability to inhibit the growth of or kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[8] A lower IC50 value indicates greater potency.[8]

However, a simple IC50 value does not reveal the underlying mechanism of cell death. Cytotoxicity can occur through different pathways, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed and controlled cell death). Distinguishing between these mechanisms is crucial for drug development. Therefore, a comprehensive in vitro evaluation should employ a panel of assays that probe different cellular health indicators:

  • Metabolic Activity: Assays like the MTT assay measure the metabolic function of mitochondria, which is typically compromised in dying cells.

  • Membrane Integrity: The release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium is a hallmark of plasma membrane damage, often associated with necrosis.[9]

  • Apoptotic Markers: Detecting the externalization of phosphatidylserine (PS) on the cell surface is a key indicator of early-stage apoptosis.[10]

This document provides detailed protocols for these three orthogonal assays to build a comprehensive cytotoxic profile for novel this compound derivatives.

Critical Pre-Experimental Considerations

Compound Solubility

A frequent challenge with heterocyclic compounds like pyrido[2,3-d]pyrimidines is poor aqueous solubility.[11][12][13] Inaccurate concentration due to precipitation is a major source of experimental variability.

  • Scientist's Note: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[11][14] If a compound precipitates upon dilution from a DMSO stock into aqueous culture medium, this is known as "crashing out."[11]

  • Mitigation Strategies: Consider using co-solvents like PEG 400 or adjusting the pH of the buffer if the compound is ionizable.[11] Always perform a visual inspection for precipitation after preparing dilutions.

Cell Line Selection

The choice of cancer cell lines should be guided by the therapeutic goal. For a broad-spectrum anticancer agent, a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.[4]

  • MCF-7: Human breast adenocarcinoma, estrogen receptor (ER)-positive.

  • HepG2: Human liver carcinoma.[7]

  • A549: Human lung adenocarcinoma.[15]

  • HCT-116: Human colorectal carcinoma.[4]

Experimental Controls: The Key to Trustworthy Data

Every assay plate must include a complete set of controls to ensure the results are valid and interpretable.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the test compound. This establishes the baseline for 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to confirm that the assay system can detect cell death.

  • Blank/No-Cell Control: Wells containing only culture medium and the assay reagents. This is used to subtract the background absorbance/luminescence of the medium and reagents.[16]

Protocol 1: Metabolic Viability Assessment (MTT Assay)

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][17] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[14]

MTT_Principle cluster_cell Viable Cell (Mitochondrion) MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Reductases Solubilization DMSO (Solubilization) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement caption Principle of the MTT Assay. LDH_Principle cluster_cell Damaged Cell cluster_reaction Assay Reaction in Supernatant LDH_in LDH (intracellular) LDH_out LDH (released) LDH_in->LDH_out Membrane Rupture Lactate Lactate + NAD+ Pyruvate Pyruvate + NADH Lactate->Pyruvate LDH Tetrazolium Tetrazolium Salt (Colorless) Formazan Formazan (Colored) Tetrazolium->Formazan Diaphorase/ PMS Measurement Measure Absorbance (~490 nm) Formazan->Measurement caption Principle of the LDH Release Assay.

Caption: Principle of the LDH Release Assay.

Materials
  • Cell culture materials and test compound as described for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar suppliers). These kits typically contain:

    • Assay Buffer

    • Substrate Mix

    • Lysis Solution (for Maximum LDH Release control)

    • Stop Solution

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • Maximum LDH Release Control: Wells with untreated cells that will be lysed to measure the total intracellular LDH.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 400 x g for 5 minutes. [18]Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Lysis of Control Cells: Add 10 µL of the 10X Lysis Solution provided in the kit to the "Maximum LDH Release Control" wells. Incubate for 45 minutes at 37°C. Centrifuge the plate and transfer 50 µL of supernatant to the new plate as done for the other samples.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer). Add 50 µL of this reaction mix to each well of the new plate containing the supernatants. [18]5. Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. [16]6. Data Acquisition: Add 50 µL of Stop Solution (if required by the kit). Measure the absorbance at the wavelength specified by the manufacturer (usually ~490 nm).

Data Analysis
  • Background Subtraction: Subtract the absorbance of the no-cell control from all other readings.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

    • Experimental LDH Release: Absorbance from treated cells.

    • Spontaneous LDH Release: Absorbance from vehicle control cells.

    • Maximum LDH Release: Absorbance from lysed control cells.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

Principle

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [4]* Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. [19]During early apoptosis, PS translocates to the outer surface where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS. [10][19]* Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red. This dual staining allows for the differentiation of cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rarely observed)

Materials
  • Cell culture materials and test compound.

  • Flow cytometer.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (contains Annexin V, PI, and a binding buffer).

  • Cold PBS.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach them gently using a non-enzymatic cell dissociation buffer or brief trypsinization to preserve membrane integrity. [20]Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. [20][21]4. Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [20]5. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [21]

Data Analysis

Using the flow cytometer's analysis software, create a dot plot of PI fluorescence (y-axis) versus Annexin V-FITC fluorescence (x-axis). Gate the four quadrants to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxic Activity (IC50) of Compound X against Various Cancer Cell Lines.

Cell Line IC50 (µM) after 48h Treatment
MCF-7 Example Value
HepG2 Example Value
A549 Example Value

| HCT-116 | Example Value |

Table 2: Mechanism of Cell Death Induced by Compound X in A549 Cells (24h).

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic (Annexin V+/PI+)
Vehicle Control Example Value Example Value Example Value
Compound X (IC50) Example Value Example Value Example Value

| Compound X (2x IC50) | Example Value | Example Value | Example Value |

The combined results from these assays provide a robust profile. For example, a compound that shows a low IC50 in the MTT assay, low LDH release, and a high percentage of Annexin V+/PI- cells would be characterized as a potent inducer of apoptosis.

Workflow Culture 1. Cell Culture (Select appropriate cell lines) Treatment 2. Compound Treatment (Dose-response series) Culture->Treatment Assays 3. Perform Cytotoxicity Assays Treatment->Assays MTT MTT Assay (Metabolic Viability) Assays->MTT LDH LDH Assay (Membrane Integrity) Assays->LDH AnnexinV Annexin V/PI Assay (Apoptosis) Assays->AnnexinV IC50 Calculate IC50 MTT->IC50 Cytotoxicity Calculate % Cytotoxicity LDH->Cytotoxicity ApoptosisQuant Quantify Apoptotic Cells AnnexinV->ApoptosisQuant Analysis 4. Data Analysis Report 5. Report & Interpret (Comprehensive Profile) Analysis->Report IC50->Analysis Cytotoxicity->Analysis ApoptosisQuant->Analysis caption Overall Experimental Workflow.

Caption: Overall Experimental Workflow.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

  • University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. Retrieved from [Link]

  • Balasubramanian, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Retrieved from [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC. Retrieved from [Link]

  • Taresco, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Retrieved from [Link]

  • Roman, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

  • Al-Issa, S. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]

  • Al-Romaigh, F. K., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. NIH. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Alhakamy, N. A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. Retrieved from [Link]

  • Bio-protocol. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Dr. Ruchi, B. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • Carta, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved from [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. Retrieved from [Link]

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Application Notes and Protocols for Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines. This has led to its exploration in a multitude of therapeutic areas, including oncology and infectious diseases.[1] The dione substitution at the 2 and 4 positions of the pyrimidine ring, as seen in Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, offers a versatile platform for chemical modification, enabling the fine-tuning of its biological activity. This document provides a comprehensive guide to the investigation of this compound and its derivatives as potential antimicrobial agents, covering their synthesis, evaluation of antimicrobial efficacy, and elucidation of their mechanism of action.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is typically achieved through the cyclization of substituted 6-aminouracil derivatives. A general and efficient method involves the reaction of a 6-aminouracil with a suitable three-carbon synthon, which can be an α,β-unsaturated carbonyl compound or its equivalent.

A common synthetic route starts with the Vilsmeier-Haack reaction of a 1,3-disubstituted-6-aminouracil, followed by cyclization with an active methylene compound like cyanoacetamide. This approach allows for the introduction of various substituents on the pyridine and pyrimidine rings, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.[2]

Section 1: Evaluation of Antimicrobial Activity

The initial assessment of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). These parameters provide quantitative measures of the compound's ability to inhibit and kill microbial growth, respectively.

Data Presentation: Antimicrobial Activity of Pyrido[2,3-d]pyrimidine Derivatives

While specific antimicrobial data for the unsubstituted this compound is not extensively available in the public domain, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for several of its derivatives against a panel of clinically relevant microorganisms. This data serves as a valuable reference point for initiating new research on the parent compound and its analogs.

Compound DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Hydrazinylpyrido[2,3-d]pyrimidin-4-one analogModerate to High ActivityModerate to High ActivityModerate ActivityModerate to High Activity[3]
7-amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one4-20 µmol/L4-20 µmol/LNot Reported4-20 µmol/L[4]
2-pyrazoline derivative of pyrido[2,3-d]pyrimidin-4(1H)-one4-30 µg/mL4-30 µg/mL4-30 µg/mL15 µg/mL[5]

Note: The presented data is for substituted derivatives of the core this compound structure and should be used as a guide for further investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6]

Causality behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that allows for the efficient testing of multiple compounds against various microorganisms in a 96-well plate format. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria as it has a defined composition and cation concentration, which is crucial for the activity of certain classes of antibiotics.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Fungal strain (Candida albicans ATCC 90028)

  • Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Further dilute the stock solution in the appropriate sterile broth (CAMHB for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a starting concentration twice the highest concentration to be tested.

  • Microtiter Plate Setup:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the diluted compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Causality behind Experimental Choices: The MBC is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. This is achieved by sub-culturing from the clear wells of the MIC assay onto agar plates to determine the concentration at which no viable organisms remain. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[7]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates (or Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Sub-culturing: From each well of the MIC plate that shows no visible growth (the MIC well and all wells with higher concentrations), aspirate 10 µL of the suspension.

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC plates.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Section 2: Investigating the Mechanism of Action

Understanding how a novel antimicrobial agent works is crucial for its development. For pyridopyrimidine derivatives, a potential mechanism of action is the inhibition of Dihydrofolate Reductase (DHFR), an essential enzyme in the folic acid biosynthesis pathway of microorganisms.[8]

Signaling Pathway: Dihydrofolate Reductase in Folate Metabolism

DHFR_Pathway cluster_folate Folate Synthesis Pathway cluster_synthesis Nucleic Acid & Amino Acid Synthesis p-aminobenzoic acid p-aminobenzoic acid Dihydropteroate Dihydropteroate p-aminobenzoic acid->Dihydropteroate DHPS Dihydrofolate (DHF) Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate (DHF) DHFS Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (NADPH -> NADP+) Purines Purines Tetrahydrofolate (THF)->Purines Thymidylate Thymidylate Tetrahydrofolate (THF)->Thymidylate Amino Acids Amino Acids Tetrahydrofolate (THF)->Amino Acids This compound This compound This compound->Dihydrofolate (DHF) Inhibition of DHFR

Caption: Dihydrofolate Reductase (DHFR) pathway and the point of inhibition.

Protocol 3: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

Causality behind Experimental Choices: This spectrophotometric assay directly measures the activity of the DHFR enzyme by monitoring the oxidation of its cofactor, NADPH, to NADP⁺. The decrease in absorbance at 340 nm is proportional to the enzyme's activity. An inhibitor will slow down this rate of absorbance change.

Materials:

  • Purified bacterial DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (or derivative)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer with kinetic reading capabilities at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of DHFR, DHF, and NADPH in the assay buffer to the desired final concentrations.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compound (and a DMSO control).

    • Add the DHFR enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Experimental Workflow and Safety Considerations

A logical and systematic workflow is essential for the efficient evaluation of a new antimicrobial candidate.

Experimental Workflow Diagram

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_safety Safety & Toxicity Synthesis Synthesis of Pyrido[2,3-d]pyrimidine- 2,4(1H,3H)-dione & Derivatives MIC MIC Determination (Broth Microdilution) Synthesis->MIC MBC MBC Determination MIC->MBC DHFR_Assay DHFR Enzyme Inhibition Assay MBC->DHFR_Assay Other_Assays Other Mechanistic Assays (e.g., cell wall synthesis, DNA gyrase) DHFR_Assay->Other_Assays Cytotoxicity Cytotoxicity Assay (e.g., against normal cell lines) DHFR_Assay->Cytotoxicity In_Vivo_Tox In Vivo Toxicity Studies (Animal Models) Cytotoxicity->In_Vivo_Tox

Caption: A streamlined workflow for antimicrobial drug discovery.

Safety and Toxicity Profile

Preliminary assessment of the cytotoxicity of new compounds is crucial. While comprehensive in vivo toxicity studies are beyond the scope of initial screening, in vitro cytotoxicity assays against mammalian cell lines can provide an early indication of a compound's therapeutic window.

Data Presentation: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

The following table presents representative 50% inhibitory concentration (IC₅₀) values for some pyrido[2,3-d]pyrimidine derivatives against human cancer cell lines and a normal human fibroblast cell line. A higher IC₅₀ value against normal cells compared to cancer cells or microbial cells suggests a degree of selectivity.

Compound DerivativeCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidine-2,4-dione derivative 6cMCF-7 (Breast Cancer)37.7 ± 3.6[9]
Pyrido[2,3-d]pyrimidine-2,4-dione derivative 6cWI38 (Normal Fibroblast)87.3 ± 2.6[9]
Pyrido[2,3-d]pyrimidine-2,4-dione derivative 10bMCF-7 (Breast Cancer)31.8 ± 2.0[9]
Pyrido[2,3-d]pyrimidine-2,4-dione derivative 10bWI38 (Normal Fibroblast)>100[9]
Pyrido[2,3-d]pyrimidine derivative 4MCF-7 (Breast Cancer)0.57[10]
Pyrido[2,3-d]pyrimidine derivative 11MCF-7 (Breast Cancer)1.31[10]
Pyrido[2,3-d]pyrimidine derivative 4HepG2 (Liver Cancer)1.13[10]
Pyrido[2,3-d]pyrimidine derivative 11HepG2 (Liver Cancer)0.99[10]

Note: This data highlights the potential for developing derivatives with a favorable therapeutic index. It is imperative to conduct thorough cytotoxicity profiling of any new compound.

Formulation Considerations for In Vitro Testing

This compound and its derivatives may exhibit poor aqueous solubility. For in vitro assays, it is crucial to ensure that the compound is fully solubilized to obtain accurate and reproducible results.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a common primary solvent for dissolving poorly soluble compounds. The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

  • Co-solvents and Surfactants: In cases of very low solubility, the use of co-solvents (e.g., ethanol) or non-ionic surfactants (e.g., Tween® 80) may be considered. However, it is essential to run appropriate vehicle controls to ensure that these excipients do not have any intrinsic antimicrobial activity at the concentrations used.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the potential for targeting essential microbial enzymes like DHFR provides a sound mechanistic basis for its antimicrobial activity. The protocols and guidelines presented in this document offer a robust framework for the systematic evaluation of this compound class, from initial screening to preliminary mechanism of action and safety profiling.

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Application Notes & Protocols: Characterization of Pyrido[2,3-d]pyrimidine Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and survival.[1][2][3] In normal physiology, its activity is tightly controlled by the binding of ligands like Epidermal Growth Factor (EGF).[4] However, in numerous cancers—most notably non-small cell lung cancer (NSCLC), colorectal, and breast cancer—EGFR signaling is dysregulated through overexpression, amplification, or activating mutations.[5][6][7] This aberrant signaling drives uncontrolled tumor growth, making EGFR a validated and critical target for cancer therapy.[4][5]

The Pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for developing kinase inhibitors.[8][9] Its bicyclic, nitrogen-rich framework serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive inhibition at the kinase's ATP-binding site.[8] Strategic modifications to this core structure have led to the development of potent and selective inhibitors against both wild-type (WT) and clinically relevant mutant forms of EGFR, such as the L858R activating mutation and the T790M resistance mutation.[10][11][12]

This guide provides a comprehensive overview of the essential experimental protocols required to characterize novel Pyrido[2,3-d]pyrimidine derivatives, from initial biochemical validation to cellular efficacy assessment.

The EGFR Signaling Cascade: A Point of Intervention

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on key tyrosine residues in its intracellular domain.[3][4] This event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival, respectively.[2][13] Pyrido[2,3-d]pyrimidine inhibitors are designed to prevent this initial autophosphorylation step, effectively shutting down these pro-tumorigenic signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand EGF Ligand Ligand->EGFR Binds Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR signaling and the point of inhibition.

Biochemical Assays: Quantifying Direct Target Engagement

The first critical step in inhibitor characterization is to determine its direct effect on the enzymatic activity of the purified EGFR kinase. This is essential for establishing on-target potency and calculating the half-maximal inhibitory concentration (IC50), a key metric for compound ranking. Luminescence-based kinase assays, which measure ADP production as a proxy for kinase activity, are robust, sensitive, and amenable to high-throughput screening.[3][14]

Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to EGFR activity.[15]

Objective: To determine the IC50 value of a Pyrido[2,3-d]pyrimidine derivative against recombinant wild-type or mutant EGFR.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 20 mM Tris, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate)[16]

  • Test compound (Pyrido[2,3-d]pyrimidine derivative) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Biochemical_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare serial dilution of inhibitor in DMSO plate_setup 3. Dispense inhibitor dilutions and controls into plate prep_inhibitor->plate_setup prep_reagents 2. Prepare master mix of EGFR, substrate, and buffer add_enzyme 4. Add enzyme master mix prep_reagents->add_enzyme plate_setup->add_enzyme initiate 5. Initiate reaction with ATP add_enzyme->initiate incubate_reaction 6. Incubate at room temp (e.g., 60 min) initiate->incubate_reaction stop_reaction 7. Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate_reaction->stop_reaction add_detection 8. Add Kinase Detection Reagent to convert ADP to ATP & generate light stop_reaction->add_detection incubate_detection 9. Incubate (e.g., 30 min) add_detection->incubate_detection read_plate 10. Measure luminescence incubate_detection->read_plate plot_data 11. Plot % Inhibition vs. log[Inhibitor] read_plate->plot_data calc_ic50 12. Calculate IC50 using non-linear regression plot_data->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from a 10 mM stock. This will be used to generate a dose-response curve.

  • Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of a microplate.[14] Include wells with DMSO only (vehicle control, 0% inhibition) and wells without enzyme (background control).

  • Kinase Reaction:

    • Prepare a master mix containing kinase assay buffer, ATP (at its Km concentration, if known), and the peptide substrate.[16]

    • Add 10 µL of this master mix to each well.

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well (except the background control).[14]

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated by the EGFR enzyme into a luminescent signal. Incubate for 30 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background control values from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 value.[16]

Data Presentation: Benchmarking Inhibitor Potency

Summarize the biochemical data in a table to compare the potency of the new derivative against different EGFR variants and a known standard-of-care drug.

CompoundTargetTest SystemIC50 (nM)
Pyrido[2,3-d]pyrimidine B1 EGFR L858R/T790MRecombinant Enzyme13.0[10][11][17]
Pyrido[2,3-d]pyrimidine B1 EGFR WTRecombinant Enzyme>1000[10][11]
Osimertinib (Control) EGFR L858R/T790MRecombinant Enzyme~1.0
Olmutinib (Control) EGFR L858R/T790MRecombinant Enzyme~7.0[10]

Note: Data is illustrative, based on published examples.

Cell-Based Assays: Confirming Activity in a Biological Context

While biochemical assays confirm direct target engagement, cell-based assays are crucial for verifying that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a desired biological response.

Protocol: Western Blot for EGFR Phosphorylation

This protocol directly measures the inhibitor's ability to block EGFR autophosphorylation in cancer cells. It is a fundamental assay to confirm the mechanism of action in a cellular setting.[1][2]

Objective: To semi-quantitatively assess the inhibition of EGF-stimulated EGFR phosphorylation by a test compound.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431 for high WT EGFR expression, H1975 for L858R/T790M mutation).[18][19][20]

  • Cell culture medium and serum.

  • Test compound and EGF.

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).[1]

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1173) and anti-total-EGFR.

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescent substrate.

  • Imaging system.

Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western Western Blot Analysis cluster_reprobe Normalization seed_cells 1. Seed cells and allow attachment (24h) starve_cells 2. Serum-starve cells to reduce basal signaling (18h) seed_cells->starve_cells treat_inhibitor 3. Pre-treat with inhibitor or vehicle (1-2h) starve_cells->treat_inhibitor stimulate_egf 4. Stimulate with EGF (e.g., 100 ng/mL, 5-15 min) treat_inhibitor->stimulate_egf lyse_cells 5. Lyse cells and quantify protein (BCA) stimulate_egf->lyse_cells sds_page 6. Separate proteins by SDS-PAGE lyse_cells->sds_page transfer 7. Transfer proteins to PVDF membrane sds_page->transfer block 8. Block membrane (5% BSA in TBST) transfer->block probe_pEGFR 9. Probe with primary Ab (anti-p-EGFR) block->probe_pEGFR probe_secondary 10. Probe with secondary Ab probe_pEGFR->probe_secondary detect_pEGFR 11. Detect with ECL and image probe_secondary->detect_pEGFR strip 12. Strip membrane detect_pEGFR->strip reblock 13. Re-block membrane strip->reblock reprobe_total 14. Re-probe with primary Ab (anti-total-EGFR) reblock->reprobe_total redetect 15. Detect again reprobe_total->redetect analyze 16. Analyze: p-EGFR / Total EGFR redetect->analyze

Caption: Workflow for cell-based assays (Western blot shown).

Procedure:

  • Cell Culture and Treatment:

    • Seed A431 or H1975 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18 hours to reduce basal EGFR activation.[16]

    • Pre-treat cells with various concentrations of the Pyrido[2,3-d]pyrimidine derivative (or vehicle control) for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[16][21]

  • Sample Preparation:

    • Immediately wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[2]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.[2]

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody against phospho-EGFR (typically 1:1000 dilution) overnight at 4°C.[2]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[1]

    • Wash thoroughly and apply ECL substrate. Capture the chemiluminescent signal with an imager.[2]

  • Normalization (Crucial for Trustworthiness):

    • To ensure that changes in the phospho-signal are due to inhibition and not changes in total protein levels, the membrane must be stripped and re-probed.[1][2]

    • Use a mild stripping buffer, re-block, and then probe with an antibody against total EGFR. Repeat the detection steps.

    • Analyze the band intensities using densitometry software (e.g., ImageJ). The key metric is the ratio of p-EGFR to total EGFR.[2]

Protocol: Cell Proliferation / Viability Assay (MTT/SRB)

This assay measures the downstream consequence of EGFR inhibition: a reduction in cancer cell proliferation and viability. It is a cornerstone for evaluating the anti-tumor potential of a compound.[22]

Objective: To determine the IC50 or GI50 (concentration causing 50% growth inhibition) of a test compound in an EGFR-dependent cancer cell line.

Materials:

  • EGFR-dependent cancer cell lines (e.g., H1975, HCC827).[20][23]

  • Complete growth medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents.[24][25]

  • Solubilization solution (e.g., DMSO or isopropanol for MTT; Tris base for SRB).

  • Clear, flat-bottomed 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach for 24 hours.[14]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[14] This duration allows for multiple cell doublings, making growth inhibition apparent.

  • MTT Assay Steps:

    • Add MTT reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm).[14]

  • Data Analysis:

    • Subtract the absorbance of "no-cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50/GI50 value using a non-linear regression curve fit.[14]

Data Presentation: Cellular Potency and Selectivity
CompoundCell LineEGFR StatusAssay TypeIC50 / GI50 (µM)
Pyrido[2,3-d]pyrimidine B1 H1975L858R/T790MProliferation0.087[10][11][17]
Pyrido[2,3-d]pyrimidine B1 A549WTProliferation>10
Compound 7f HCC827Exon 19 DelProliferation0.09[20]
Compound 7f H1975L858R/T790MProliferation0.89[20]
Compound 7f BEAS-2B (Normal)WTProliferation>61[20]

Note: Data is illustrative, based on published examples.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the Pyrido[2,3-d]pyrimidine core is key to optimizing potency, selectivity, and pharmacokinetic properties. SAR studies reveal which functional groups at specific positions are critical for activity.[8][27]

  • C2-Position: Substitution with amino side chains, such as [4-(diethylamino)butyl]amino, can enhance potency and bioavailability.[28]

  • C6-Position: The group at this position often dictates selectivity. For example, a 6-(2,6-dichlorophenyl) moiety confers broad tyrosine kinase activity, while a 6-(3',5'-dimethoxyphenyl) group can produce a highly selective FGFr inhibitor.[28]

  • C7-Position: Modifications here, often incorporating urea-based functionalities, can form crucial hydrogen bonds within the kinase hinge region.[27][28]

Caption: General scaffold of Pyrido[2,3-d]pyrimidines.

Conclusion

The Pyrido[2,3-d]pyrimidine scaffold is a validated and highly adaptable platform for the design of potent and selective EGFR inhibitors. A systematic evaluation using the protocols outlined in this guide—progressing from direct biochemical inhibition to cellular mechanism of action and finally to anti-proliferative effects—provides the robust, multi-faceted data package required for advancing promising candidates in the drug discovery pipeline. The key to a successful program lies not just in executing these assays, but in understanding the causal links between them: potent biochemical inhibition should translate to the suppression of cellular phosphorylation, which in turn should lead to the inhibition of cancer cell growth.

References

Application Notes and Protocols for Ex Vivo Studies of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the ex vivo evaluation of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. As a Senior Application Scientist, this document moves beyond simple protocol listings to offer a strategic approach, explaining the scientific rationale behind the selection of specific models and methodologies. The aim is to equip researchers with the necessary tools to generate robust and translatable preclinical data.

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines

The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4][5][6] Extensive research has identified potent anticancer, anti-inflammatory, and antimicrobial properties among compounds in this class.[1][7][8] The mechanism of action often involves the inhibition of key cellular signaling components, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and enzymes like Dihydrofolate Reductase (DHFR) and Cyclooxygenase-2 (COX-2).[1][5][7][9]

Ex vivo studies serve as a critical bridge between in vitro cell-based assays and complex in vivo animal models.[10] They offer a more physiologically relevant context by preserving the native tissue architecture, cellular heterogeneity, and the tumor microenvironment (TME), which are often lost in traditional 2D cultures.[1][8][11][12] This is particularly crucial for evaluating targeted therapies like kinase inhibitors, where interactions with the TME can significantly influence drug response.[1][8] This guide will detail protocols for leveraging ex vivo models to explore the anticancer, anti-inflammatory, and metabolic profiles of novel this compound derivatives.

Part 1: Anticancer Efficacy Assessment using Precision-Cut Tumor Slices (PCTS)

The anticancer activity of many Pyrido[2,3-d]pyrimidine derivatives is linked to their ability to inhibit kinases that drive tumor proliferation and survival.[1][3][9][13] The Precision-Cut Tumor Slice (PCTS) model is an exceptional platform for evaluating these compounds as it maintains the intricate tumor microenvironment.[12][14]

Scientific Rationale

PCTS are thin, viable sections of a tumor that retain its 3D architecture and cellular diversity.[12][14] This allows for the assessment of drug efficacy in a context that includes tumor-stroma interactions, which can be pivotal for predicting in vivo response.[1][8] For a kinase inhibitor, this model can reveal effects on not only the cancer cells but also on resident immune and stromal cells, providing a more holistic view of its activity.[12]

Experimental Workflow: Anticancer Drug Screening in PCTS

The following diagram illustrates the overall workflow for assessing a Pyrido[2,3-d]pyrimidine derivative using the PCTS model.

G cluster_0 Tumor Acquisition & Preparation cluster_1 Slice Generation & Culture cluster_2 Treatment & Analysis cluster_3 Endpoints Tumor Tumor Excision (e.g., from xenograft model) Core Tumor Coring (Biopsy Punch) Tumor->Core Embed Agarose Embedding Core->Embed Slice Vibratome Slicing (250-300 µm) Embed->Slice Culture Culture on Inserts (Air-Liquid Interface) Slice->Culture Treat Drug Treatment (Pyrido[2,3-d]pyrimidine derivative) Culture->Treat Endpoints Endpoint Analysis Treat->Endpoints Viability Viability Assay (e.g., MTS/ATP Assay) Endpoints->Viability Quantitative Histo Histology/IHC (Apoptosis, Proliferation) Endpoints->Histo Qualitative/ Semi-quantitative Biomarker Biomarker Analysis (Western Blot, ELISA) Endpoints->Biomarker Mechanistic G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimental Protocol Aorta_Dissect Aorta Dissection (e.g., from rat) Aorta_Clean Cleaning & Slicing (4-5 mm rings) Aorta_Dissect->Aorta_Clean Mount Mounting Rings in Organ Bath Aorta_Clean->Mount Equilibrate Equilibration (Basal Tension) Mount->Equilibrate Constrict Pre-constriction (e.g., Phenylephrine) Equilibrate->Constrict Treat Cumulative Dosing (Pyrido[2,3-d]pyrimidine derivative) Constrict->Treat Record Record Relaxation (Force Transducer) Treat->Record

Caption: Workflow for assessing vasorelaxant effects using an isolated organ bath.

Detailed Protocol: Isolated Rat Aortic Ring Assay

This protocol is based on standard procedures for vascular reactivity studies. [4][6][15][16] Materials:

  • Thoracic aorta from a euthanized rat

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer, warmed to 37°C and aerated with 95% O₂ / 5% CO₂ (carbogen)

  • Isolated tissue organ bath system with force-displacement transducers

  • Phenylephrine (PE) or other vasoconstrictor

  • Acetylcholine (ACh) to test endothelial integrity

  • Data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a rat according to institutional guidelines. Immediately excise the thoracic aorta and place it in cold PSS. Carefully clean off adhering connective and adipose tissue and cut the aorta into 4-5 mm rings. [6]2. Mounting: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 37°C, carbogen-aerated PSS. [6]One hook is fixed, and the other is connected to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a basal resting tension (e.g., 1.5-2.0 g). Wash the tissues with fresh PSS every 15-20 minutes. [16]4. Viability and Endothelial Integrity Check:

    • Induce a contraction with a submaximal concentration of PE (e.g., 1 µM).

    • Once the contraction plateaus, add ACh (e.g., 10 µM). A relaxation of >60-80% indicates intact endothelium. [4]Wash the tissues and allow them to return to baseline.

  • Drug Testing:

    • Induce a stable contraction with PE.

    • Once the plateau is reached, add the Pyrido[2,3-d]pyrimidine derivative in a cumulative, concentration-dependent manner.

    • Record the resulting relaxation response until a maximal effect is achieved or the highest concentration is tested.

  • Data Analysis: Express the relaxation as a percentage of the maximal PE-induced contraction. Plot the concentration-response curve to determine the EC₅₀ (concentration causing 50% of the maximal relaxation).

Data Interpretation

A potent, concentration-dependent relaxation of the pre-constricted aortic rings suggests that the Pyrido[2,3-d]pyrimidine derivative possesses vasodilatory properties. This can be an indicator of anti-inflammatory action, for example, by inhibiting the production of vasoconstrictive prostaglandins (if COX-2 is the target) or by other mechanisms affecting smooth muscle tone.

Part 3: Metabolic Stability and Toxicity Screening using Precision-Cut Liver Slices (PCLS)

Understanding the metabolic fate and potential hepatotoxicity of a new chemical entity is a cornerstone of drug development. [3][11][17]Precision-Cut Liver Slices (PCLS) are a superior ex vivo model for these studies because they contain the full complement of hepatic cell types and drug-metabolizing enzymes in their natural architecture. [3][11][18]

Scientific Rationale

Unlike single-cell systems like isolated hepatocytes, PCLS maintain cell-cell and cell-matrix interactions, which are crucial for the regulation of metabolic enzymes and transporter functions. [11]This allows for a more accurate prediction of a compound's metabolic clearance and the formation of potential toxic metabolites. [3][18][17]

Detailed Protocol: PCLS for Metabolism and Cytotoxicity Assessment

This protocol provides a method for using PCLS to simultaneously assess metabolic turnover and toxicity. [3][19] Materials:

  • Fresh liver tissue from an appropriate animal model (e.g., rat, mouse)

  • Krebs-Henseleit buffer (or similar), ice-cold and oxygenated

  • William's Medium E, supplemented

  • Vibratome or Krumdieck tissue slicer

  • 6- or 12-well plates

  • Orbital shaker

Procedure:

  • Liver Preparation: Following euthanasia, perfuse the liver in situ with ice-cold buffer to remove blood. Excise the liver and take cylindrical cores using a hollow drill bit. [3]2. Slicing: Prepare PCLS (250 µm thick) using a vibratome in ice-cold, oxygenated buffer. [3]3. Incubation: Transfer slices to 6- or 12-well plates containing pre-warmed, oxygenated William's Medium E. Place the plates on an orbital shaker in an incubator at 37°C under a 95% O₂ / 5% CO₂ atmosphere. [19]4. Compound Incubation: After a pre-incubation period to restore ATP levels, replace the medium with fresh medium containing the Pyrido[2,3-d]pyrimidine derivative at a defined concentration (e.g., 1-10 µM).

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect aliquots of the culture medium and the tissue slices. Immediately quench metabolic activity (e.g., by adding acetonitrile or flash-freezing).

  • Cytotoxicity Assessment: In parallel plates, incubate slices with a range of compound concentrations for a longer duration (e.g., 24 hours). At the end of the incubation, assess slice viability via ATP content or LDH leakage into the medium.

Data Analysis and Expected Outcomes
Parameter Method Description Potential Insights for Pyrido[2,3-d]pyrimidines
Metabolic Stability LC-MS/MS analysis of parent compound disappearance from the medium and/or slices over time.Quantifies the rate at which the compound is metabolized by the liver tissue.Provides an estimate of the intrinsic clearance (Clint), which is crucial for predicting in vivo pharmacokinetic behavior. [20]
Metabolite Identification LC-MS/MS analysis of the medium and slice homogenates.Identifies the chemical structures of metabolites formed.Elucidates the primary metabolic pathways (e.g., oxidation, glucuronidation) and identifies any potentially reactive or human-specific metabolites.
Hepatotoxicity LDH leakage assay (measures membrane damage); ATP content assay (measures cellular energy status).Quantifies cell death and damage induced by the compound.Determines the concentration at which the compound becomes toxic to liver cells, establishing a preliminary therapeutic window. [17][21]

Conclusion

The ex vivo models detailed in this guide—Precision-Cut Tumor Slices, Isolated Tissue Organ Baths, and Precision-Cut Liver Slices—provide a powerful, integrated platform for the preclinical evaluation of this compound derivatives. By preserving tissue architecture and cellular interactions, these systems offer a higher degree of physiological relevance than traditional in vitro assays, enabling more informed decision-making in the drug development pipeline. The careful application of these protocols will generate critical data on efficacy, mechanism of action, and safety, ultimately accelerating the translation of promising compounds to the clinic.

References

  • Yadav, P., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • Human-Derived Precision-Cut Lung Slices (hPCLS): Agarose Filling, Coring and Slicing Protocol. (2024). Protocols.io. Available at: [Link]

  • de Graaf, I. A. M., et al. (2010). Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies. Nature Protocols. Available at: [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Saleem, M., et al. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Antitumor Activity of Pyrido[2,3-d]pyrimidine and pyrido[2,3-d]t[1][2][22]riazolo[4,3-a]pyrimidine Derivatives That Induce Apoptosis Through G1 Cell-Cycle Arrest. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate. Available at: [Link]

  • de Graaf, I. A., et al. (2010). Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies. University of Groningen Research Portal. Available at: [Link]

  • Maj, E., et al. (2022). Patient Derived Ex-Vivo Cancer Models in Drug Development, Personalized Medicine, and Radiotherapy. Cancers. Available at: [Link]

  • Gläser, S., et al. (2023). Mouse precision-cut liver and kidney slices: an optimized ex vivo model for acute toxicity testing. bioRxiv. Available at: [Link]

  • Various Authors. (2020). Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity? ResearchGate. Available at: [Link]

  • Mitra, A., et al. (n.d.). Organotypic cultures represent tumor microenvironment for drug testing. OUHSC.edu. Available at: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Optimized and Simplified Technique for the Production and Culture of Precision-Cut Liver Slices. (2022). JoVE. Available at: [Link]

  • Shirshin, E. A., et al. (2021). Toxicological Analysis of Hepatocytes Using FLIM Technique: In Vitro versus Ex Vivo Models. International Journal of Molecular Sciences. Available at: [Link]

  • Tsikas, D., et al. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? Medicina. Available at: [Link]

  • Shinozaki, G., et al. (2023). Patient-Derived Ex Vivo Cultures and Endpoint Assays with Surrogate Biomarkers in Functional Testing for Prediction of Therapeutic Response. Cancers. Available at: [Link]

  • DERIVATIONS OF TISSUE SLICE TECHNOLOGY AS TOXICOLOGICAL SCREENING SYSTEMS. (n.d.). ProQuest. Available at: [Link]

  • Ex vivo. (n.d.). Wikipedia. Available at: [Link]

  • Yadav, P., et al. (2022). First-in-class pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones against leishmaniasis and tuberculosis: Rationale, in vitro, ex vivo studies and mechanistic insights. PubMed. Available at: [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023). REPROCELL. Available at: [Link]

  • Dalby, K. N., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Apostolopoulou, K., et al. (2022). Precision-Cut Tumor Slices (PCTS) as an Ex Vivo Model in Immunotherapy Research. International Journal of Molecular Sciences. Available at: [Link]

  • EXPERIMENTAL PROTOCOLS EQUILIBRATION THE WAKE-UP PROTOCOL. (n.d.). DMT. Available at: [Link]

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  • Friedrich, M., et al. (2022). Ex Vivo Modeling and Pharmacological Modulation of Tissue Immune Responses in Inflammatory Bowel Disease Using Precision-Cut Intestinal Slices. Journal of Crohn's and Colitis. Available at: [Link]

  • Jones, D. D., et al. (2021). Acute Lymph Node Slices Are a Functional Model System to Study Immunity Ex Vivo. ACS Pharmacology & Translational Science. Available at: [Link]

  • Protocol for tissue slice cultures from human solid tumors to study therapeutic response. (2021). ResearchGate. Available at: [Link]

  • La Mura, E., et al. (2022). Perfusion Air Culture of Precision-Cut Tumor Slices: An Ex Vivo System to Evaluate Individual Drug Response under Controlled Culture Conditions. Cancers. Available at: [Link]

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Sources

Troubleshooting & Optimization

Challenges in the synthesis of substituted Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted Pyrido[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are a class of privileged structures in medicinal chemistry, appearing in a range of therapeutics, including kinase inhibitors for oncology.[1][2][3][4] However, their synthesis can present unique difficulties. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and high-yielding results in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and hurdles faced when synthesizing substituted Pyrido[2,3-d]pyrimidines.

Q1: My reaction yield for the synthesis of a substituted Pyrido[2,3-d]pyrimidine is consistently low. What are the likely causes?

A1: Low yields in Pyrido[2,3-d]pyrimidine synthesis can stem from several factors.[5] A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials, such as the aminopyrimidine precursor or the carbonyl compound, can significantly impact the reaction outcome by participating in side reactions or inhibiting the desired transformation.[5] Always ensure the purity of your reagents through appropriate analytical techniques (NMR, LC-MS) before starting the reaction.

  • Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Factors such as temperature, reaction time, solvent, and catalyst choice are critical.[5] For instance, in multi-component reactions, precise temperature control can be crucial to favor the desired reaction pathway over side reactions.[6]

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Inefficient extraction or degradation of the product on silica gel during column chromatography can drastically reduce the isolated yield. Consider alternative purification methods like recrystallization or preparative HPLC if you suspect on-column degradation.

Q2: I am observing significant batch-to-batch variability in my synthesis. How can I improve consistency?

A2: Batch-to-batch variability is a common challenge, especially when scaling up reactions.[5] To address this, focus on stringent control over reaction parameters:

  • Raw Material Quality Control: Ensure that each new batch of starting materials and reagents is tested for purity and identity. Variations in supplier or even different lots from the same supplier can introduce inconsistencies.[5]

  • Standardized Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for your synthesis. This should include precise measurements of all reagents, controlled rates of addition, consistent stirring speeds, and accurate temperature profiles.[5]

  • Solvent Quality: The presence of water or other impurities in your solvents can have a significant impact on the reaction. Always use dry, high-purity solvents, especially for moisture-sensitive reactions.[5]

Q3: What are the most common side reactions in Pyrido[2,3-d]pyrimidine synthesis, and how can they be minimized?

A3: The nature of side reactions depends heavily on the chosen synthetic route. However, some common side products include:

  • Formation of Isomeric Products: Depending on the substitution pattern of the starting materials, the formation of isomeric pyridopyrimidine structures is possible.[7] Careful selection of starting materials and reaction conditions can often favor the formation of the desired isomer. For example, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the initial condensation can be influenced by the nature of the substituents and the catalyst used.

  • Self-Condensation of Starting Materials: Under certain conditions, the carbonyl compound or the aminopyrimidine can undergo self-condensation, leading to undesired byproducts. This can often be minimized by controlling the stoichiometry of the reactants and the rate of addition.

  • Incomplete Cyclization: In multi-step syntheses, the final cyclization to form the pyridine ring may be incomplete, leaving acyclic intermediates in the reaction mixture. Optimizing the cyclization conditions (e.g., stronger acid or base catalyst, higher temperature) can drive the reaction to completion.

Q4: I am having difficulty with the purification of my substituted Pyrido[2,3-d]pyrimidine product. What are some alternative strategies?

A4: Purification can be challenging due to the often polar nature of these compounds and their potential for poor solubility. If standard silica gel chromatography is problematic, consider the following:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products, provided a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.

  • Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and effective alternative to column chromatography.

  • Reverse-Phase Chromatography: If your compound is too polar for normal-phase silica gel, reverse-phase chromatography (e.g., using C18-functionalized silica) may provide better separation.

  • Acid-Base Extraction: If your product has basic nitrogen atoms, you may be able to purify it by dissolving the crude material in an organic solvent, washing with a dilute aqueous acid to extract the product into the aqueous phase, and then basifying the aqueous phase and re-extracting the purified product into an organic solvent.

Troubleshooting Guides

This section provides structured troubleshooting workflows for specific, common problems encountered during the synthesis of substituted Pyrido[2,3-d]pyrimidines.

Guide 1: Low Yield in a One-Pot, Three-Component Synthesis

One-pot, three-component reactions are an efficient way to synthesize Pyrido[2,3-d]pyrimidines.[6] However, their complexity can sometimes lead to low yields.

Observed Problem Potential Cause Troubleshooting Steps
Low conversion of starting materials 1. Inactive catalyst2. Insufficient reaction time or temperature3. Poor quality of starting materials1. Use a fresh batch of catalyst or a different catalyst.2. Incrementally increase the reaction time and/or temperature and monitor the reaction progress by TLC or LC-MS.3. Verify the purity of all starting materials.
Formation of multiple side products 1. Incorrect stoichiometry of reactants2. Reaction temperature is too high3. Inappropriate solvent1. Carefully control the stoichiometry, especially for the more reactive components.2. Lower the reaction temperature to favor the desired kinetic product.3. Screen different solvents to find one that favors the desired reaction pathway.
Product precipitation during the reaction 1. Poor solubility of the product in the reaction solvent2. Product is unstable under the reaction conditions1. Choose a solvent in which the product is more soluble at the reaction temperature.2. If the product is unstable, try to run the reaction at a lower temperature for a longer time.

Experimental Protocols

Below are generalized, step-by-step protocols for common synthetic routes to Pyrido[2,3-d]pyrimidines. These should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of 7-Amino-Substituted Pyrido[2,3-d]pyrimidines via a Three-Component Reaction[6]

This protocol describes a one-pot synthesis of 7-amino-5-aryl-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-2,4-diones from an aromatic aldehyde, malononitrile, and 6-aminouracil.

Step 1: Reaction Setup

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and 6-aminouracil (1 mmol).

  • Add a suitable solvent (e.g., ethanol, water, or a mixture) and a catalyst (e.g., a catalytic amount of a base like piperidine or an acid like diammonium hydrogen phosphate).[6]

Step 2: Reaction

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the specific reactants and catalyst).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash it with a suitable solvent (e.g., cold ethanol) to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis: A Workflow Diagram

The following diagram illustrates a typical workflow for troubleshooting low yields in Pyrido[2,3-d]pyrimidine synthesis.

Troubleshooting_Workflow cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Observed check_purity Verify Starting Material and Reagent Purity start->check_purity review_conditions Review Reaction Conditions start->review_conditions evaluate_workup Evaluate Work-up and Purification start->evaluate_workup impurity_found Impurities Found check_purity->impurity_found If impurities found purity_confirmed Purity Confirmed check_purity->purity_confirmed If purity confirmed deviation_found Deviation Found review_conditions->deviation_found If deviation found conditions_correct Conditions Correct review_conditions->conditions_correct If conditions are correct losses_identified Losses Identified evaluate_workup->losses_identified If losses identified workup_consistent Work-up Consistent evaluate_workup->workup_consistent If work-up is consistent purify_reagents Purify Reagents or Use New Batch impurity_found->purify_reagents Action end Improved Yield purify_reagents->end correct_params Correct Parameters and Rerun Experiment deviation_found->correct_params Action optimize_reaction Systematically Optimize (Temp, Time, Catalyst) conditions_correct->optimize_reaction Next Step correct_params->end optimize_reaction->end modify_purification Modify Purification (e.g., Recrystallization) losses_identified->modify_purification Action modify_purification->end

Caption: Troubleshooting workflow for low yields.

This guide provides a starting point for addressing common challenges in the synthesis of substituted Pyrido[2,3-d]pyrimidines. Successful synthesis often requires careful optimization and a systematic approach to troubleshooting. By understanding the potential pitfalls and having a clear plan to address them, researchers can significantly improve their chances of success.

References

  • Abdelaziz, O.A., El Husseiny, W.M., Selim, K.B., & Eisa, H.M. (2019). Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study. Bioorganic Chemistry, 90, 103076.
  • Antczak, C., Veach, D. R., et al. (2010). New effective inhibitors of the Abelson kinase. Bioorganic and Medicinal Chemistry, 18(17), 6316–6321.
  • BenchChem. (2025). addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. BenchChem.
  • El Malah, T., Abdel Mageid, R. E., & Shamroukh, A. H. (2023).
  • Hayallah, A.M., & Abdel-Hamid, M.K. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 5, 45-57.
  • Kisliuk, R. L., et al. (1993). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine. Journal of Medicinal Chemistry, 36(15), 2176-2186.
  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4163. [Link]

  • Parsons, R. L., et al. (2020). Improvements in the synthesis of key intermediates of the AMG-510 KRAS G12C inhibitor. Organic Process Research & Development, 24(10), 2216-2224.
  • RSC Publishing. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4567-4579. [Link]

  • Shamroukh, A. H., Rashad, A. E., & Abdelmegeid, F. M. E. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. Journal of Chemical and Pharmaceutical Research, 8(3), 734–772.
  • Springer. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1335-1349.
  • Taylor & Francis Online. (2019). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1369-1382.
  • Thieme. (2023).
  • Wiley Online Library. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 52-57. [Link]

  • Wiley Online Library. (2021). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry, 58(9), 1836-1844.

Sources

Technical Support Center: Optimization and Troubleshooting for Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, with applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1][2][3][4].

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of the Pyrido[2,3-d]pyrimidine core.

Q1: What is the most common and straightforward method for synthesizing the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold?

A1: The most frequently employed and robust method is the condensation reaction between a 6-aminouracil derivative and a 1,3-dicarbonyl compound.[1][2] This one-step reaction is generally high-yielding and involves the formation of the pyridine ring fused to the pyrimidine core. Glacial acetic acid is a common solvent and catalyst, with the reaction typically run at reflux for 6-8 hours.[1]

Q2: What are the critical reaction parameters I need to control for a successful synthesis?

A2: Success hinges on meticulous control over several key parameters:

  • Purity of Starting Materials: The quality of your 6-aminouracil and 1,3-dicarbonyl compound is paramount. Impurities can lead to significant side product formation and batch-to-batch variability.[5]

  • Solvent Choice and Quality: While glacial acetic acid is common, other solvents like DMF have been used, particularly in microwave-assisted synthesis.[1][6] Ensure the solvent is anhydrous, as water can interfere with the condensation steps.[5]

  • Temperature and Reaction Time: These parameters are interdependent. The reaction is typically conducted at reflux to ensure sufficient activation energy for the cyclization.[1] Reaction progress should be monitored to determine the optimal time and avoid degradation or side-product formation.

  • Stoichiometry: A 1:1 molar ratio of the 6-aminouracil to the 1,3-dicarbonyl is standard.[1] Deviations can lead to unreacted starting materials, complicating purification.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction. A typical mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH), often in a 9:1 ratio.[1] By spotting the starting materials and the reaction mixture over time, you can observe the consumption of reactants and the formation of the product spot. This allows you to determine the optimal reaction time and prevent overheating, which can lead to byproducts.

Q4: What kind of yields can I realistically expect?

A4: With optimized conditions and pure starting materials, yields for this synthesis are often reported as "very good to excellent," frequently ranging from 80% to 90%.[1][7] However, if you are experiencing significantly lower yields, it is a clear indicator that troubleshooting is necessary.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Consistently Low or No Product Yield

Q: My reaction is consistently resulting in a lower-than-expected yield, or in some cases, complete failure. What are the potential causes and how can I troubleshoot this?

A: Low yields are a common frustration that can be traced back to several factors. A systematic investigation is the key to identifying the root cause. Use the following workflow to diagnose the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Materials Step 1: Verify Starting Material & Reagent Purity Start->Check_Materials Purity_OK Purity Confirmed Check_Materials->Purity_OK  Analysis Impurity_Found Impurity Detected (NMR, MS) Check_Materials->Impurity_Found  Analysis Check_Conditions Step 2: Review Reaction Conditions Conditions_OK Parameters Correct Check_Conditions->Conditions_OK Review Log Deviation_Found Deviation Found (Temp, Time, Stirring) Check_Conditions->Deviation_Found Review Log Check_Workup Step 3: Evaluate Work-up & Purification Workup_OK Work-up Consistent Check_Workup->Workup_OK Review Losses_Identified Losses Identified (e.g., in aqueous phase) Check_Workup->Losses_Identified Review Purity_OK->Check_Conditions If OK Purify_Reactants Action: Purify/Replace Starting Materials Impurity_Found->Purify_Reactants Conditions_OK->Check_Workup If OK Optimize Action: Optimize Conditions (see Table 1) Conditions_OK->Optimize If still low yield Correct_Deviation Action: Standardize Protocol Execution Deviation_Found->Correct_Deviation Workup_OK->Optimize If OK, re-evaluate reaction itself Modify_Workup Action: Modify Extraction pH or Solvent System Losses_Identified->Modify_Workup Reaction_Mechanism Reactants 6-Aminouracil + 1,3-Dicarbonyl Enamine Knoevenagel Condensation (Intermediate A) Reactants->Enamine Step 1 Cyclization Intramolecular Cyclization Enamine->Cyclization Step 2 Side_Product Side Product (e.g., Michael Adduct) Enamine->Side_Product Alternative Pathway Dehydration Dehydration Cyclization->Dehydration Step 3 Product Desired Pyrido[2,3-d]pyrimidine Product Dehydration->Product

Caption: Simplified reaction pathway highlighting potential for side reactions.

Common Side Reactions & Solutions:

  • Incomplete Cyclization: The initial Knoevenagel condensation may occur, but the subsequent intramolecular cyclization stalls, leaving a linear enamine intermediate. This is often due to insufficient heating or a lack of an effective acid catalyst.

    • Solution: Ensure the reaction is maintained at a vigorous reflux in glacial acetic acid. The acidic environment is crucial for protonating the carbonyl, facilitating the nucleophilic attack by the pyrimidine ring nitrogen. [2]2. Alternative Condensation: With unsymmetrical 1,3-dicarbonyls, there is a possibility of forming regioisomers. The reaction is typically controlled by the more reactive carbonyl group reacting with the C5 position of the uracil ring. [2] * Solution: If you are observing a mixture of isomers, purification by column chromatography is the most effective approach. Using a DCM:MeOH solvent system (e.g., 9:1 v/v) is a good starting point for elution. [1]

Issue 3: Purification Challenges

Q: I'm struggling to purify my product. Simple precipitation and recrystallization are giving a low recovery or are not improving purity.

A: Pyrido[2,3-d]pyrimidine-2,4-diones are often crystalline solids but can be challenging to purify due to their relatively low solubility in common organic solvents.

  • Recrystallization:

    • Solvent Screening: Do not rely on a single solvent. Test a range of solvents and solvent pairs. Ethanol is often a good first choice. [7]Other options include mixtures of acetic acid and water or DMF and water. [1]The key is to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.

  • Column Chromatography:

    • Technique: This is a highly effective method for removing stubborn impurities. [1] * Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient elution is often best. Start with a less polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A common starting point for isocratic elution is DCM:MeOH (9:1). [1][7]Collect small fractions and analyze them by TLC to isolate the pure product.

By adopting a systematic and informed approach based on the chemical principles of the reaction, you can successfully optimize the synthesis of this compound and overcome common experimental hurdles.

References

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 6(5), 45-57. [Link]

  • Verhaeghe, P., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry, 22(15), 3947-56. [Link]

  • Gangjee, A., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1030-4. [Link]

  • Ghahremanzadeh, R., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Journal of Heterocyclic Chemistry, 49(6), 1314-1318. [Link]

  • El-Shafei, A., et al. (2020). Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs. ResearchGate. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Hayallah, A. M. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Boutin, J. A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3329. [Link]

  • Gangjee, A., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1030-1034. [Link]

Sources

Technical Support Center: Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] However, achieving high yield and purity can be challenging due to complex reaction dynamics and potential side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines established protocols with the underlying chemical principles to empower you to not only solve immediate issues but also to strategically optimize your synthetic approach.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common frustration. The cause often lies in one of several critical areas: the quality of starting materials, reaction conditions, or the synthetic strategy itself.

Causality Analysis & Solutions:

  • Purity of 6-Aminouracil Starting Material: The initial 6-aminouracil or its N-substituted derivatives are the foundational building blocks. Impurities can interfere with the initial condensation and subsequent cyclization steps.

    • Solution: Always verify the purity of your 6-aminouracil via NMR or melting point analysis before starting. If necessary, recrystallize it from hot water or ethanol to remove residual impurities.

  • Reaction Conditions & Control: The formation of the pyridine ring fused to the pyrimidine core is sensitive to temperature, catalysts, and reaction time.

    • Ineffective Catalyst/Base: Many syntheses rely on a base or acid catalyst to promote the key condensation and cyclization steps. An inappropriate choice or insufficient amount can stall the reaction. For instance, some protocols use aqueous NaOH, while others employ phosphoric acid.[1][2]

    • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition and side product formation, while low temperatures can result in an incomplete reaction.

    • Solution: A systematic optimization is key. Screen different catalysts (e.g., piperidine, triethylamine, phosphoric acid) and solvents. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid thermal degradation.

  • Synthetic Route Selection: Not all routes are created equal. Some multi-step procedures have cumulative yield losses.

    • Solution: Consider adopting a more efficient, high-yield protocol. For example, a two-step process involving the formation of a Vilsmeier reagent from DMF and oxalyl chloride, followed by reaction with 6-amino-1,3-disubstituted uracil and cyanoacetamide, has been reported to achieve yields as high as 78%.[1] Alternatively, one-pot, three-component reactions involving 6-aminouracil, an aromatic aldehyde, and malononitrile can offer excellent efficiency and high yields in an aqueous medium.[3]

Q2: My final product is impure, with multiple spots on TLC. What are the common side products and how can I minimize them?

Product impurity typically arises from incomplete reactions or competing side reactions.

Causality Analysis & Solutions:

  • Incomplete Cyclization: The final ring-closing step to form the pyridopyrimidine core may not go to completion, leaving acyclic intermediates in your product mixture. These are often more polar and will appear as separate spots on a TLC plate.

    • Solution: Ensure adequate reaction time and optimal temperature. As discussed above, monitoring via TLC is crucial. If the reaction stalls, a modest increase in temperature or addition of a stronger cyclizing agent (e.g., switching from acetic acid to polyphosphoric acid, if the chemistry allows) might drive the reaction to completion.

  • Side Reactions: The reactants themselves can engage in undesired pathways. For instance, when using α,β-unsaturated ketones, a Michael addition may occur without subsequent cyclization, or the starting 6-aminouracil could react with itself under harsh conditions.

    • Solution: Maintain strict stoichiometric control of your reactants. Adding one reagent slowly to the reaction mixture can often minimize self-condensation or polymerization. Running the reaction at the lowest effective temperature can also improve selectivity and reduce the formation of undesired byproducts.

Q3: I'm struggling with the final purification. What are the best methods for isolating a pure product?

The physical properties of pyridopyrimidinediones—often planar, polar molecules with hydrogen bonding capabilities—can make purification challenging.

Causality Analysis & Solutions:

  • Recrystallization: This is often the most effective method for removing minor impurities, especially for crystalline solids. The key is selecting an appropriate solvent system.

    • Protocol: The product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common and effective solvents for this class of compounds include ethanol, ethanol/water mixtures, or acetic acid/water.[4] Experiment with a small amount of crude product to find the ideal solvent or solvent pair.

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the method of choice.

    • Protocol: Silica gel is the standard stationary phase. A gradient elution system is typically most effective. Start with a non-polar solvent like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH). A common gradient is 0-10% MeOH in DCM.[1] The separation can be monitored by TLC to collect the pure fractions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for the this compound scaffold?

The most frequently cited and versatile approach involves the condensation of a 6-aminopyrimidine-2,4-dione (a 6-aminouracil derivative) with a three-carbon electrophilic partner. This strategy allows for significant diversity in the final product.[2]

  • Mechanism: The reaction typically proceeds via an initial Michael addition or Knoevenagel condensation at the C5 position of the uracil ring, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the fused pyridine ring.[3][5]

  • Common Partners: These three-carbon units can be derived from various sources, including 1,3-dicarbonyl compounds (e.g., acetylacetone), α,β-unsaturated carbonyls, or malonates.[2]

An alternative and straightforward route starts from 2-chloropyridine-3-carboxylic acid, which undergoes esterification, nucleophilic substitution with an amine, and then ring closure.[6] This method is particularly useful for synthesizing derivatives with specific substituents on the nitrogen atoms.

Q2: How critical is the choice of N1 and N3 substituents on the starting uracil?

The substituents at the N1 and N3 positions of the uracil ring are critical as they directly influence the physicochemical and pharmacological properties of the final molecule.[6]

  • Solubility & ADME: These groups significantly impact solubility, cell permeability, and metabolic stability (ADME properties). For example, adding alkyl groups can increase lipophilicity, potentially enhancing membrane permeability.[6]

  • Synthesis: The synthesis of the initial N,N'-disubstituted-6-aminouracil is a key step. This is often achieved by direct alkylation of a commercially available 6-aminouracil using an alkyl halide in the presence of a base like aqueous NaOH.[1]

Q3: What are the essential safety precautions for this synthesis?
  • Reagent Handling: Many reagents used in these syntheses require careful handling. For example, if preparing a Vilsmeier reagent, both oxalyl chloride and the resulting reagent are corrosive and moisture-sensitive.[1] Strong acids like polyphosphoric acid and bases like sodium hydroxide should be handled with appropriate personal protective equipment (PPE).

  • Ventilation: All reactions should be conducted in a well-ventilated fume hood.

  • PPE: Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.

Data & Protocols

Table 1: Comparison of Synthetic Conditions for Pyrido[2,3-d]pyrimidine Derivatives
Starting MaterialsReagents & ConditionsYieldPurification MethodReference
6-Amino-1,3-disubstituted uracil, cyanoacetamide1. Vilsmeier reagent (from oxalyl chloride/DMF) 2. Triethylamine, Ethanol78%Flash Chromatography[1]
6-Aminouracil derivatives, various diketones/aldehydesOne-step reaction, specific conditions vary70-87%Recrystallization/Column[4]
6-Aminouracil, aromatic aldehydes, malononitrileMicrowave irradiation or Diammonium hydrogen phosphate (DAHP) in aqueous mediaHighNot specified[3]
6-Amino-1,3-dimethyluracil, malonic acid derivativesAcetic anhydride (Ac₂O)GoodNot specified[2]
2-Chloropyridine-3-carboxylic acid, various aminesMulti-step: esterification, SNAr, amide formation, ring closureVariableNot specified[6]
Detailed Protocol: High-Yield Synthesis via Vilsmeier Intermediate[1]

This protocol is adapted from a reported high-yield synthesis of a substituted Pyrido[2,3-d]pyrimidine-2,4-dione derivative.

Step 1: Synthesis of 6-Amino-1,3-disubstituted-uracil

  • To a mixture of 6-amino-1-alkyl uracil (1.0 mmol) in 95% ethanol (0.9 mL), add 10-15% aqueous sodium hydroxide (0.3 mL).

  • Heat the mixture under reflux for 15 minutes.

  • Cool the reaction to room temperature.

  • Add the corresponding second alkylating agent (e.g., ethyl iodide, 1.2 mmol) and stir at room temperature until TLC indicates completion.

  • Perform an aqueous work-up and purify the crude product by flash chromatography to yield the desired 6-amino-1,3-disubstituted-uracil.

Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

  • In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride to dimethylformamide (DMF) at 0°C.

  • Add the 6-amino-1,3-disubstituted-uracil from Step 1 to the freshly prepared Vilsmeier reagent.

  • After the formation of the intermediate salt is complete (monitor by TLC), add triethylamine and cyanoacetamide in ethanol.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Isolate the crude product by filtration or extraction.

  • Purify the final compound by flash chromatography (e.g., 0–10% methanol in dichloromethane) to obtain the pure this compound derivative.

Visual Guides

Diagram 1: General Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction Sequence A 6-Aminouracil Derivative C Condensation (Michael or Knoevenagel) A->C Base or Acid Catalyst B Three-Carbon Synthon (e.g., Malonate, Diketone) B->C D Intramolecular Cyclization C->D E This compound D->E Dehydration/ Aromatization

Caption: Synthesis of the pyridopyrimidine core from 6-aminouracil.

Diagram 2: Troubleshooting Workflow

G Start Experiment Start Problem Low Yield or Impure Product? Start->Problem CheckPurity Verify Starting Material Purity Problem->CheckPurity Yes Success High Yield & Purity Achieved Problem->Success No OptimizeCond Optimize Reaction Conditions (Temp, Catalyst, Time) CheckPurity->OptimizeCond Purify Refine Purification (Recrystallization, Chromatography) OptimizeCond->Purify Reassess Reassess Synthetic Route (e.g., One-Pot) OptimizeCond->Reassess No Improvement Purify->Problem Still an issue Reassess->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Dalimba, D., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

  • Hayallah, A. M. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • El-Shafei, A., et al. (2013). Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs. ResearchGate. Available at: [Link]

  • Dalimba, D., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. PubMed. Available at: [Link]

  • Various Authors. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • De Pooter, T., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Shaabani, A., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. Available at: [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Troubleshooting common issues in pyridopyrimidine synthesis protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and practical solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your reaction outcomes, ensuring both efficiency and scientific rigor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles with detailed explanations of the underlying chemistry and step-by-step protocols for resolution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low conversion of starting materials is a frequent issue stemming from several potential sources. Systematically evaluating each parameter is key to identifying and resolving the problem.

Underlying Causes & Corrective Actions:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Many pyridopyrimidine syntheses, such as multicomponent reactions involving aminopyrimidines and active methylene compounds, are sensitive to thermal conditions.[1][2] Insufficient heat may lead to incomplete reaction, while excessive temperatures can promote side reactions or decomposition.[1]

  • Catalyst Inefficiency: The choice and activity of the catalyst are paramount, especially in one-pot syntheses.[3] Nanocatalysts, for instance, have been shown to significantly improve yields and reaction rates by providing a high surface area and activating functional groups.[3][4] If using a reusable catalyst, its activity may diminish over time and require regeneration. For acid catalysts, the concentration must be optimized.[1][2]

  • Reagent Purity and Stoichiometry: The purity of starting materials, particularly aldehydes and active methylene compounds, can drastically affect the outcome. Impurities can interfere with the reaction or lead to unwanted byproducts. Additionally, precise stoichiometry is crucial; an imbalance in reactants can leave starting materials unconsumed.

  • Solvent Effects: The solvent plays a significant role in reactant solubility and reaction kinetics. While ethanol is a common solvent, exploring other options like water or even solvent-free conditions has been demonstrated to enhance yields for specific substrates.[2][3]

Troubleshooting Workflow:

G start Low Yield Observed check_conditions Verify Reaction Temperature & Time start->check_conditions tlc Monitor by TLC check_conditions->tlc Incomplete reaction nmr_ms Analyze Crude by NMR/Mass Spec check_conditions->nmr_ms Side products observed check_catalyst Assess Catalyst Activity & Loading check_reagents Confirm Reagent Purity & Stoichiometry check_catalyst->check_reagents check_solvent Evaluate Solvent Choice check_reagents->check_solvent optimize Systematic Optimization check_solvent->optimize complete Improved Yield optimize->complete tlc->check_catalyst nmr_ms->optimize

Caption: Troubleshooting workflow for low reaction yields.

Experimental Protocol: Optimizing a Three-Component Synthesis

This protocol provides a general framework for optimizing the synthesis of a pyrido[2,3-d]pyrimidine derivative.

  • Initial Reaction Setup:

    • In a round-bottom flask, combine 6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).[3]

    • Add the catalyst (e.g., a reusable nanocatalyst at a pre-determined loading, or a Lewis/Brønsted acid).[1][3]

  • Temperature Screening:

    • Run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux).

    • Monitor the reaction progress at each temperature by Thin Layer Chromatography (TLC) every hour.

  • Time Course Analysis:

    • Based on the optimal temperature from step 2, run the reaction and take aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) to determine the time to completion.

  • Catalyst Loading Optimization:

    • Vary the catalyst concentration to find the optimal loading that maximizes yield without promoting side reactions.

  • Solvent Screening:

    • If yields are still suboptimal, repeat the optimized reaction in different solvents (e.g., water, DMF, or under solvent-free conditions).[2]

ParameterRange to InvestigateRationale
Temperature Room Temp. to RefluxBalances reaction rate against byproduct formation.[1]
Reaction Time 1 - 24 hoursEnsures the reaction proceeds to completion.[2]
Catalyst Loading 0.5 - 10 mol%Optimizes catalytic efficiency and cost-effectiveness.
Solvent Ethanol, Water, DMF, Solvent-freeImpacts solubility and reaction kinetics.[2]
Q2: I am observing an unexpected, often isomeric, byproduct. Could this be a Dimroth rearrangement?

Yes, the formation of a thermodynamically more stable isomer is a classic indicator of a Dimroth rearrangement. This is a common occurrence in the synthesis of N-heterocycles, including pyridopyrimidines.[5][6]

Understanding the Dimroth Rearrangement:

The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms.[5][6] In the context of pyridopyrimidine synthesis, it can occur when an initial cyclization product is unstable under the reaction conditions (e.g., in the presence of acid or base, or at elevated temperatures) and rearranges to a more stable isomer.[5][7] For example, a 2-imino-pyridopyrimidine might rearrange to a 2-amino-pyridopyrimidine.

Key Factors Influencing the Rearrangement:

  • pH of the Medium: The rearrangement can be catalyzed by both acids and bases.[5]

  • Temperature: Higher temperatures can provide the activation energy needed for the rearrangement to occur.[5]

  • Substituents: Electron-withdrawing groups can facilitate the ring-opening step of the rearrangement.[5]

  • Thermodynamic Stability: The reaction is driven by the formation of a more stable isomeric product.

Diagnostic and Control Strategies:

  • Structural Characterization: Carefully analyze the NMR and mass spectrometry data of the byproduct.[8][9] In a Dimroth rearrangement, the molecular weight will be identical to the expected product, but the spectroscopic data (e.g., chemical shifts in ¹H and ¹³C NMR) will differ.

  • Reaction Condition Modification:

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for the formation of the desired product.

    • pH Neutralization: If the rearrangement is acid or base-catalyzed, consider running the reaction under neutral conditions or quenching the reaction promptly and neutralizing the mixture during workup.

  • Strategic Synthesis: In some cases, the Dimroth rearrangement can be used advantageously to synthesize the more stable isomer, which may be the actual target molecule.[10][11]

G start Unexpected Isomer Detected analyze Confirm Same MW via Mass Spec start->analyze nmr Compare NMR with Expected Structure analyze->nmr MW matches dimroth Dimroth Rearrangement Suspected nmr->dimroth Different spectra control_temp Lower Reaction Temperature dimroth->control_temp control_ph Adjust Reaction pH dimroth->control_ph optimize Optimize Conditions control_temp->optimize control_ph->optimize desired_product Isolate Desired Product optimize->desired_product rearranged_product Isolate Rearranged Product optimize->rearranged_product

Sources

Technical Support Center: Purification of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this important class of heterocyclic compounds. Pyrido[2,3-d]pyrimidines are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents.[1][2][3] Ensuring the purity of these synthesized analogs is a critical step for accurate biological evaluation and drug development.[4]

This resource is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound analogs.

Issue 1: Low Recovery of the Desired Compound After Column Chromatography

Question: I've performed a synthesis of a this compound analog, and while TLC analysis of the crude product shows a clear spot for my target compound, I'm experiencing very low yields after silica gel column chromatography. What could be the cause, and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent challenge, often attributable to the inherent properties of the compound and its interaction with the stationary phase. Here’s a systematic approach to troubleshoot this issue:

Probable Causes & Solutions:

  • Compound Instability on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds.[5] Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, with their multiple nitrogen atoms, can be susceptible to such degradation.

    • Solution: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound is likely degrading on the silica.

    • Advanced Solution: Consider using a deactivated stationary phase. You can deactivate silica gel by treating it with a base, such as triethylamine, in your eluent system (typically 0.1-1% by volume). Alternatively, alumina (neutral or basic) can be a suitable alternative stationary phase.[5]

  • Poor Solubility in the Eluent: Your target compound might be precipitating on the column, especially if you are using a solvent system where it has borderline solubility.

    • Solution: Ensure your chosen eluent system fully dissolves your crude product at the concentration you are loading onto the column. If solubility is an issue, you may need to explore alternative solvent systems. A risky but sometimes effective method is to dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane or a small amount of methanol) before loading, but be aware this can affect the separation.[5]

  • Irreversible Adsorption: Highly polar compounds can bind very strongly to the silica gel, making elution difficult.

    • Solution: Gradually increase the polarity of your mobile phase during the elution process (gradient elution). For very polar compounds, adding a small percentage of a more polar solvent like methanol or acetic acid to your eluent can help to displace the compound from the silica.

  • Incorrect Eluent System: The TLC solvent system may not be translating well to the column.

    • Solution: Double-check the composition of your eluent. Ensure the solvents are of appropriate purity and are anhydrous if necessary, as water content can significantly alter the polarity of the mobile phase.[6]

Issue 2: Co-elution of Impurities with the Target Compound

Question: I am struggling to separate my desired this compound analog from a persistent impurity that has a very similar Rf value on TLC. How can I achieve better separation?

Answer:

Achieving baseline separation of compounds with similar polarities is a common chromatographic challenge. Here are several strategies to improve resolution:

Strategies for Improved Separation:

  • Optimize the Mobile Phase:

    • Explore Different Solvent Systems: Don't limit yourself to one solvent system. Try different combinations of solvents with varying polarities and selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.

    • Use a Ternary Mixture: Introducing a third solvent can sometimes dramatically improve separation by altering the selectivity of the mobile phase. Small amounts of a third solvent with different properties (e.g., a protic solvent like methanol or an aprotic polar solvent like acetonitrile) can be beneficial.

  • Modify the Stationary Phase:

    • Switch to a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina, Florisil, or reverse-phase silica gel.[5] Reverse-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating compounds with subtle differences in hydrophobicity.

  • Improve Column Packing and Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the dry powder onto the top of your column. This can lead to sharper bands and better separation.

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution, although this will also increase the elution time.

Issue 3: Difficulty in Obtaining Crystalline Material by Recrystallization

Question: My this compound analog oils out or precipitates as an amorphous solid during recrystallization. How can I induce the formation of pure crystals?

Answer:

Recrystallization is a powerful purification technique, but its success is highly dependent on finding the right solvent or solvent system.[7]

Troubleshooting Recrystallization:

  • Systematic Solvent Screening:

    • Single Solvent Method: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[7]

    • Two-Solvent Method: If a suitable single solvent cannot be found, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve the solid and then allow it to cool slowly.[8]

  • Control the Cooling Rate:

    • Slow Cooling is Key: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate.[7] Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation. Insulating the flask can help to slow the cooling process.

  • Induce Crystallization:

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can initiate crystallization.[7]

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Address "Oiling Out":

    • If your compound separates as an oil, it means the boiling point of the solvent is higher than the melting point of your solute. Try re-heating the solution to dissolve the oil, then add more of the "good" solvent and allow it to cool slowly. Alternatively, select a solvent with a lower boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound analogs?

A1: The nature of impurities will depend on the specific synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as 6-aminouracil derivatives or the 1,3-dicarbonyl compounds used in the cyclization step.[1]

  • Side Products: Resulting from incomplete cyclization, alternative reaction pathways, or decomposition of the product under the reaction conditions.[6]

  • Residual Solvents: From the reaction or workup steps.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of a compound and detecting trace impurities.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound. Quantitative NMR (qNMR) can also be used for an accurate determination of absolute purity.[4][11]

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in identifying impurities.

  • Elemental Analysis: Determines the elemental composition of your compound, which can be a good indicator of purity.

Q3: My this compound analog is very polar and stays at the baseline on the TLC plate even with highly polar eluents. How can I purify it?

A3: For highly polar compounds, consider the following approaches:

  • Reverse-Phase Chromatography: This technique uses a nonpolar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol). It is often very effective for purifying polar compounds that do not move on normal-phase silica gel.[5]

  • More Aggressive Normal-Phase Eluents: You can try solvent systems with higher eluotropic strength, such as dichloromethane/methanol with a small amount of acetic acid or ammonium hydroxide to improve the chromatography of acidic or basic compounds, respectively.

  • Preparative TLC or HPLC: For small quantities of material, preparative thin-layer chromatography (prep TLC) or preparative high-performance liquid chromatography (prep HPLC) can be effective purification methods.

Q4: Are there any specific safety precautions I should take when working with this compound analogs?

A4: As with any chemical synthesis and purification, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions and purifications in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for all reagents and solvents used to be aware of their specific hazards.

  • Biological Activity: Since many pyrido[2,3-d]pyrimidine derivatives are biologically active, handle them with care to avoid accidental exposure.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a this compound Analog
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until it is just above the level of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar solvent system, collecting fractions in test tubes or vials.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired compound.

    • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of a this compound Analog
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the solid is insoluble, gently heat the test tube to the boiling point of the solvent and observe if it dissolves.

    • If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

    • If there are insoluble impurities, perform a hot filtration to remove them.[7]

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[7]

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude_Product Crude Pyrido[2,3-d]pyrimidine -2,4(1H,3H)-dione Analog TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis  Initial Assessment Purity_Check Check Purity (NMR, LC-MS) TLC_Analysis->Purity_Check Decision Purity Acceptable? Purity_Check->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography  No (Complex Mixture) Recrystallization Recrystallization Decision->Recrystallization  No (Solid with Minor Impurities) Pure_Product Pure Product Decision->Pure_Product  Yes Final_Analysis Final Purity Assessment (HPLC, qNMR, MS) Column_Chromatography->Final_Analysis Recrystallization->Final_Analysis Final_Analysis->Pure_Product

Caption: A typical workflow for the purification of this compound analogs.

Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Problem {Low Recovery | Co-elution of Impurities} Cause1 Compound Degradation on Silica Problem->Cause1 Cause2 Poor Solubility Problem->Cause2 Cause3 Strong Adsorption Problem->Cause3 Cause4 Suboptimal Mobile Phase Problem->Cause4 Solution1 Deactivate Silica (e.g., with Et3N) or Use Alumina Cause1->Solution1 Solution2 Change Solvent System or Use Dry Loading Cause2->Solution2 Solution3 Gradient Elution or Add Polar Modifier Cause3->Solution3 Solution4 Systematic Solvent Screening (TLC) Cause4->Solution4

Caption: Troubleshooting guide for common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Gharaei, R., et al. (2007). Synthesis and enzyme inhibitory activity of the s-nucleoside analogue of the ribitylaminopyrimidine substrate of lumazine synthase and product of riboflavin synthase. Journal of Organic Chemistry, 72(19), 7167-7175.
  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]

  • Liu, X., et al. (2014).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs.... Retrieved from [Link]

  • Morgunova, E., et al. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. Current Opinion in Biotechnology, 65, 10-17.
  • Lee, C.-Y., et al. (2021). Generation of Fluorescent Bacteria with the Genes Coding for Lumazine Protein and Riboflavin Biosynthesis. International Journal of Molecular Sciences, 22(13), 7085.
  • Cushman, M., et al. (2007). A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. Organic Letters, 9(20), 3865–3868.
  • Kumari, P., et al. (2024). Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • International Journal for Research in Applied Science and Engineering Technology. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Da-ANO, R., et al. (2022).
  • Regmi, B. P., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4876-4884.
  • Haggam, M. G., et al. (2019). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 56(3), 841-847.
  • Al-Ostoot, F. H., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4627-4638.
  • Bhuyan, P. J., et al. (1988). Studies of pyrimidine-2,4-diones: Synthesis of novel condensed pyrido[2,3-d]-pyrimidines via intramolecular cycloadditions. Journal of the Chemical Society, Perkin Transactions 1, 1295-1298.
  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors | Request PDF. Retrieved from [Link]

  • Bhupathiraju, R., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology, 17(2), 181-198.
  • Valko, K., et al. (1997). Strategies for peak-purity assessment in liquid chromatography.
  • Google Patents. (2024). WO2024044769A1 - Substituted pyridopyrimidinones.

Sources

Technical Support Center: Synthesis of Pyridopyrimidines from Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyridopyrimidines, a critical scaffold in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when constructing the pyridopyrimidine core from aminopyrimidine precursors. Here, we move beyond simple protocols to explain the causality behind common issues, offering field-proven insights and troubleshooting strategies to enhance your reaction yields and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction of an aminopyrimidine with a 1,3-dicarbonyl compound is giving very low yields of the desired pyridopyrimidine and a complex mixture of byproducts. What are the most common side reactions?

A1: This is a frequent challenge stemming from the competitive reactivity of the starting materials and intermediates. The primary side reactions to consider are:

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic or acidic conditions, 1,3-dicarbonyls can self-condense (e.g., via a Claisen or Knoevenagel-type reaction) to form various byproducts, consuming your reagent and complicating purification.[3][4]

  • Incomplete Cyclization and Enamine Intermediate Stalling: The initial condensation between the aminopyrimidine and the dicarbonyl forms an enamine intermediate. The subsequent cyclization to form the pyridine ring is often the rate-limiting step and requires specific conditions (e.g., high temperature). If conditions are not optimal, the enamine may be isolated as the major product or may hydrolyze back to the starting materials.[5][6]

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack from the aminopyrimidine can occur at either carbonyl group, leading to the formation of two different enamine intermediates and, ultimately, two distinct pyridopyrimidine regioisomers. The reaction's orientation is often controlled by the relative reactivity of the two carbonyl groups.[7]

  • Hydrolysis of Starting Materials or Intermediates: Aminopyrimidines and particularly the enamine intermediates can be susceptible to hydrolysis, especially under aqueous or acidic conditions.[3][5][6] Ensuring anhydrous conditions is often critical.[3][4]

  • Aminopyrimidine Dimerization: Under certain conditions, particularly harsh acidic environments, aminopyrimidines can undergo self-condensation or dimerization, leading to insoluble polymeric byproducts.[8][9][10]

Q2: I am using an unsymmetrical β-ketoester (like ethyl benzoylacetate) and getting a mixture of two isomeric products. How can I control the regioselectivity?

A2: Controlling regioselectivity is a classic challenge in syntheses like the Conrad-Limpach and Gould-Jacobs reactions.[11][12][13] The outcome depends on which carbonyl group of the β-ketoester the aminopyrimidine attacks.

  • Kinetic vs. Thermodynamic Control: The reaction can be directed by temperature. Typically, lower temperatures (e.g., room temperature) favor attack at the more electrophilic carbonyl group (the ketone), leading to the kinetic product (a β-aminoacrylate).[11] Higher temperatures are then required to effect cyclization. Conversely, forcing conditions might favor the thermodynamically more stable product.

  • Catalyst Choice: The choice of acid or base catalyst can influence which carbonyl is more activated. Lewis acids may coordinate preferentially with one carbonyl over the other, directing the nucleophilic attack.

  • Solvent Effects: The solvent can influence the tautomeric equilibrium of the β-ketoester and the stability of the transition states, thereby affecting the isomeric ratio. High-boiling, inert solvents like mineral oil or Dowtherm A are often used in the high-temperature cyclization step to improve yields and potentially influence selectivity.[14]

Troubleshooting Strategy:

  • Screen Temperatures: Run the initial condensation step at a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to identify the optimal conditions for forming the desired enamine intermediate.

  • Evaluate Catalysts: Compare different acid catalysts (e.g., p-TsOH, H2SO4, Sc(OTf)3) to see their effect on the product ratio.

  • Analyze Intermediates: Before the high-temperature cyclization, try to isolate and characterize the intermediate enamine. This will confirm the regioselectivity of the initial addition and allow you to optimize that step independently.

Q3: My reaction stalls at the enamine intermediate. How can I promote the final ring-closing (cyclization) step?

A3: The cyclization step involves an intramolecular electrophilic attack on the C5 position of the pyrimidine ring, which requires overcoming a significant energy barrier.[7] This is a common failure point.

Causality:

  • Insufficient Thermal Energy: This is the most frequent cause. Many pyridopyrimidine syntheses, like the Gould-Jacobs reaction, require high temperatures (often >200 °C) for the electrocyclic ring closure.[15][16][17]

  • Deactivated Pyrimidine Ring: The C5 position of the aminopyrimidine must be sufficiently nucleophilic. If the pyrimidine ring has strong electron-withdrawing groups, the cyclization will be disfavored. Conversely, electron-donating groups at the 2 and 4 positions activate the ring for cyclization.[7]

  • Steric Hindrance: Bulky substituents on either the aminopyrimidine or the dicarbonyl fragment can sterically hinder the conformation required for cyclization.

Solutions:

  • Increase Temperature: The most direct solution is to use a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) and heat the reaction to 220-260 °C.[14]

  • Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often promotes difficult cyclizations by efficiently reaching the required high temperatures.[18][19]

  • Employ a Catalyst: While often thermally driven, some cyclizations can be promoted by strong acids (e.g., polyphosphoric acid (PPA), Eaton's reagent) which can protonate the pyrimidine ring and activate it for the intramolecular reaction.

Section 2: Troubleshooting Guides

Problem 1: Formation of a White, Insoluble Precipitate (Suspected Dicarbonyl Self-Condensation)
Symptom Plausible Cause Troubleshooting Steps & Solutions
A significant amount of an insoluble, often white or off-white, solid forms early in the reaction. TLC analysis shows consumption of the 1,3-dicarbonyl starting material but little to no desired product.The 1,3-dicarbonyl is undergoing base- or acid-catalyzed self-condensation faster than it reacts with the aminopyrimidine.[3][4]1. Control Reagent Addition: Add the catalyst or base dropwise at a low temperature to maintain a low instantaneous concentration, disfavoring the second-order self-condensation. 2. Reverse Addition: Add the 1,3-dicarbonyl slowly to the solution of the aminopyrimidine and catalyst. This ensures the dicarbonyl is always the limiting reagent in the immediate reaction environment. 3. Change Catalyst: If using a strong base like sodium ethoxide, switch to a milder base (e.g., K2CO3) or an acid catalyst (e.g., p-TsOH) if the reaction allows.
Protocol 1: Minimizing Self-Condensation of 1,3-Dicarbonyls
  • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the aminopyrimidine (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, xylenes).

  • Add the catalyst (e.g., p-TsOH, 0.1 eq).

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • In a separate syringe, prepare a solution of the 1,3-dicarbonyl compound (1.1 eq) in the same anhydrous solvent.

  • Using a syringe pump, add the dicarbonyl solution to the reaction mixture over a period of 2-4 hours.

  • Once the addition is complete, continue to stir the reaction at temperature and monitor by TLC for the formation of the enamine intermediate.

Problem 2: N-Alkylation vs. C-Alkylation/Cyclization Competition
Symptom Plausible Cause Troubleshooting Steps & Solutions
When using reagents that could act as alkylating agents (e.g., α-halo ketones), you observe byproducts resulting from direct N-alkylation of the amino group on the pyrimidine instead of the desired condensation-cyclization.[20]The exocyclic amino group of the aminopyrimidine is a potent nucleophile. Under neutral or slightly basic conditions, it can directly displace a leaving group (SN2 reaction) in competition with the desired condensation at a carbonyl center.[21][22][23]1. Promote Condensation: Use conditions that favor carbonyl chemistry. Adding a catalytic amount of acid will protonate the carbonyl, making it more electrophilic and accelerating the initial condensation step. 2. Protect the Amine: In complex cases, the exocyclic amino group can be temporarily protected (e.g., as an acetamide), though this adds steps to the synthesis. 3. Choose a Different Reagent: Instead of an α-halo ketone, consider using a corresponding β-ketoester or 1,3-diketone, which are designed for condensation reactions.

Section 3: Visualized Mechanisms & Workflows

Main Reaction Pathway: Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for pyridopyrimidine synthesis, involving the reaction of an aminopyrimidine with an alkoxymethylenemalonic ester.[15][16][24]

Gould_Jacobs cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation A Aminopyrimidine C Enamine Intermediate A->C + B - EtOH B Alkoxymethylenemalonate D 4-Oxo-pyridopyrimidine C->D Heat (~250°C) - EtOH E Carboxylic Acid Intermediate D->E 1. NaOH 2. H+ F Final Pyridopyrimidine E->F Heat - CO2

Caption: General workflow of the Gould-Jacobs reaction.

Side Reaction Mechanism: Self-Condensation of a β-Ketoester

This diagram illustrates how a β-ketoester can self-condense under basic conditions, a common side reaction.

Self_Condensation reagent1 β-Ketoester (Molecule 1) enolate Enolate reagent1->enolate Base (e.g., EtO-) intermediate Tetrahedral Intermediate enolate->intermediate + Molecule 2 reagent2 β-Ketoester (Molecule 2) reagent2->intermediate product Self-Condensation Product intermediate->product - EtO-

Caption: Base-catalyzed self-condensation of a β-ketoester.

Troubleshooting Workflow: Low Yield Investigation

Use this decision tree to diagnose the cause of low yields in your reaction.

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines.
  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
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  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • ScienceDirect. (n.d.). Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer.
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  • Benchchem. (n.d.). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis.
  • PubMed. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities.
  • YouTube. (2021). Enamine Hydrolysis.
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  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • Wikipedia. (n.d.). Pyrimidine dimer.
  • PubMed. (n.d.). Photo-CIDNP study of pyrimidine dimer splitting. II: Reactions involving pyrimidine radical anion intermediates.

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Technical Support Center: Strategies for Overcoming Poor Solubility of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility often encountered with this class of heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize these molecules for your downstream applications.

Introduction: The Solubility Challenge

The Pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. However, the planar, aromatic, and often crystalline nature of these derivatives frequently leads to low aqueous solubility. This presents a major hurdle in various stages of research and development, from initial biological screening to formulation. Poor solubility can lead to inaccurate assay results, reduced bioavailability, and challenges in developing viable drug products.[1][2][3] This guide will explore the underlying causes of this issue and provide a range of effective solutions.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay.

This phenomenon, often referred to as "crashing out," is a classic sign of a compound exceeding its solubility limit in the final aqueous environment.[4] Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds at high concentrations. However, upon dilution into a predominantly aqueous medium, the solubility of the compound drastically decreases, leading to precipitation.[4]

Root Cause Analysis:
  • High Final DMSO Concentration: While DMSO is a good initial solvent, high final concentrations can be toxic to cells and can still lead to precipitation upon dilution.

  • Supersaturation: The high concentration of the compound in the DMSO stock creates a supersaturated solution when introduced to the aqueous buffer, which is thermodynamically unstable and leads to precipitation.

Solutions:
  • Reduce Final DMSO Concentration:

    • Recommendation: Aim for a final DMSO concentration of 0.5% or lower in your assay.[4] While some cell lines may tolerate up to 1%, minimizing the concentration is always best practice.

    • Action: To achieve a lower final DMSO concentration, you may need to prepare a more dilute initial stock solution in DMSO, provided the compound's solubility in DMSO is sufficient.

  • Employ a Co-solvent System:

    • Rationale: A water-miscible organic solvent, or co-solvent, can increase the solubility of your compound in the final aqueous solution by reducing the polarity of the solvent.[5][6][7][8]

    • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol are commonly used and generally well-tolerated in cell-based assays at low concentrations.[6][7]

    • Protocol:

      • Prepare your stock solution in a mixture of DMSO and a co-solvent (e.g., a 1:1 ratio of DMSO to PEG 400).

      • Add this co-solvent stock solution to your aqueous buffer. This creates a more "solute-friendly" microenvironment, helping to keep the compound in solution.[4]

  • pH Adjustment:

    • Principle: The solubility of ionizable compounds is often pH-dependent.[4][9][10] For Pyrido[2,3-d]pyrimidine derivatives, which can have both acidic and basic functional groups, altering the pH of the buffer can significantly impact solubility.

    • Procedure:

      • Determine the pKa of your compound: This will indicate whether it is acidic or basic.

      • Adjust the buffer pH:

        • For basic compounds, a lower (more acidic) pH will generally increase solubility.[4][9]

        • For acidic compounds, a higher (more basic) pH will generally increase solubility.[4][9]

      • Important Consideration: Ensure the chosen pH is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Issue 2: I am observing inconsistent results in my biological assays, which I suspect is due to poor solubility.

Inconsistent data is a common consequence of working with poorly soluble compounds. If a compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.

Root Cause Analysis:
  • Micro-precipitation: The compound may be forming small, invisible precipitates, leading to variations in the effective concentration between wells or experiments.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the amount of compound available to interact with the biological target.

Solutions:
  • Visually Inspect for Precipitation:

    • Action: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Perform a Solubility Assessment:

    • Recommendation: Proactively determine the kinetic or thermodynamic solubility of your compound in the specific assay buffer you are using. This will establish the maximum concentration you can reliably test.

    • Experimental Protocol: Kinetic Solubility Assay

      • Objective: To determine the concentration at which a compound begins to precipitate from a solution.

      • Materials:

        • Test compound

        • DMSO

        • Phosphate-buffered saline (PBS), pH 7.4

        • 96-well, UV-transparent microplate

        • Plate reader with UV detection or a nephelometer

      • Procedure:

        • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

        • Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.

        • Transfer a small volume (e.g., 2 µL) of each dilution to the UV-transparent plate containing your assay buffer (e.g., 198 µL).

        • Mix well and incubate at room temperature for a set time (e.g., 2 hours).

        • Measure the absorbance or light scattering at a suitable wavelength. An increase in absorbance or scattering indicates precipitation.

  • Utilize Formulation Strategies:

    • Rationale: Advanced formulation techniques can significantly enhance the apparent solubility and stability of your compound in aqueous solutions.

    • Options:

      • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their solubility in water.[11][12]

      • Solid Dispersions: The drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate and solubility.[2][3][11] This is a common technique used in drug development.[1][3]

      • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipids, surfactants, or oils can improve their solubility and absorption.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for creating stock solutions of this compound derivatives?

A1: Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for preparing high-concentration stock solutions of these derivatives due to its ability to dissolve a broad range of organic compounds.[4] However, as highlighted in the troubleshooting guide, subsequent dilution into aqueous media often requires additional solubilization strategies.[4]

Q2: How can the crystalline structure of my compound affect its solubility?

A2: The crystalline form, or polymorph, of a compound can have a significant impact on its solubility.[15][16] Different polymorphs have different crystal lattice energies, and generally, a more stable polymorph will have a lower solubility.[15][17] It is crucial to characterize the solid-state properties of your compound, as an unknown or uncontrolled polymorphic form can lead to variability in your experimental results.[16][17][18]

Q3: Are there any "green" or more environmentally friendly solvent options for working with these compounds?

A3: While DMSO is highly effective, there is growing interest in greener solvents. For certain applications, particularly in synthesis, solvents like water (sometimes with a co-solvent), polyethylene glycol (PEG), and ionic liquids are being explored for heterocyclic compounds.[19][20] However, for biological assays, the compatibility of these solvents with the experimental system must be carefully validated.

Q4: Can I use sonication or heating to help dissolve my compound?

A4: Sonication can be used to aid in the initial dissolution of a compound in a solvent like DMSO. However, be cautious when using it for aqueous solutions, as it may only create a temporary suspension rather than a true solution. Heating can increase the solubility of a compound, but it can also lead to degradation, especially for thermally labile molecules. If you use heat, it is important to cool the solution to the experimental temperature and check for precipitation.

Q5: What are solid dispersions and how can they help with solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier or matrix.[3][11] This can be achieved through methods like spray-drying or hot-melt extrusion.[2][11] The drug in a solid dispersion is often in an amorphous (non-crystalline) state, which has a higher energy and is more soluble than its crystalline counterpart.[2][3]

Visualizing Solubilization Strategies

Key Factors Influencing Solubility

Caption: Factors contributing to the poor solubility of Pyrido[2,3-d]pyrimidine derivatives.

Workflow for Selecting a Solubilization Strategy

G cluster_1 Basic Troubleshooting cluster_2 Compound Characterization cluster_3 Advanced Formulation A Initial Observation: Compound Precipitation B Step 1: Basic Troubleshooting A->B C Step 2: Characterize the Compound B->C B1 Reduce Final DMSO Concentration B->B1 B2 Introduce a Co-solvent (e.g., PEG 400, PG) B->B2 B3 Adjust Buffer pH B->B3 D Step 3: Advanced Formulation C->D C1 Determine pKa C->C1 C2 Measure Aqueous Solubility (Kinetic/Thermodynamic) C->C2 C3 Analyze Solid State (Polymorphism) C->C3 D1 Cyclodextrin Complexation D->D1 D2 Solid Dispersion D->D2 D3 Lipid-Based Formulation D->D3

Caption: A systematic workflow for addressing the poor solubility of Pyrido[2,3-d]pyrimidine derivatives.

Summary of Solubilization Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Reducing the polarity of the aqueous medium.[5][6]Simple to implement, effective for many compounds.[6]Potential for co-solvent toxicity, precipitation upon dilution.[6]
pH Adjustment Ionizing the compound to increase its interaction with water.[9][10]Highly effective for ionizable compounds.Limited to compounds with suitable pKa, potential for pH to affect the assay.
Cyclodextrins Encapsulating the hydrophobic compound within a hydrophilic shell.[11][12]Generally low toxicity, can improve stability.[12]May not be suitable for all compound sizes and shapes.
Solid Dispersions Dispersing the compound in a solid matrix to enhance dissolution.[2][3]Can significantly increase apparent solubility and bioavailability.[2]Requires specialized equipment and formulation expertise.
Lipid-Based Formulations Solubilizing the compound in lipids, oils, or surfactants.[13][14]Effective for highly lipophilic compounds.Can be complex to formulate and may not be suitable for all delivery routes.

References

  • Solubilization techniques used for poorly w
  • Polymorphism in Drugs: Why Crystal Forms M
  • Solubilization techniques used for poorly w
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  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn.
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  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed Central.
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  • API Solubility and Dissolution Enhancement Via Formul
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PubMed Central.
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  • Selection of Polymeric Excipients for Poorly Soluble Drugs. Longdom Publishing.
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  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
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  • Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI.
  • Cosolvent. Wikipedia.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
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  • Greener Synthesis of Nitrogen-Containing Heterocycles in W
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central.
  • Heterocyclic Compounds.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing.
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
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Technical Support Center: Enhancing the Selectivity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working to enhance the selectivity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione based kinase inhibitors. It addresses common challenges and provides practical, evidence-based solutions in a question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses specific experimental hurdles you may encounter.

Q1: My pyrido[2,3-d]pyrimidine inhibitor shows high potency in biochemical assays but loses significant activity in cell-based assays. What are the likely causes and how can I troubleshoot this?

This is a common and critical issue in drug discovery. The discrepancy often arises from the complexities of the cellular environment, which are absent in simplified biochemical assays.[1][2][3]

Core Reasons & Troubleshooting Steps:

  • Cell Permeability: The inhibitor may not efficiently cross the cell membrane.

    • Troubleshooting:

      • Assess Physicochemical Properties: Analyze the compound's LogP (lipophilicity) and polar surface area (PSA). High LogP and low PSA generally favor cell permeability.

      • Cellular Uptake Assays: Directly measure the intracellular concentration of your inhibitor using techniques like LC-MS/MS.

      • Structural Modification: If permeability is low, consider medicinal chemistry approaches to mask polar groups or optimize lipophilicity.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[4]

    • Troubleshooting:

      • Co-incubation with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to see if potency is restored.

      • Structure-Activity Relationship (SAR) Studies: Systematically modify the inhibitor's structure to reduce its affinity for efflux transporters.

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are typically much higher (millimolar range).[5][6] For ATP-competitive inhibitors, this increased competition in cells can significantly reduce apparent potency.[5]

    • Troubleshooting:

      • Run Biochemical Assays at High ATP: Re-run your in vitro kinase assays with ATP concentrations that mimic the cellular environment (e.g., 1-5 mM) to get a more predictive IC50 value.[5]

      • Determine the Ki Value: The inhibition constant (Ki) is independent of the ATP concentration and provides a more accurate measure of inhibitor affinity.[7]

  • Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes.

    • Troubleshooting:

      • Microsomal Stability Assays: Incubate your compound with liver microsomes to assess its metabolic stability.

      • Identify Metabolites: Use LC-MS/MS to identify the major metabolites and determine which parts of the molecule are susceptible to modification. This can guide further medicinal chemistry efforts.

  • Off-Target Engagement in Cells: The inhibitor might be binding to other cellular components, reducing its free concentration available to bind the target kinase.

    • Troubleshooting:

      • Cellular Thermal Shift Assay (CETSA): This technique can be used to monitor target engagement in intact cells and can reveal off-target binding.[5]

Q2: I'm observing significant off-target effects with my lead compound. What strategies can I employ to improve its selectivity?

Achieving kinase selectivity is a major challenge due to the highly conserved nature of the ATP-binding pocket across the kinome.[8][9]

Strategies for Enhancing Selectivity:

  • Structure-Based Drug Design (SBDD):

    • Exploit Non-Conserved Regions: Obtain a co-crystal structure of your inhibitor bound to the target kinase. Analyze the structure to identify opportunities for modifications that can interact with less conserved regions outside the core ATP-binding site, such as the back pocket or the solvent-exposed region.[10]

    • Target Allosteric Sites: Instead of the ATP-binding site, design inhibitors that bind to less conserved allosteric sites.[11] This can lead to highly selective inhibitors.

  • Medicinal Chemistry Approaches:

    • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around your lead compound is crucial. Small changes to substituents on the pyrido[2,3-d]pyrimidine core can have a profound impact on selectivity.[12][13][14]

    • Introduction of Atropisomerism: Introducing steric hindrance to create stable, non-interconverting rotational isomers (atropisomers) can lock the molecule into a conformation that is more selective for the target kinase.[15]

    • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine.[16] This can lead to highly selective and potent inhibition.

    • Macrocyclization: This strategy involves creating larger cyclic molecules, which can enhance binding affinity and selectivity, particularly in overcoming drug resistance due to point mutations.[17]

  • Comprehensive Selectivity Profiling:

    • Kinome-Wide Screening: Test your inhibitor against a large panel of kinases (e.g., using services from companies like Reaction Biology or Promega) to get a comprehensive view of its selectivity profile.[18][19] This will help you identify problematic off-targets and guide your optimization efforts.

    • Cellular Target Engagement Assays: Use techniques like NanoBRET to assess selectivity in a more physiologically relevant context.[1][2] Cellular assays can sometimes reveal different selectivity profiles compared to biochemical assays.[1]

Q3: How do I choose the right assay to accurately measure the selectivity of my inhibitors?

The choice of assay is critical for obtaining meaningful and reproducible selectivity data.

Assay TypeProsConsBest For
Biochemical Assays (e.g., Radiometric, Fluorescence-based) [19][20]High throughput, direct measure of catalytic inhibition, cost-effective for initial screening.Can be artifact-prone, may not reflect cellular activity due to artificial conditions (e.g., low ATP).[21]Initial hit identification and broad kinome profiling.
Biophysical Assays (e.g., Thermal Shift, SPR) [5]Measure direct binding, independent of enzyme activity.Can be lower throughput, may not always correlate with functional inhibition.Confirming target engagement and determining binding kinetics.
Cell-Based Assays (e.g., Western Blot, NanoBRET, CETSA) [1][2][19]More physiologically relevant, account for cell permeability, metabolism, and intracellular ATP levels.Lower throughput, more complex to set up and interpret.Validating on-target activity and selectivity in a cellular context.

Workflow for Assessing Selectivity:

G A Initial Hit Identification (Biochemical High-Throughput Screen) B Broad Kinome Profiling (e.g., 400+ kinases, biochemical) A->B Confirm hits and initial selectivity C Orthogonal Biophysical Assay (e.g., Thermal Shift) B->C Validate direct binding to on- and off-targets D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D Confirm target engagement in a cellular context E Downstream Cellular Assays (e.g., Western Blot for Pathway Modulation) D->E Assess functional consequences of target inhibition F Lead Optimization E->F Iterate based on comprehensive data

Caption: A stepwise workflow for assessing kinase inhibitor selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q4: What are the key structural features of the this compound scaffold that I should focus on for SAR studies?

The pyrido[2,3-d]pyrimidine scaffold offers several positions for modification to improve potency and selectivity.[22][23]

Caption: Key modification points on the pyrido[2,3-d]pyrimidine scaffold.

  • N1 and N3 Positions (R1 and R3): Substitutions here can influence solubility and interactions with the ribose-binding pocket of the kinase. Small alkyl groups are often well-tolerated.[22]

  • C5 and C7 Positions (R2 and R4): These positions project towards the solvent-exposed region and the "back pocket" of the kinase active site. Modifications here are critical for achieving selectivity. Bulky and hydrophobic groups at the C7 position have been shown to enhance potency against certain kinases.[12]

  • Substituents on the Pyridine Ring: Modifications on the pyridine ring can modulate the electronic properties of the core and provide additional vectors for interacting with the kinase.

Q5: How can I quantify the selectivity of my inhibitor?

Several metrics are used to quantify selectivity:

  • Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[24] A lower S-score indicates higher selectivity.

  • Gini Coefficient: This provides a measure of the inequality of inhibitor binding across the kinome.[18] A Gini coefficient closer to 1 indicates that the inhibitor's potency is concentrated on a small number of kinases (i.e., it is more selective).

  • Fold Selectivity: This is a simple ratio of the IC50 or Ki value for an off-target kinase versus the on-target kinase. A fold selectivity of >100 is often considered a good starting point for a selective inhibitor.

Q6: I have identified a potent and selective inhibitor. What are the next steps to validate it as a chemical probe?

A good chemical probe should meet the following criteria:

  • Potency: IC50 or Kd < 100 nM for the target kinase.

  • Selectivity: >30-fold selectivity over other kinases, especially those in the same family.

  • Cellular Activity: Demonstrates on-target effects in cells at a concentration < 1 µM.

  • Negative Control: A structurally similar but inactive analog should be available to help distinguish on-target from off-target effects.

  • Known Mechanism of Action: The binding mode and mechanism of inhibition should be well-characterized.

Section 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of target engagement in intact cells.

Materials:

  • Cells expressing the target kinase

  • Pyrido[2,3-d]pyrimidine inhibitor and vehicle (e.g., DMSO)

  • PBS and lysis buffer

  • Antibodies for Western blotting

Procedure:

  • Treatment: Treat cells with the inhibitor or vehicle at the desired concentration for a specified time.

  • Harvesting: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Western Blotting: Analyze the supernatant by Western blotting using an antibody specific to the target kinase.

  • Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Protocol 2: In Vitro Kinase Assay at High ATP Concentration

This protocol provides a more physiologically relevant measure of inhibitor potency.

Materials:

  • Recombinant target kinase

  • Substrate peptide or protein

  • Pyrido[2,3-d]pyrimidine inhibitor

  • High concentration ATP solution (e.g., 100 mM)

  • Kinase reaction buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega)

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the inhibitor in the kinase reaction buffer.

  • Set up Reaction: In a multi-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate Reaction: Add ATP to a final concentration of 1-5 mM to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction & Detect: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

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  • Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6615. [Link]

  • Norman, R. A., et al. (2018). Challenges and innovative solutions for kinase inhibitor discovery in immunology. Journal of Medicinal Chemistry, 61(15), 6401-6421. [Link]

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  • Hayallah, A. M., et al. (2014). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. ResearchGate. [Link]

  • Kraker, A. J., et al. (2000). Biochemical and cellular effects of c-Src kinase-selective pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Biochemical Pharmacology, 60(7), 885-898. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200318. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. [Link]

  • Da Cunha, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Edupuganti, R., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4886-4895. [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Fares, M., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 844-854. [Link]

  • Johnson, G. L. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Frontiers in Pharmacology, 11, 589459. [Link]

Sources

Modifying experimental protocols for scaling up Pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production. Pyrido[2,3-d]pyrimidines are a critical class of N-heterocycles, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors like Palbociclib.[1][2] Scaling their synthesis, however, introduces challenges not always apparent at the lab scale.

This document provides practical, field-tested advice in a direct question-and-answer format to help you navigate and troubleshoot the complexities of process scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Pyrido[2,3-d]pyrimidine synthesis from grams to kilograms?

A1: The primary challenges stem from changes in physical and chemical dynamics as the reaction volume increases. Key issues include:

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can create dangerous "hot spots" in a large reactor due to the lower surface-area-to-volume ratio, leading to side reactions or product decomposition.

  • Mass Transfer and Mixing: Achieving uniform mixing in a large vessel is difficult.[3] Inefficient stirring can lead to localized concentration gradients, resulting in incomplete reactions and the formation of impurities.[3][4]

  • Reagent Addition: The rate of reagent addition, often trivial at the lab scale, becomes a critical parameter. A slow, controlled addition is often necessary to manage heat generation and maintain reaction homogeneity.[4]

  • Work-up and Isolation: Procedures like extractions, filtrations, and crystallizations behave differently at scale. Phase separation can be slower, and achieving consistent crystallization can be challenging, potentially affecting yield and purity.[4]

Q2: My lab-scale synthesis is a multi-component reaction (MCR). Is this approach suitable for scale-up?

A2: Yes, MCRs are often well-suited for scale-up due to their operational simplicity and high atom economy.[5] They reduce the number of unit operations, which is highly advantageous in a manufacturing setting. However, the thermal management of MCRs, which can be highly exothermic, is a critical scale-up consideration. A thorough understanding of the reaction mechanism and thermal profile is essential.[6][7]

Q3: How critical is the quality of starting materials and solvents during scale-up?

A3: It is absolutely critical. Batch-to-batch variability is a common problem in large-scale synthesis, and it often traces back to the raw materials.[4] Impurities that have a negligible effect in a 1-gram reaction can become major contaminants in a 1-kilogram batch. For instance, residual water in a solvent can halt a moisture-sensitive reaction.[4] Always use reagents and solvents with a well-defined purity profile and establish quality control specifications before beginning a scale-up campaign.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up of Pyrido[2,3-d]pyrimidine synthesis.

Issue 1: My reaction yield has dropped significantly and is inconsistent from batch to batch.
  • Possible Cause: Inefficient thermal control leading to side reactions.

    • Explanation: The heat generated by the reaction is not dissipating quickly enough in the larger reactor. This increase in temperature can activate alternative reaction pathways, consuming your starting materials and generating impurities.

    • Solution:

      • Control Addition Rate: If adding a reactive reagent, slow down the addition rate significantly to allow the reactor's cooling system to keep pace with heat generation.

      • Dilution: Increase the solvent volume to create a larger thermal mass, which will buffer temperature spikes.

      • Jacket Temperature: Lower the temperature of the reactor jacket to create a larger temperature differential, improving the cooling rate.

  • Possible Cause: Poor mixing and mass transfer.

    • Explanation: In a large, unstirred, or poorly stirred reactor, reagents are not distributed evenly. This creates pockets of high concentration, leading to localized side reactions, and areas of low concentration, resulting in an incomplete reaction.[3]

    • Solution:

      • Switch to Mechanical Stirring: For volumes greater than 1 liter, a magnetic stir bar is insufficient. Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure top-to-bottom mixing.

      • Optimize Stir Rate: Determine the minimum stir rate required to achieve a vortex and ensure the suspension (if any) is homogenous. This can be visually confirmed in a glass reactor.

  • Possible Cause: Purity of starting materials.

    • Explanation: A new batch of starting material may contain inhibitors or by-products that interfere with the reaction.[4]

    • Solution:

      • Re-analyze Raw Materials: Use analytical techniques like NMR, HPLC, or GC to confirm the identity and purity of all starting materials and reagents before charging them to the reactor.[4]

      • Run a Small-Scale Test: Before committing the full batch, run a small-scale (1-5 g) reaction with the new materials to confirm they perform as expected.

Issue 2: I am observing new, significant impurities that were not present at the lab scale.
  • Possible Cause: Product or intermediate instability under prolonged heating.

    • Explanation: Heating and cooling a large reactor takes much longer than a small flask. Your product or a key intermediate may be degrading over this extended time at high temperatures.[3]

    • Solution:

      • In-Process Controls (IPCs): Use TLC or LC-MS to monitor the reaction closely. Once the reaction is complete, cool it down as quickly as is safely possible.

      • Stability Study: Hold a sample of the reaction mixture at the target temperature and take aliquots over time to analyze for degradation products. This will define a maximum "safe" reaction time.

  • Possible Cause: Atmospheric contamination.

    • Explanation: Many reactions in heterocyclic chemistry are sensitive to oxygen or moisture.[3] Ensuring an inert atmosphere in a large reactor is more complex than in a small flask. Leaks or insufficient purging can kill a reaction.

    • Solution:

      • Robust Inerting: Use a robust nitrogen or argon blanketing system. Ensure the reactor is pressure-tested for leaks.

      • Purging Cycles: Before starting the reaction, perform several vacuum/nitrogen backfill cycles to thoroughly remove air from the reactor headspace and solvent.

Issue 3: The product is difficult to isolate; it's not crystallizing properly or is oiling out.
  • Possible Cause: Different cooling profile at scale.

    • Explanation: "Crashing" a product out of solution by rapid cooling in an ice bath (common at lab scale) is not replicable at a large scale. The slow cooling of a large reactor can lead to the formation of different polymorphs or prevent crystallization altogether.

    • Solution:

      • Controlled Cooling: Develop a controlled cooling profile. For example, cool from 80°C to 20°C over 4-6 hours. This allows for slow, ordered crystal growth.

      • Seeding: Once the solution is supersaturated, add a small amount of pure, crystalline product ("seed crystals") to initiate crystallization. This is a highly effective and standard industrial practice.

  • Possible Cause: Higher concentration of impurities.

    • Explanation: Impurities generated during the reaction can act as crystallization inhibitors.

    • Solution:

      • Improve Purity Pre-Isolation: Before attempting crystallization, consider a work-up step to remove impurities. This could be a charcoal treatment to remove colored impurities or a liquid-liquid extraction to remove soluble by-products.

      • Solvent Screen: Experiment with different solvent/anti-solvent systems to find one that is more selective for your product and leaves impurities behind in the mother liquor.

Visualized Workflows and Data

General Scale-Up Workflow

The following diagram outlines the critical stages of a chemical synthesis scale-up process, emphasizing the importance of quality control at each step.

G cluster_0 Pre-Campaign cluster_1 Execution cluster_2 Post-Campaign QC1 Raw Material Qualification Reaction Controlled Reaction (Temp, Addition, Mixing) QC1->Reaction HazOp Process Safety Analysis (HazOp) HazOp->Reaction Workup Phase Separation & Extraction Reaction->Workup IPC-1 Isolation Crystallization & Filtration Workup->Isolation Purification Recrystallization or Chromatography Isolation->Purification IPC-2 Drying Drying under Vacuum Purification->Drying QC2 Final Product QC (Purity, Yield, Identity) Drying->QC2 Report Campaign Report & Batch Record QC2->Report

Caption: Key stages in a typical chemical process scale-up campaign.

Troubleshooting Decision Tree for Low Yield

When faced with a low yield, this decision tree provides a logical path to diagnose the root cause.

G Start Low Yield Observed Check_Purity Analyze Raw Materials & Solvents Start->Check_Purity Check_Conditions Review Batch Record: Temp, Time, Stirring Start->Check_Conditions Check_Workup Analyze Mother Liquor & Waste Streams Start->Check_Workup Impure Impurity Found Check_Purity->Impure Purity Issue? Deviated Deviation Found Check_Conditions->Deviated Procedural Issue? Losses Product Loss Identified Check_Workup->Losses Isolation Issue? Purify_SM Action: Purify Starting Material Impure->Purify_SM Yes Optimize_Rxn Action: Re-optimize Reaction Conditions Impure->Optimize_Rxn No Correct_Proc Action: Correct Procedure Deviated->Correct_Proc Yes Deviated->Optimize_Rxn No Optimize_Workup Action: Optimize Isolation/Purification Losses->Optimize_Workup Yes Losses->Optimize_Rxn No

Caption: A systematic approach to troubleshooting low reaction yields.

Data Tables for Scale-Up

Table 1: Key Parameter Comparison for Different Scales

ParameterLab Scale (1-50 g)Pilot Scale (0.5-5 kg)
Heating/Cooling Mantle, Oil/Water BathJacketed Reactor (Steam/Coolant)
Stirring Magnetic Stir BarOverhead Mechanical Stirrer
Atmosphere Balloon, N₂ LineN₂ Blanket, Vacuum/N₂ Cycles
Reagent Addition Syringe, Dropping FunnelMetering Pump, Pressure-Equalized Funnel
Monitoring Visual, TLCSampled IPCs (TLC, HPLC, UPLC)

Table 2: Example Step-by-Step Scale-Up Protocol

This protocol is a generalized example for a common synthesis of a 7-oxo-pyrido[2,3-d]pyrimidine derivative, highlighting scale-up considerations. This is adapted from procedures described in the literature for building the core structure.[8][9]

StepActionLab Scale (10 g) NotesPilot Scale (1 kg) Notes
1. Reagent Charge Charge 6-aminouracil (1.0 eq) and aldehyde (1.05 eq) to the flask/reactor. Add solvent (e.g., Ethanol).250 mL round-bottom flask.20 L jacketed glass reactor. Perform 3x vacuum/N₂ cycles.
2. Catalyst Addition Add malononitrile (1.05 eq) and a catalytic amount of base (e.g., piperidine).Add via syringe.Add via metering pump over 15 minutes to control initial exotherm.
3. Reaction Heat the mixture to reflux (approx. 78°C for EtOH) and hold for 4-8 hours.Use a heating mantle with a thermocouple. Vigorous magnetic stirring.Use reactor jacket with steam/hot oil. Set overhead stirrer to maintain a gentle slurry.
4. Monitoring Monitor reaction completion by TLC or LC-MS.Spot a sample directly from the flask every hour.Take a sample via a sample valve. Quench and prepare for analysis.
5. Cool Down Once complete, cool the reaction mixture to room temperature.Remove from heat and allow to cool, or use a water bath.Program a slow cooling ramp on the reactor (e.g., -10°C/hour) to promote crystal growth.
6. Isolation Filter the resulting solid, wash with cold solvent, then a non-polar solvent (e.g., hexanes).Use a Büchner funnel.Use a Nutsche filter-dryer.
7. Drying Dry the solid under vacuum at 50-60°C.Use a vacuum oven overnight.Dry in the filter-dryer under vacuum with jacket heating until Loss on Drying (LOD) is <1%.
References
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352. [Link]

  • Yousif, M. N. M., El-Gazzar, A. B. A., & El-Enany, M. M. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). ResearchGate. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. (n.d.). ResearchGate. [Link]

  • Sharma, P., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 399-432. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Mechanism of pyrido[2,3‐d]pyrimidines. (n.d.). ResearchGate. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. [Link]

Sources

Addressing regio- and chemoselectivity in pyridopyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyridopyrimidine chemistry. The fused heterocyclic nature of this scaffold, combining an electron-deficient pyridine ring with an even more electron-deficient pyrimidine ring, presents unique and often counterintuitive challenges in achieving desired regio- and chemoselectivity.

This resource moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter at the bench. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Principles - Understanding Pyridopyrimidine Reactivity

Before troubleshooting specific reactions, it is crucial to grasp the inherent electronic nature of the pyridopyrimidine core. The fusion of the two nitrogenous heterocycles creates a highly electron-deficient aromatic system.[1][2][3]

  • Nucleophilic Attack: The system is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when leaving groups (like halides) are present. The most electron-deficient positions are the most reactive. In a typical 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4]

  • Electrophilic Attack: Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS), such as nitration or halogenation. Reactions often require harsh conditions and suffer from poor selectivity.[2][3]

  • Acidity of C-H Bonds: The electron-withdrawing nature of the ring nitrogens acidifies the ring protons, making them amenable to deprotonation by strong bases (e.g., organolithium reagents). This opens the door for powerful regioselective functionalization via directed ortho-metalation (DoM).[5][6]

Understanding this fundamental dichotomy is the first step in diagnosing and solving selectivity issues.

Section 2: Troubleshooting & FAQs in Pyridopyrimidine Synthesis

FAQ 1: I'm attempting a nucleophilic aromatic substitution (SNAr) on my 2,4-dichloropyrido[2,3-d]pyrimidine and getting an inseparable mixture of C2 and C4 substituted isomers. How can I control the regioselectivity?

This is one of the most common challenges. While the C4 position is kinetically favored for substitution on an unsubstituted 2,4-dichloropyrimidine, the outcome is highly sensitive to several factors.[4][7]

Causality Analysis: The regioselectivity of SNAr on dichloropyrimidines is a delicate balance of electronics, sterics, and reaction conditions.

  • Substituent Effects:

    • An Electron-Withdrawing Group (EWG) at the C5 position (e.g., -NO₂, -CN) further activates the C4 position, strongly favoring C4 substitution.[8][9]

    • An Electron-Donating Group (EDG) at the C6 position (e.g., -OMe, -NHMe) can reverse this preference, favoring substitution at the C2 position.[7]

  • Nucleophile Choice:

    • Most primary and secondary amines will preferentially attack the C4 position.

    • Tertiary amines , however, show excellent selectivity for the C2 position in 5-substituted-2,4-dichloropyrimidines.[8][9] This is a powerful and often overlooked strategy for achieving C2 substitution.

  • Reaction Conditions: For related cross-coupling reactions, the choice of catalyst, ligand, and base can dramatically alter the isomeric ratio.[4]

Troubleshooting Workflow:

G start Goal: Control C2 vs. C4 SNAr Selectivity q1 What is your desired product? start->q1 c4_path C4-Substituted Product q1->c4_path  C4 c2_path C2-Substituted Product q1->c2_path  C2 c4_sol1 Use primary/secondary amine or other standard nucleophiles. c4_path->c4_sol1 c2_sol1 Use a tertiary amine nucleophile. (Leads to formal secondary amine product via in situ dealkylation). c2_path->c2_sol1 c4_sol2 Ensure an EWG is at C5 to reinforce C4 selectivity. c4_sol1->c4_sol2 c2_sol2 Place an EDG at C6 to electronically favor C2 attack. c2_sol1->c2_sol2

Caption: Decision tree for controlling SNAr regioselectivity.

Experimental Protocol 1: C2-Selective Amination of 5-Substituted-2,4-Dichloropyrimidine

This protocol leverages the unique reactivity of tertiary amines to achieve selective C2 substitution.[8]

  • Setup: In a clean, dry vial, dissolve the 5-substituted-2,4-dichloropyrimidine (1.0 equiv) in chloroform (CHCl₃).

  • Reagent Addition: Add triethylamine (2.0-3.0 equiv) and a secondary amine (e.g., diethylamine, 5.0 equiv) to the solution. Note: The tertiary amine directs the reaction to C2, and the secondary amine acts as the ultimate nucleophile after an in situ dealkylation.

  • Reaction: Seal the vial and heat the reaction to 40-60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and wash with saturated aqueous sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the C2-aminated product.

FAQ 2: I need to install a bromine at the C3 position of my pyridine ring, but electrophilic bromination gives me a mess. Is there a mild, selective method?

Direct electrophilic substitution at C3 (a meta-position relative to the ring nitrogens) is notoriously difficult due to the electronic deactivation of the ring.[2][10] Harsh conditions often lead to low yields and side reactions.

Causality Analysis: The C3 position is the least electronically activated position for electrophilic attack. To overcome this, a strategy that fundamentally alters the electronic nature of the pyridine ring is required. The Zincke imine strategy accomplishes this by temporarily opening the ring to create a highly reactive, electron-rich diene system.[11][12]

The Zincke Imine Strategy: This powerful, three-step, one-pot sequence allows for highly regioselective C3-halogenation under exceptionally mild conditions.[13]

G cluster_workflow Zincke Imine C3-Halogenation Workflow start Substituted Pyridine step1 Step 1: Ring Opening Activate with 2,4-DNPC Add amine (e.g., Bn₂NH) start->step1 intermediate Zincke Imine Intermediate (Electron-Rich Diene) step1->intermediate step2 Step 2: Halogenation Add N-Halosuccinimide (NBS/NIS) Highly regioselective attack at C3 intermediate->step2 step3 Step 3: Ring Closing Add NH₄OAc and heat Re-aromatization step2->step3 product 3-Halopyridine Product step3->product

Caption: Workflow for C3-halogenation via a Zincke imine intermediate.

Experimental Protocol 2: General Procedure for C3-Iodination via Zincke Imine Intermediate

This protocol is adapted from established methods for the mild, C3-selective functionalization of pyridines.[13]

  • Activation & Ring Opening: In a vial under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) in dichloromethane (DCM). Add 2,4-dinitro-N-phenylpyridinium chloride (2,4-DNPC, 1.05 equiv) and stir for 10 minutes. Add dibenzylamine (Bn₂NH, 1.1 equiv) and stir at room temperature for 1-2 hours until the Zincke imine is formed (monitor by TLC/LC-MS).

  • Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed.

  • Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

FAQ 3: How can I achieve regioselective C-H functionalization on my pyridopyrimidine using lithiation, and how do I control whether I deprotonate the ring or a side chain?

Directed ortho-metalation (DoM) is a premier strategy for regioselective C-H functionalization. However, competition between ring deprotonation and side-chain deprotonation is a common issue.

Causality Analysis: The regioselectivity of lithiation is dictated by a combination of the directing metalation group (DMG), the choice of organolithium base, and the reaction temperature.[6]

  • Directing Group: Groups with coordinating heteroatoms (e.g., amides, carbamates, SEM-ethers) will direct the base to the adjacent ortho C-H bond.[5]

  • Base and Temperature: The kinetic versus thermodynamic acidity of different protons can be exploited.

    • tert-Butyllithium (t-BuLi): A very strong, sterically hindered base. At low temperatures (-78 °C), it often favors kinetic deprotonation of the most acidic ring C-H bond ortho to a DMG.[6]

    • Lithium Diisopropylamide (LDA): A strong, non-nucleophilic, but less reactive base. It is often more selective for deprotonating benzylic-type protons on side chains, especially at slightly higher temperatures (-20 to 0 °C).[6]

    • n-Butyllithium (n-BuLi): Often gives mixtures as it is strong enough to deprotonate multiple sites and can be more nucleophilic.[6]

Data Summary: Lithiation Regioselectivity

Lithiating AgentTemperatureTypical Outcome for N-Acyl-3-(aminomethyl)pyridine[6]Rationale
t-BuLi -78 °CRing Lithiation (C4 position)Kinetic deprotonation of the most acidic ring proton, favored by the strong base at low temp.
LDA -20 to 0 °CSide-Chain Lithiation (CH₂ group)Thermodynamic deprotonation of the benzylic-type proton, favored by the less reactive base at higher temp.
n-BuLi -78 to 0 °CMixture of Ring and Side-Chain ProductsIntermediate reactivity often leads to poor selectivity.
FAQ 4: What are the overarching principles I should consider when planning a regioselective reaction on a pyridopyrimidine?

Controlling selectivity is not about finding a single "magic bullet" condition, but about understanding the interplay between three core pillars: the substrate, the reagent, and the conditions.

Conceptual Framework:

G center Regiochemical Outcome sub Substrate Properties - Electronic nature (EDG/EWG) - Steric hindrance - Presence of directing groups sub->center reag Reagent/Catalyst - Nucleophilicity/Electrophilicity - Steric bulk (reagent/ligand) - Hard/Soft nature reag->center cond Reaction Conditions - Temperature (Kinetic vs. Thermo) - Solvent polarity - Choice of base/additive cond->center

Caption: The three pillars governing regioselectivity in chemical reactions.

Always consider:

  • Substrate Electronics: Is your starting material electron-rich or poor? Where are the most (or least) electron-dense positions?

  • Reagent Properties: Is your reagent large or small? Is it a hard or soft nucleophile/electrophile? Are you using a ligand that can control access to the metal center?[14]

  • Thermodynamic vs. Kinetic Control: Are you running the reaction at low temperature to favor the fastest-forming (kinetic) product, or are you heating it to allow equilibration to the most stable (thermodynamic) product?

By systematically evaluating these factors, you can develop a rational approach to troubleshooting unexpected selectivity and designing more robust and predictable reactions for your pyridopyrimidine targets.

References

  • Armstrong, A. et al. (2008). Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl. Organic Letters, 10(12), 2497-500. [Link]

  • Sharma, S. et al. (2024). Advances in Pyridine C−H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Dahiya, R. & Dahiya, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]

  • McNally, A. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • McNally, A. et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates [Alternative Source]. ChemRxiv. [Link]

  • Helal, C. J. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-63. [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]

  • Kumar, A. et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. [Link]

  • Agarwal, S. & Mehrotra, R. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Kumar, A. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Bouscary-Desforges, G. et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586-95. [Link]

  • Törnroos, K. W. & Hansen, T. V. (2013). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 18(6), 6353-6364. [Link]

  • ProQuest. (n.d.). Selective halogenation of pyridines and diazines via unconventional intermediates. [Link]

  • Knochel, P. et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science. [Link]

  • Chakraborty, S. & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18). [Link]

  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • ResearchGate. (n.d.). Greener and regioselective lithiation of substituted pyridines. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. [Link]

  • Poupelin, T. et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(15), 4665. [Link]

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Validation & Comparative

Comparative analysis of Pyrido[2,3-d]pyrimidine isomers in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyridopyrimidine scaffold stands out as a "privileged structure" due to its remarkable versatility and therapeutic potential.[1][2] Its structural analogy to native purines allows it to effectively interact with a multitude of biological targets, particularly kinases, making it a cornerstone in modern medicinal chemistry.[3][4] This guide provides an in-depth comparative analysis of the four principal isomers of pyridopyrimidine: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. We will explore the nuances of their synthesis, delve into their distinct biological activities, and dissect their structure-activity relationships (SAR) to offer a comprehensive resource for informed decision-making in drug design and development.

The Isomeric Landscape of Pyridopyrimidines

The fusion of a pyridine and a pyrimidine ring can result in four distinct constitutional isomers, each with a unique arrangement of nitrogen atoms. This seemingly subtle difference in nitrogen placement profoundly impacts the molecule's electronic distribution, physicochemical properties, and, consequently, its interaction with biological macromolecules.[1]

Caption: The core structures of the four main pyridopyrimidine isomers.

Comparative Synthesis of Pyridopyrimidine Isomers

The synthetic accessibility of a scaffold is a critical factor in drug discovery, influencing the ease of library generation and the exploration of chemical space. The four pyridopyrimidine isomers, while related, often require distinct synthetic strategies.

Pyrido[2,3-d]pyrimidines: The Workhorse Scaffold

This isomer is the most extensively studied, largely due to its relatively straightforward and versatile synthesis.[3] A common and efficient approach involves the condensation of a substituted 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent.[2]

Caption: A simplified workflow for the synthesis of Pyrido[2,3-d]pyrimidines.

Pyrido[3,2-d]-, [3,4-d]-, and [4,3-d]pyrimidines: Exploring Diverse Synthetic Routes

The synthesis of the other isomers often requires more tailored approaches. For instance, the synthesis of pyrido[3,4-d]pyrimidines can be achieved through the cyclocondensation of 3-aminopyridine-4-carboxylic acid derivatives with various reagents.[5] Similarly, the synthesis of pyrido[4,3-d]pyrimidines often starts from 4-aminonicotinic acid derivatives.[6] The synthesis of pyrido[3,2-d]pyrimidines can be more challenging, often involving multi-step sequences.[7]

Comparative Biological Activities and Therapeutic Targets

The isomeric form of the pyridopyrimidine core dictates its preferred biological targets. While all have shown promise as kinase inhibitors, the specific kinases and cellular pathways they modulate often differ.

Kinase Inhibition: A Common Thread with Isomer-Specific Selectivity

The structural resemblance of pyridopyrimidines to the ATP purine ring makes them ideal candidates for competitive kinase inhibitors.[8]

  • Pyrido[2,3-d]pyrimidines: This class is renowned for its broad-spectrum kinase inhibitory activity, with derivatives targeting a wide range of kinases including EGFR, CDKs, and PI3K.[2] For example, Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core.[9]

  • Pyrido[3,2-d]pyrimidines: These isomers have shown particular promise as inhibitors of the PI3K/Akt/mTOR pathway.[1] Seletalisib, a potent and selective PI3Kδ inhibitor, is a notable example from this class.[10]

  • Pyrido[3,4-d]pyrimidines: This scaffold has been successfully exploited to develop inhibitors of various kinases, including members of the HER family and MPS1.[9][11] Tarloxotinib, a hypoxia-activated pan-HER kinase inhibitor, is based on the pyrido[3,4-d]pyrimidine framework.[9]

  • Pyrido[4,3-d]pyrimidines: Trametinib, a MEK inhibitor used in the treatment of melanoma, is a prominent example of a drug molecule containing the pyrido[4,3-d]pyrimidine scaffold.[8]

Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative derivatives from each isomeric class against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Isomer Derivative Example Target Cancer Cell Line IC50 (µM) Reference
Pyrido[2,3-d]pyrimidineCompound 52HepG-2 (Liver)0.3[2]
Compound 52PC-3 (Prostate)6.6[2]
Pyrido[3,4-d]pyrimidineCompound 13UO-31 (Renal)Selective Inhibition[5]
Compound 13MCF-7 (Breast)Selective Inhibition[5]
Pyrido[4,3-d]pyrimidineTrametinibA549 (Lung)0.0012[8]
Pyrido[3,2-d]pyrimidineSeletalisibDiffuse Large B-cell LymphomaPotent Inhibition[10]

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the pyridopyrimidine core is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Pyrido[2,3-d]pyrimidines: For many kinase inhibitors in this class, a small substituent at the 2-position and a larger, often substituted, aryl or heteroaryl group at the 6-position are key for potent activity.[12]

  • Pyrido[3,4-d]pyrimidines: The 4-position of this scaffold has been a focal point for modification, with various substituted amines and aryl groups leading to potent and selective inhibitors.[5]

  • Pyrido[4,3-d]pyrimidines: The substitution pattern on the pyrimidine ring, particularly at the 2- and 4-positions, plays a critical role in determining the biological activity of this isomeric class.

  • Pyrido[3,2-d]pyrimidines: The development of selective PI3Kδ inhibitors has highlighted the importance of specific substitutions at the 4-position of the pyrido[3,2-d]pyrimidine core.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This assay is a standard method for determining the inhibitory activity of compounds against a specific kinase.

  • Plate Coating: Coat 96-well microplates with a substrate specific to the kinase of interest (e.g., poly(Glu, Tyr) for tyrosine kinases) and incubate overnight at 4°C.

  • Wash: Wash the plates three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Kinase Reaction: Prepare a reaction mixture containing the recombinant kinase, the test compound at various concentrations, and ATP in a kinase reaction buffer.

  • Incubation: Add the reaction mixture to the coated wells and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: After incubation, wash the plates and add a primary antibody that recognizes the phosphorylated substrate.

  • Secondary Antibody: Following another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition: After a final wash, add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative ADME/Tox Profiles: A Preliminary Outlook

Conclusion and Future Perspectives

The pyridopyrimidine scaffold, in all its isomeric forms, continues to be a rich source of novel therapeutic agents. While the pyrido[2,3-d]pyrimidine isomer has historically dominated the field, the growing body of research on the other isomers highlights their unique potential to target distinct biological pathways. The choice of which isomer to pursue in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. Future research should focus on direct, head-to-head comparative studies of these isomers to provide a clearer understanding of their relative strengths and weaknesses. Furthermore, a deeper investigation into the ADME/Tox properties of each scaffold will be crucial for the successful translation of these promising compounds into clinical candidates.

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The Ascendance of a Privileged Scaffold: Validating Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a Versatile Therapeutic Target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that can be rationally designed to selectively modulate key biological targets. Among these, the pyrido[2,3-d]pyrimidine core has emerged as a "privileged" structure, a versatile framework capable of interacting with a diverse array of enzymatic targets with high affinity and specificity. This guide provides a comprehensive validation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold and its derivatives as a compelling therapeutic target, offering a comparative analysis of its performance against various key cellular regulators and detailing the experimental methodologies underpinning its validation.

The Rationale: A Scaffold Primed for Kinase Inhibition

The pyrido[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of biologically crucial molecules like ATP. This structural mimicry allows derivatives of this scaffold to competitively bind to the ATP-binding sites of numerous protein kinases, which are pivotal regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrido[2,3-d]pyrimidine scaffold has been extensively explored as a platform for the development of potent inhibitors against a range of kinases implicated in tumorigenesis and other pathologies.[2][3][4]

A Multi-Targeted Approach: Comparative Efficacy Across Key Kinase Families

The true therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold lies in its adaptability. Judicious chemical modifications to the core structure have yielded potent and selective inhibitors for several critical kinase families.

Epidermal Growth Factor Receptor (EGFR)

Aberrant EGFR signaling is a well-established driver of non-small cell lung cancer (NSCLC) and other malignancies.[5] Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR, including the notoriously resistant T790M mutation.[5][6][7]

One study reported a novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, with compound 8a exhibiting a promising IC50 value of 0.099 µM against EGFRWT.[6] Another investigation focused on overcoming acquired resistance, synthesizing a thieno[3,2-d]pyrimidine derivative, B1 , which displayed an impressive IC50 of 13 nM against the double mutant EGFR L858R/T790M, with over 76-fold selectivity compared to EGFRWT.[7] This highlights the scaffold's potential to address the challenge of drug resistance in cancer therapy.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[8][9] The pyrido[2,3-d]pyrimidine scaffold has been successfully adapted to target this pathway. While many potent VEGFR-2 inhibitors are based on the related thieno[2,3-d]pyrimidine and furo[2,3-d]pyrimidine scaffolds, the design principles are often transferable.[8][9][10] For instance, a series of thieno[2,3-d]pyrimidine derivatives were developed, with compound 17f showing high activity against VEGFR-2 with an IC50 of 0.23 µM, comparable to the established drug sorafenib.[9]

Other Prominent Kinase Targets

The versatility of the pyrido[2,3-d]pyrimidine core extends beyond EGFR and VEGFR. Significant inhibitory activities have been reported against a variety of other kinases, demonstrating the broad therapeutic applicability of this scaffold.[2]

  • c-Src Tyrosine Kinase: Compounds have been developed with IC50 values below 10 nM for c-Src, a kinase implicated in cancer cell proliferation and survival.[11]

  • Cyclin-Dependent Kinases (CDKs): The FDA-approved CDK4/6 inhibitor, Palbociclib, features a pyrido[2,3-d]pyrimidine core, underscoring the clinical relevance of this scaffold in cell cycle regulation.[2][12]

  • eukaryotic Elongation Factor-2 Kinase (eEF-2K): A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives was synthesized and screened for eEF-2K inhibitory activity, with the most potent compounds exhibiting IC50 values in the nanomolar range.[13][14]

  • mTOR Kinase: A series of pyrido[2,3-d]pyrimidine-2,4-diamines were identified as potent and selective inhibitors of mTOR kinase, a central regulator of cell growth and metabolism.[15]

Quantitative Data Summary: A Comparative Overview

The following tables summarize the in vitro inhibitory activities of representative pyrido[2,3-d]pyrimidine derivatives and related compounds against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Representative Compounds

Compound IDTarget KinaseIC50 (µM)Reference
PD173955 Bcr/Abl0.0025[2]
Compound 65 PDGFr1.11[2]
Compound 65 FGFr0.13[2]
Compound 65 EGFr0.45[2]
Compound 65 c-src0.22[2]
Compound 6 eEF-2K0.420[13][14]
Compound 9 eEF-2K0.930[13][14]
Compound 8a EGFRWT0.099[6]
Compound 8b EGFRWT0.419[6]
Compound 9a EGFRWT0.594[6]
Compound B1 EGFRL858R/T790M0.013[7]
Compound 17f VEGFR-20.23[9]
Sorafenib VEGFR-20.23[9]

Table 2: Cytotoxicity of Representative Compounds Against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 52 HepG-20.3[2]
Doxorubicin HepG-2>0.3[2]
Compound 59 HepG-20.6[2]
Compound 60 PC-35.47[2]
Compound 52 PC-36.6[2]
Doxorubicin PC-3>6.8[2]
Compound 60 HCT-1166.9[2]
Compound 52 HCT-1167.0[2]
Compound 53 HCT-1165.9[2]
Doxorubicin HCT-11612.8[2]
Compound 8a A-54916.2[6]
Compound 8a PC-37.98[6]
Compound 8a HCT-11625.61[6]
Compound B1 H19750.087[7]
Compound 17f HCT-1162.80[9]
Compound 17f HepG24.10[9]

Experimental Validation: Protocols and Workflows

The validation of pyrido[2,3-d]pyrimidine derivatives as therapeutic targets relies on a series of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: This assay typically measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using methods like ELISA, radioisotope incorporation, or fluorescence-based detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer containing ATP and the specific kinase substrate.

    • Dilute the recombinant kinase to the desired concentration in kinase buffer.

  • Assay Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the kinase to each well and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a defined period at the optimal temperature for the kinase.

    • Stop the reaction (e.g., by adding a chelating agent like EDTA).

    • Quantify the phosphorylated substrate.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) using a suitable curve-fitting model.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: This technique utilizes a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a defined period.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation and Staining:

    • Fix the cells in cold ethanol to permeabilize the cell membrane.

    • Treat the cells with RNase to remove RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of DNA content (fluorescence intensity).

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

    • Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Signaling_Pathway cluster_EGFR EGFR Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrido_pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido_pyrimidine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_workflow Validation Workflow Start Design & Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cytotoxicity_Assay Cell Viability/ Cytotoxicity Assay Kinase_Assay->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Cytotoxicity_Assay->Mechanism_Study In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Study->In_Vivo

Caption: General experimental workflow for the validation of pyrido[2,3-d]pyrimidine derivatives as therapeutic agents.

Conclusion and Future Directions

The this compound scaffold and its derivatives have been unequivocally validated as a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The extensive body of research highlights its versatility in targeting a wide range of kinases with high potency and, in many cases, excellent selectivity. The demonstrated ability to overcome clinical challenges such as acquired drug resistance further cements its importance in modern drug discovery.

Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: Leveraging computational modeling and crystallographic data to design next-generation inhibitors with enhanced potency and selectivity.

  • Exploration of Novel Targets: Expanding the scope of investigation to other kinase families and non-kinase targets where the scaffold's ATP-mimetic properties may be advantageous.

  • Pharmacokinetic and Pharmacodynamic Profiling: In-depth studies to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for clinical development.

  • Combination Therapies: Investigating the synergistic effects of pyrido[2,3-d]pyrimidine-based inhibitors with other anticancer agents to develop more effective treatment regimens.

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Sada, A. G. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6563-6597. [Link]

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A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and Thieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Within this vast chemical space, heterocyclic scaffolds serve as privileged structures, offering a rigid framework for the presentation of pharmacophoric elements that drive potency and selectivity. This guide provides an in-depth technical comparison of two such scaffolds: pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidine. Both are bioisosteres of purine and have been extensively explored as ATP-competitive kinase inhibitors. Here, we dissect their performance against key oncogenic kinases, supported by experimental data, to provide actionable insights for researchers, medicinal chemists, and drug development professionals.

Introduction: Two Scaffolds, Divergent Paths in Kinase Inhibition

The pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine core structures, while similar in their bicyclic nature, exhibit distinct electronic and steric properties that influence their interactions within the ATP-binding pockets of various kinases. The pyrido[2,3-d]pyrimidine scaffold, particularly the 2,4-dione variant, has shown promise in targeting specific kinases involved in protein synthesis and stress response pathways. In contrast, the thieno[2,3-d]pyrimidine framework has been more broadly and successfully applied in the development of inhibitors for receptor tyrosine kinases (RTKs) that are central to cell proliferation and angiogenesis. This guide will illuminate these differences through a comparative analysis of their structure-activity relationships (SAR), target profiles, and potency.

Comparative Analysis of Kinase Inhibitory Activity

A direct comparison of the two scaffolds is most insightful when evaluating their activity against the same kinase targets. While the literature reveals some overlap, it also highlights the specialized development of each scaffold for different kinase families.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Both scaffolds have been investigated as inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC). Recent studies have focused on developing inhibitors that are active against both wild-type (WT) EGFR and clinically relevant mutants, such as the T790M resistance mutation.

A study directly comparing pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors revealed that the thieno[2,3-d]pyrimidine scaffold generally leads to more potent compounds, particularly against the double mutant EGFRL858R/T790M.[1] For instance, a lead thieno[2,3-d]pyrimidine compound (B1 ) demonstrated an IC50 of 13 nM against EGFRL858R/T790M, showing over 76-fold selectivity for the mutant over the wild-type enzyme.[1] In contrast, the corresponding pyrido[2,3-d]pyrimidine analogs, while still active, generally exhibited lower potency in this specific study.[1]

However, other research has shown that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can also achieve potent EGFR inhibition. One such compound (8a ) displayed IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively.[2] Another study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors identified a compound (4b ) with an IC50 of 0.45 µM against EGFR.[3][4]

Table 1: Comparison of EGFR Inhibitory Activity

ScaffoldCompoundTargetIC50Source
Thieno[2,3-d]pyrimidineB1 EGFRL858R/T790M13 nM[1]
Thieno[2,3-d]pyrimidineB7 EGFRL858R/T790M5.9 nM[1]
Pyrido[2,3-d]pyrimidin-4(3H)-one8a EGFRWT99 nM[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one8a EGFRT790M123 nM[2]
Pyrido[2,3-d]pyrimidine4b EGFR450 nM[3][4]

This table presents a selection of data to illustrate the comparative potency. For a comprehensive understanding, refer to the cited literature.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The thieno[2,3-d]pyrimidine scaffold has been particularly successful in generating highly potent VEGFR-2 inhibitors. For example, a series of thieno[2,3-d]pyrimidine-based derivatives exhibited nanomolar inhibition of VEGFR-2, with one compound (21e ) showing an IC50 of 21 nM.[5]

The pyrido[2,3-d]pyrimidine scaffold has also been explored for VEGFR-2 inhibition, although with generally more modest potency reported in the available literature. A study on tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives identified a compound (9d ) with an IC50 of 2.6 µM against VEGFR-2.[6] Another investigation of cyanopyridones and their fused pyrido[2,3-d]pyrimidine derivatives found that the non-fused pyridone precursors were more potent VEGFR-2 inhibitors than the fused systems.[7]

Table 2: Comparison of VEGFR-2 Inhibitory Activity

ScaffoldCompoundIC50Source
Thieno[2,3-d]pyrimidine21b 33.4 nM[5]
Thieno[2,3-d]pyrimidine21e 21 nM[5]
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine9d 2.6 µM[6]
Cyanopyridone (precursor to Pyrido[2,3-d]pyrimidine)5e 124 nM[7]

This table highlights the trend of higher VEGFR-2 potency with the thieno[2,3-d]pyrimidine scaffold based on the cited studies.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors.

While less extensively explored for PI3K inhibition, some pyrido[2,3-d]pyrimidine derivatives have been reported as dual PI3K/mTOR inhibitors.[8] One study mentioned that a pyrido[2,3-d]pyrimidine scaffold had only 15.1% inhibitory activity against PI3Kα at a concentration of 1 µM, whereas a pyrido[3,2-d]pyrimidine analog showed better dual inhibitory potential.[9]

Unique Target Spaces for Each Scaffold

Beyond the common targets, each scaffold has been successfully utilized to develop inhibitors for distinct kinase families, showcasing their unique therapeutic potential.

This compound: A Promising Scaffold for eEF-2K and PIM-1 Kinase Inhibition

The this compound scaffold has emerged as a promising framework for targeting eukaryotic elongation factor-2 kinase (eEF-2K), a key regulator of protein synthesis that is implicated in cancer cell survival under stress conditions. A series of derivatives were synthesized and evaluated, with the lead compound (6 ) exhibiting an IC50 of 420 nM against eEF-2K.[10]

Furthermore, other pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. One study reported compounds with IC50 values as low as 11.4 nM against PIM-1.[11]

Table 3: Notable Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

ScaffoldCompoundTarget KinaseIC50Source
This compound6 eEF-2K420 nM[10]
This compound9 eEF-2K930 nM[10]
Pyrido[2,3-d]pyrimidine4 PIM-111.4 nM[11]
Pyrido[2,3-d]pyrimidine10 PIM-117.2 nM[11]
Thieno[2,3-d]pyrimidine: A Versatile Scaffold for a Broad Range of Kinases

The thieno[2,3-d]pyrimidine scaffold has proven to be a highly versatile core for the development of inhibitors against a wide array of kinases beyond EGFR and VEGFR-2, including cyclin-dependent kinases (CDKs), c-Met, and FMS-like tyrosine kinase 3 (FLT3).

Signaling Pathways and Mechanisms of Action

The kinase inhibitors discussed herein primarily act by competing with ATP for binding to the catalytic site of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression STAT->Gene_Expression Inhibitor Pyrido[2,3-d]pyrimidine or Thieno[2,3-d]pyrimidine Derivatives Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of kinase inhibitors. It is imperative to consult the specific literature for detailed experimental conditions for each compound and target.

General Protocol for an In Vitro Kinase Assay (Luminescent)

This protocol is based on the principle of measuring the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2, PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Reaction Setup: To the wells of the assay plate, add the test compound or vehicle (for positive and negative controls).

  • Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescent ATP detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Compound Dilutions C Add Compound/Vehicle to Plate A->C B Prepare Kinase and Substrate Mix D Add Kinase/Substrate B->D C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add Luminescent Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: A generalized workflow for an in vitro kinase assay.

General Protocol for Cell Viability Assay (MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear flat-bottom microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

Both the this compound and thieno[2,3-d]pyrimidine scaffolds have demonstrated significant potential as frameworks for the development of potent and selective kinase inhibitors. The thieno[2,3-d]pyrimidine core has shown broader applicability and higher potency against well-established oncogenic receptor tyrosine kinases such as EGFR and VEGFR-2. This makes it a highly attractive scaffold for the development of anti-proliferative and anti-angiogenic agents.

Conversely, the this compound scaffold has carved out a niche in targeting less conventional but equally important kinases like eEF-2K, which are involved in cellular stress responses and protein synthesis. This suggests that this scaffold may be particularly valuable for developing therapies that target tumor microenvironment-related survival mechanisms.

The choice between these two scaffolds should be guided by the specific kinase target and the desired therapeutic strategy. For researchers targeting mainstream RTKs, the thieno[2,3-d]pyrimidine scaffold offers a well-trodden and successful path. For those exploring novel therapeutic avenues by targeting kinases involved in cellular metabolism and stress response, the this compound scaffold presents exciting opportunities. Future research will likely focus on optimizing the selectivity of these compounds and exploring their potential in combination therapies to overcome drug resistance.

References

A Comparative Analysis of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of precision oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers and drug development professionals. The Pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of compounds with potent inhibitory activity against key oncogenic drivers. This guide provides a comprehensive comparison of the efficacy of a prominent Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative, PD173074, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, with standard-of-care chemotherapy, focusing on preclinical data in relevant cancer models.

Introduction to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones

The Pyrido[2,3-d]pyrimidine core is a heterocyclic aromatic compound that has been extensively explored for its therapeutic potential. Derivatives of this scaffold have been shown to exhibit a wide range of biological activities, including potent inhibition of various protein kinases that are often dysregulated in cancer. Notably, certain derivatives have demonstrated high selectivity for FGFRs, a family of receptor tyrosine kinases whose aberrant activation is implicated in the pathogenesis of numerous solid tumors.[1]

This guide will focus on PD173074, a well-characterized Pyrido[2,3-d]pyrimidine derivative that selectively inhibits FGFRs, and compare its preclinical efficacy against cisplatin, a cornerstone of chemotherapy for various cancers, including small cell lung cancer (SCLC).

Mechanism of Action: A Tale of Two Strategies

The therapeutic efficacy of any anti-cancer agent is intrinsically linked to its mechanism of action. PD173074 and cisplatin employ fundamentally different strategies to combat cancer cell proliferation and survival.

PD173074: Targeting Aberrant Signaling

PD173074 functions as a selective, ATP-competitive inhibitor of FGFRs. In many cancers, genetic alterations such as gene amplification, mutations, or chromosomal translocations lead to the constitutive activation of FGFR signaling pathways. This aberrant signaling drives tumor growth, proliferation, and angiogenesis. PD173074 binds to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and effectively shutting down these pro-tumorigenic pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PD173074 PD173074 FGFR FGFR PD173074->FGFR Inhibits ATP Binding RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates FGF FGF FGF->FGFR Binds Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Figure 1: Mechanism of action of PD173074.

Cisplatin: Inducing DNA Damage

Cisplatin, a platinum-based chemotherapeutic agent, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts disrupt the normal structure of DNA, interfering with DNA replication and transcription. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts Cisplatin_entry Cisplatin_entry->Cisplatin DNA_adducts DNA Adducts Replication_block Replication/Transcription Block DNA_adducts->Replication_block Apoptosis Apoptosis Replication_block->Apoptosis

Figure 2: Mechanism of action of Cisplatin.

Preclinical Efficacy: A Head-to-Head Comparison

Direct comparative studies in preclinical models are essential for evaluating the relative efficacy of novel therapeutics against established standards of care. A pivotal study by Pardo et al. (2009) provides a direct in vivo comparison of PD173074 and cisplatin in a small cell lung cancer (SCLC) model.[2]

In Vivo Efficacy in a Small Cell Lung Cancer (SCLC) Xenograft Model

In a study utilizing a human SCLC H-510 xenograft model in mice, the anti-tumor efficacy of orally administered PD173074 was compared directly with intraperitoneally administered cisplatin. The results demonstrated that the impairment of tumor growth by PD173074 was similar to that observed with single-agent cisplatin administration .[2] This finding is significant as it suggests that a targeted therapy, with a potentially more favorable side-effect profile, can achieve comparable efficacy to a conventional cytotoxic agent in this preclinical setting.

Furthermore, the same study revealed that the co-administration of PD173074 with cisplatin resulted in a significant potentiation of the anti-tumor effect of cisplatin.[2] This synergistic interaction highlights the potential of combination therapies to enhance treatment outcomes.

Treatment Group Tumor Growth Inhibition in H-510 SCLC Xenograft Reference
PD173074 (single agent) Similar to cisplatin[2]
Cisplatin (single agent) Standard comparator[2]
PD173074 + Cisplatin Significantly potentiated cisplatin's effect[2]
In Vitro Cytotoxicity

While a direct comparative in vitro study is not available, data from various sources allow for an indirect assessment of the cytotoxic potential of PD173074 and standard drugs in different cancer cell lines. It is crucial to note that direct comparison of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Compound Cell Line Cancer Type IC50 Reference
PD173074 TFK-1Cholangiocarcinoma~6.6 µM[3]
KKU-213Cholangiocarcinoma~8.4 µM[3]
RBECholangiocarcinoma~11 µM[3]
Cisplatin ES2 (Ovarian)Ovarian CancerIC50 reduction with FGFR2 shRNAi[4]
5-Fluorouracil MKN45Gastric CancerSynergistic with PD173074[5]
Erlotinib KKU-213 & RBECholangiocarcinomaSynergistic with PD173074[3]

Combination Strategies: The Future of Pyrido[2,3-d]pyrimidines

The preclinical data strongly suggest that the therapeutic potential of Pyrido[2,3-d]pyrimidine derivatives like PD173074 may be maximized through combination therapies. The synergistic effects observed with cisplatin, 5-fluorouracil, and erlotinib underscore the rationale for combining targeted FGFR inhibition with conventional chemotherapy or other targeted agents to overcome resistance and enhance efficacy.[3][5][6]

Experimental Methodologies

To ensure the scientific rigor and reproducibility of the findings presented, it is imperative to adhere to standardized experimental protocols. Below are representative protocols for the key assays discussed in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., PD173074) or a standard drug for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-cancer agents in a subcutaneous tumor xenograft model in mice.

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., H-510 SCLC cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., PD173074, orally) and the standard drug (e.g., cisplatin, intraperitoneally) according to the specified dosing schedule and route.

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration randomization->treatment monitoring Tumor & Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Figure 3: Workflow for in vivo tumor xenograft studies.

Conclusion and Future Perspectives

The this compound derivative, PD173074, demonstrates compelling preclinical efficacy as a selective FGFR inhibitor. The direct in vivo comparison with cisplatin in an SCLC model, showing similar tumor growth inhibition, positions PD173074 and other selective FGFR inhibitors as promising alternatives or adjuncts to conventional chemotherapy.[2] The observed synergy in combination with standard-of-care agents further strengthens the rationale for their clinical development in cancers with aberrant FGFR signaling.

While the clinical development of another FGFR-targeting Pyrido[2,3-d]pyrimidine, Debio 1347, has shown challenges with lower-than-expected efficacy in some trials, the broad therapeutic window and the potential for combination therapies continue to make this class of compounds an exciting area of cancer research.[7] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from FGFR inhibition and on optimizing combination strategies to maximize therapeutic outcomes.

References

  • Pardo, O. E., et al. (2009). The Fibroblast Growth Factor Receptor Inhibitor PD173074 Blocks Small Cell Lung Cancer Growth in Vitro and in Vivo. Cancer Research, 69(22), 8645–8651. [Link]

  • Debiopharm. (n.d.). Preclinical activity of Debio 1347, an oral selective FGFR1, 2, 3 inhibitor. Retrieved from [Link]

  • Goyal, L., et al. (2023). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 15(9), 2528. [Link]

  • Wang, Y., et al. (2013). Combination of the FGFR4 inhibitor PD173074 and 5-fluorouracil reduces proliferation and promotes apoptosis in gastric cancer. Oncology Reports, 30(6), 2777-2784. [Link]

  • Grivas, P., et al. (2021). Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial. Clinical Cancer Research, 27(13), 3604-3613. [Link]

  • Kim, H. S., et al. (2009). The Fibroblast Growth Factor Receptor Inhibitor PD173074 Blocks Small Cell Lung Cancer Growth In vitro and In vivo. Cancer Research, 69(22), 8645-8651. [Link]

  • Cole, C., et al. (2010). Inhibition of FGFR2 and FGFR1 increases cisplatin sensitivity in ovarian cancer. Cancer Biology & Therapy, 10(5), 495-504. [Link]

  • Katoh, M. (2016). PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells. World Journal of Surgical Oncology, 14, 23. [Link]

  • Voss, M. H., et al. (2017). Debio 1347, an oral FGFR inhibitor: Results from a first-in-human, phase I dose-escalation study in patients with FGFR genomically activated advanced solid tumors. Journal of Clinical Oncology, 35(15_suppl), 2509-2509. [Link]

  • Drilon, A., et al. (2021). Debio1347, an Oral FGFR Inhibitor: Results From a Single-Center Study in Pediatric Patients With Recurrent or Refractory FGFR-Altered Gliomas. JCO Precision Oncology, 5, 874-883. [Link]

  • Li, Z., et al. (2014). Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis. Journal of Immunology Research, 2014, 750259. [Link]

  • Debiopharm. (n.d.). DEBIO 1347 In Patients With GastroIntestinal Cancers Harboring An FGFR Gene Fusion. Retrieved from [Link]

  • Sriraksa, R., et al. (2023). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Cancers, 15(9), 2528. [Link]

  • Voss, M. H., et al. (2019). A Phase I, Open-Label, Multicenter, Dose-Escalation Study of the Oral Selective FGFR inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. Clinical Cancer Research, 25(9), 2699-2707. [Link]

  • Guagnano, V., et al. (2011). Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. Molecular Cancer Therapeutics, 10(7), 1147-1157. [Link]

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  • Tabernero, J., et al. (2020). Final results from the phase I study expansion cohort of the selective FGFR inhibitor Debio 1,347 in patients with solid tumors harboring an FGFR gene fusion. Annals of Oncology, 31, S875. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold, a Double-Edged Sword in Kinase Inhibition

The Pyrido[2,3-d]pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as the foundational structure for a multitude of kinase inhibitors.[1][2] Its success stems from its structural architecture, which effectively mimics the purine ring of ATP, enabling it to compete for the highly conserved ATP-binding pocket of protein kinases.[3] This mimicry is the basis of its therapeutic potential, allowing for the potent inhibition of kinases implicated in diseases like cancer.[2][4][5]

However, the very feature that makes this scaffold so effective—its ability to bind the conserved ATP hinge region—is also its greatest liability. The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[3][6] This conservation creates a natural propensity for inhibitors designed for one kinase to bind to many others, leading to off-target effects that can cause cellular toxicity, confound experimental results, or reduce therapeutic efficacy.[3][6][7][8][9]

Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not merely a characterization step; it is a critical pillar of the drug development process. This guide provides a comparative framework for evaluating the cross-reactivity of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione inhibitors, grounded in field-proven methodologies and explaining the causal logic behind our experimental choices.

Comparative Selectivity Analysis: A Tale of Two Compounds

To illustrate the impact of chemical modifications on selectivity, let us consider two hypothetical, yet representative, inhibitors built on the this compound core: Compound X and Compound Y . Both are designed to target Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver. However, subtle differences in their substitutions lead to vastly different cross-reactivity profiles.

The selectivity of these compounds was first assessed in vitro using a competitive binding assay against a panel of 468 kinases, a gold-standard approach for an unbiased view of kinome-wide interactions.[8][10][11] The data, presented as dissociation constants (Kd), quantify the binding affinity of each compound for the kinases. A lower Kd value signifies a stronger interaction.

Table 1: Comparative Kinome Selectivity Profile of Compound X and Compound Y

Kinase TargetKinase FamilyCompound X (Kd, nM)Compound Y (Kd, nM)Comments
EGFR (On-Target) Tyrosine Kinase5.2 8.1 Both compounds show potent on-target activity.
ERBB2 (HER2)Tyrosine Kinase15.612.4Structurally related to EGFR; moderate activity expected.
SRCTyrosine Kinase2,50085Key Difference: Compound Y shows potent off-target activity against SRC.
ABL1Tyrosine Kinase>10,000150Compound Y shows significant off-target activity.
CDK2CMGC>10,0003,200Low-micromolar off-target activity for Compound Y.
eEF-2KAtypical Kinase8,900>10,000Both compounds are relatively clean against this atypical kinase.
PIM1CAMK>10,000450Potent off-target activity for Compound Y against a serine/threonine kinase.

Expert Analysis:

The data clearly illustrate that while both compounds are effective EGFR inhibitors, Compound X possesses a far superior selectivity profile. Compound Y , despite its potent on-target activity, interacts strongly with several unintended kinases across different families, including SRC, ABL1, and PIM1. This promiscuity is a significant liability.[8] For instance, unintended inhibition of SRC or ABL1 could lead to hematological side effects, while PIM1 inhibition could have complex, unforeseen consequences on cell survival pathways. This underscores the principle that potency without selectivity is often a dead end in drug development. The structural modifications in Compound Y, while perhaps enhancing certain interactions, have clearly broadened its binding potential across the kinome.

Methodologies for a Self-Validating Cross-Reactivity Assessment

To generate trustworthy and reproducible selectivity data, a multi-pronged approach combining in vitro screening with in-cell target validation is essential. The following protocols represent a robust workflow for this purpose.

Core Principle 1: Quantifying Kinome-Wide Interactions

The first step is to understand the full spectrum of potential interactions in vitro. A competitive binding assay is superior to many enzymatic assays for initial profiling because it measures direct physical interaction (affinity) and is independent of enzyme activity, substrate choice, or ATP concentration, providing a cleaner comparison across diverse kinases.[7][10]

cluster_0 In Vitro Kinome Profiling Workflow start Immobilized Kinase Panel (400+ kinases) step1 Add Test Compound (e.g., Compound Y) start->step1 1 step2 Add ATP-Site Directed Affinity Probe step1->step2 2 step3 Incubate to Reach Binding Equilibrium step2->step3 3 step4 Wash Unbound Components step3->step4 4 step5 Quantify Bound Probe (e.g., qPCR, Luminescence) step4->step5 5 end Generate Selectivity Profile (Kd values vs. Kinome Tree) step5->end 6

Caption: Workflow for a competitive binding-based kinome scan.

Experimental Protocol 1: In Vitro Kinome-Wide Selectivity Profiling

  • Objective: To determine the dissociation constant (Kd) of a Pyrido[2,3-d]pyrimidine inhibitor against a large panel of human kinases.

  • Causality: This method directly measures the binding affinity of the compound to each kinase's ATP pocket by quantifying its ability to displace a known, high-affinity ligand. This provides an unbiased measure of interaction strength.[10][12]

  • Methodology:

    • Kinase Immobilization: A library of human kinases, expressed as fusion proteins (e.g., with a DNA tag), is immobilized on a solid support (e.g., streptavidin-coated beads).

    • Compound Incubation: The test inhibitor (e.g., Compound Y) is added at a fixed concentration (typically 1-10 µM for single-point screening or in an 11-point dose-response curve for Kd determination) to the kinase-bound beads and incubated to allow for binding.[10]

    • Probe Competition: An ATP-competitive, broad-spectrum kinase inhibitor (the "probe") tagged for detection is added to the mixture. The test compound and the probe will compete for binding to the kinase's active site.

    • Equilibration & Washing: The reaction is incubated to ensure binding has reached equilibrium. Following incubation, unbound compounds and probes are removed through a series of wash steps.

    • Quantification: The amount of probe remaining bound to each kinase is quantified. In the KINOMEscan® platform, this is often achieved via quantitative PCR (qPCR) of the DNA tag linked to the kinase.[10]

    • Data Analysis: The amount of bound probe is inversely proportional to the affinity of the test compound. A lower probe signal indicates stronger binding by the test inhibitor. For dose-response experiments, Kd values are calculated by fitting the data to a standard binding isotherm model.[12]

Core Principle 2: Confirming Target Engagement in a Physiological Context

A compound that binds a purified kinase in vitro may not necessarily engage that same target inside a living cell due to factors like cell permeability, efflux pumps, or high intracellular ATP concentrations.[7][13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly confirms target engagement in an intact cellular environment.[14][15][16][17]

  • The Principle of Thermal Stabilization: The core premise of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's tertiary structure.[16][17] This stabilization makes the protein more resistant to thermal denaturation. By heating cells and measuring the amount of a target protein that remains soluble, we can detect this stabilization as a "thermal shift."[14]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow start Culture Cells (e.g., H1975) step1 Treat Cells with Inhibitor (or DMSO Vehicle) start->step1 1 step2 Heat Cell Aliquots across a Temperature Gradient step1->step2 2 step3 Lyse Cells (e.g., Freeze-Thaw Cycles) step2->step3 3 step4 Separate Soluble vs. Aggregated Proteins via Centrifugation step3->step4 4 step5 Collect Supernatant (Soluble Fraction) step4->step5 5 step6 Quantify Target Protein (e.g., Western Blot, ELISA) step5->step6 6 end Plot Melting Curve & Determine Thermal Shift (ΔTm) step6->end 7

Caption: Workflow for a CETSA experiment to validate target engagement.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the binding of a Pyrido[2,3-d]pyrimidine inhibitor to its intended on-targets and suspected off-targets in intact cells.

  • Causality: This protocol provides direct evidence of a physical interaction between the inhibitor and its target in a physiologically relevant environment, bridging the gap between biochemical data and cellular activity.[14][16]

  • Methodology:

    • Cell Culture and Treatment: Grow the relevant cell line (e.g., a cancer cell line expressing EGFR and SRC) to ~80% confluency. Treat the cells with the test inhibitor (e.g., Compound Y at 10x its cellular IC50) or a vehicle control (DMSO) for 1 hour at 37°C.[18]

    • Heat Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.[14]

    • Cell Lysis: Immediately after heating, lyse the cells to release their contents. This is typically achieved through several rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[14]

    • Separation of Soluble Fraction: Pellet the heat-denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured proteins.[14]

    • Protein Quantification: Carefully collect the supernatant. Determine the total protein concentration in each sample using a BCA assay to ensure equal loading for subsequent analysis.

    • Target Detection: Analyze the amount of the specific target protein (e.g., EGFR, SRC) remaining in the soluble fraction of each sample using Western Blotting. Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with specific primary antibodies for the on- and off-target kinases of interest.[14]

    • Data Analysis: Quantify the band intensities from the Western Blots. For each treatment condition (inhibitor vs. vehicle), plot the percentage of soluble protein against the temperature. The resulting "melting curve" for the inhibitor-treated samples should be shifted to the right compared to the vehicle control, indicating ligand-induced thermal stabilization.

Conclusion and Forward Look

The this compound scaffold is a powerful starting point for the development of potent kinase inhibitors. However, its inherent ability to bind the conserved ATP pocket necessitates a rigorous and unflinching evaluation of its cross-reactivity profile. A comprehensive assessment, leveraging both broad in vitro kinome profiling and direct in-cell target engagement assays like CETSA, is the only way to build a complete and trustworthy picture of an inhibitor's true mechanism of action and potential liabilities.[1][6]

The comparative data and protocols outlined in this guide provide a robust framework for researchers. By understanding not just what to measure, but why we measure it in a specific way, we can make more informed decisions, troubleshoot unexpected phenotypes, and ultimately develop safer and more effective targeted therapies.

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  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.
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Head-to-head comparison of different synthetic routes for pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The search for alternative synthetic routes has been very fruitful. I have identified several key strategies beyond the Friedländer annulation:

  • Multicomponent Reactions (MCRs): This appears to be a very popular and modern approach, often employing nanocatalysts for green and efficient synthesis of pyrido[2,3-d]pyrimidines. The general strategy involves the one-pot reaction of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene compound (like malononitrile or Meldrum's acid). I have found information on the mechanism, which typically involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

  • Synthesis from Preformed Pyrimidine Precursors: This strategy involves building the pyridine ring onto an existing, appropriately substituted pyrimidine. I found examples starting from 4-amino-5-bromopyrimidines followed by palladium-catalyzed coupling and cyclization, as well as condensations of pyrimidine aldehydes or nitriles with suitable reagents.

  • Synthesis from Preformed Pyridine Precursors: The initial search also hinted at this approach, where the pyrimidine ring is constructed on a substituted pyridine. For example, starting from 2-aminonicotinonitrile.

  • Metal-Catalyzed Syntheses: I found a specific palladium-catalyzed isocyanide insertion reaction to construct 4-aminopyrido[2,3-d]pyrimidines and 4-aminopyrido[3,2-d]pyrimidines. There are also mentions of other metal-catalyzed cyclizations for related nitrogenous heterocycles, suggesting this is a broader field.

Now I have a good overview of different synthetic strategies. However, to write a high-quality comparison guide, I need to go deeper into each of these routes. Specifically, I need to:

  • Find more detailed information on the reaction mechanisms for each of the identified routes.

  • Gather specific experimental protocols, including reagents, solvents, temperatures, reaction times, and yields for representative examples of each route.

  • Find quantitative data to compare the routes, such as yield ranges, substrate scope, and any reported advantages or disadvantages (e.g., scalability, cost, environmental impact).

  • Look for visual aids like reaction schemes and mechanistic diagrams that I can either directly use or recreate as DOT graphs.

I will now proceed with more targeted searches to gather this detailed information for each of the identified synthetic strategies. I will start by focusing on obtaining more detailed information for the multicomponent reaction approach.I have gathered substantial information on the multicomponent reaction (MCR) approach for synthesizing pyrido[2,3-d]pyrimidines. The search results have provided details on the reaction mechanism, which generally involves a Knoevenagel condensation, followed by a Michael addition and cyclization. I have also found several examples of experimental protocols, including variations that are solvent-free, use green catalysts like lactic acid, or are performed in aqueous media. The use of nanocatalysts is a recurring theme, highlighting the focus on green and efficient chemistry. I have a good understanding of the typical starting materials (an aminopyrimidine, an aldehyde, and an active methylene compound) and the general reaction conditions.

However, to create a truly comprehensive guide, I need to gather more specific quantitative data for the comparison table. While I have found some yield information, a more systematic collection of data across a range of substrates for each MCR protocol would be beneficial. I also need to find more detailed information on the other synthetic routes I've identified (synthesis from preformed pyrimidines, synthesis from preformed pyridines, and metal-catalyzed reactions) to be able to perform a head-to-head comparison. I also need to start thinking about the structure of the final guide and how to best present this information, including the DOT graph visualizations.

My next step will be to focus on the "Synthesis from Preformed Pyrimidine Precursors" route, gathering detailed mechanistic information, experimental protocols, and performance data for this approach. This will allow me to build another pillar of my comparative guide. After that, I will do the same for the remaining synthetic routes. Finally, I will collate all the information and write the complete guide.## A Head-to-Head Comparison of Synthetic Routes to Pyridopyrimidines: A Guide for Medicinal Chemists

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. The strategic choice of a synthetic route to this privileged heterocycle can significantly influence the efficiency, scalability, and novelty of a drug discovery program. This guide provides a detailed, head-to-head comparison of the most prominent synthetic strategies for the construction of pyridopyrimidines, with a focus on the underlying mechanisms, practical experimental considerations, and comparative performance.

The Strategic Importance of Pyridopyrimidines

Pyridopyrimidines are bicyclic heteroaromatic compounds resulting from the fusion of a pyridine and a pyrimidine ring. The four possible isomers, pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine, each offer a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors. This structural diversity has been exploited to develop a wide array of biologically active molecules, most notably as potent kinase inhibitors in oncology and for the treatment of inflammatory diseases.

This guide will dissect and compare the following key synthetic approaches:

  • The Friedländer Annulation Approach

  • Multicomponent Reactions (MCRs)

  • Synthesis from Preformed Pyrimidine Precursors

  • Synthesis from Preformed Pyridine Precursors

  • Palladium-Catalyzed Isocyanide Insertion

Route 1: The Friedländer Annulation Approach

A classic and dependable strategy for the synthesis of quinolines and their heteroaromatic analogues, the Friedländer annulation, when applied to pyridopyrimidines, typically involves the condensation of an ortho-amino-substituted pyrimidine bearing a carbonyl group with a compound containing an activated methylene group.

Mechanistic Rationale

The reaction is initiated by an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the pyrimidine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyridopyrimidine core. The choice of catalyst, either acid or base, is crucial in driving the reaction to completion.

Friedlander Annulation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product pyrimidine o-amino pyrimidine -aldehyde/ketone aldol Aldol Adduct pyrimidine->aldol + Methylene Compound methylene Active Methylene Compound schiff Schiff Base aldol->schiff - H2O cyclized Cyclized Intermediate schiff->cyclized Intramolecular Cyclization pyridopyrimidine Pyridopyrimidine cyclized->pyridopyrimidine - H2O (Aromatization)

Caption: Generalized workflow of the Friedländer Annulation for pyridopyrimidine synthesis.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

  • 4-Amino-5-formyl-1,3-dimethyluracil (1 mmol)

  • Malononitrile (1.2 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (10 mL)

Procedure:

  • To a solution of 4-amino-5-formyl-1,3-dimethyluracil in ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Performance and Limitations

The Friedländer annulation is a robust and high-yielding method for the synthesis of a variety of pyridopyrimidine derivatives. However, its primary limitation lies in the availability of the appropriately substituted ortho-aminopyrimidine aldehydes or ketones, which can sometimes require multi-step syntheses.

Route 2: Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and atom-economical approach for the synthesis of complex molecules in a single pot. For pyridopyrimidines, this typically involves the condensation of an aminopyrimidine, an aldehyde, and an active methylene compound.

Mechanistic Rationale

The reaction cascade is generally initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound to form a highly electrophilic alkene. This is followed by a Michael addition of the aminopyrimidine to the electron-deficient double bond. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization to yield the final pyridopyrimidine product. The use of nanocatalysts has been shown to significantly enhance the efficiency and green credentials of this approach.[1][2]

Multicomponent Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminopyrimidine Aminopyrimidine aldehyde Aldehyde knoevenagel Knoevenagel Adduct aldehyde->knoevenagel + Methylene Compound methylene Active Methylene Compound michael Michael Adduct knoevenagel->michael + Aminopyrimidine pyridopyrimidine Pyridopyrimidine michael->pyridopyrimidine Intramolecular Cyclization & Aromatization

Caption: General schematic for the multicomponent synthesis of pyridopyrimidines.

Experimental Protocol: Green Synthesis of a Pyrido[2,3-d]pyrimidine Derivative using a Lactic Acid Catalyst

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • Lactic acid (15 mol%)

Procedure:

  • Combine the aromatic aldehyde, malononitrile, and 6-amino-1,3-dimethyluracil in a reaction vessel.

  • Add lactic acid to the mixture.

  • Stir the mixture at 90°C under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and wash with water to remove the catalyst.

  • The solid product is then recrystallized from ethanol to afford the pure pyridopyrimidine derivative.[3]

Performance and Advantages

MCRs offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials. The use of green catalysts and solvent-free conditions further enhances their appeal from an environmental perspective.[3][4] Yields are often very high, and the reactions can be amenable to high-throughput synthesis.

Route 3: Synthesis from Preformed Pyrimidine Precursors

This strategy involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine core. This is a versatile approach that allows for the late-stage introduction of diversity into the pyridine portion of the molecule.

Mechanistic Rationale

A common approach involves the use of a 4-amino-5-halopyrimidine. A palladium-catalyzed cross-coupling reaction, such as a Heck or Suzuki coupling, is used to introduce a side chain at the 5-position. This is followed by an intramolecular cyclization to form the pyridine ring.

From Pyrimidine Precursor cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product halopyrimidine 4-Amino-5-halopyrimidine coupled_product Cross-Coupled Intermediate halopyrimidine->coupled_product + Coupling Partner (Pd-catalyzed) coupling_partner Coupling Partner (e.g., alkene, boronic acid) pyridopyrimidine Pyridopyrimidine coupled_product->pyridopyrimidine Intramolecular Cyclization

Caption: Synthesis of pyridopyrimidines from preformed pyrimidine precursors.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine via Heck Coupling and Cyclization

Materials:

  • 5-Bromo-2,4-diaminopyrimidine (1 mmol)

  • Ethyl acrylate (1.2 mmol)

  • Palladium(II) acetate (5 mol%)

  • Tri(o-tolyl)phosphine (10 mol%)

  • Triethylamine (2 mmol)

  • DMF (10 mL)

Procedure:

  • To a degassed solution of 5-bromo-2,4-diaminopyrimidine in DMF, add ethyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine.

  • Heat the reaction mixture at 100°C under an inert atmosphere for 12-16 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure.

  • The crude product is then subjected to a separate cyclization step, often by heating in a high-boiling solvent like diphenyl ether, to afford the pyridopyrimidine.

Performance and Considerations

This approach offers excellent control over the substitution pattern of the resulting pyridopyrimidine. The wide availability of pyrimidine building blocks and the extensive toolkit of palladium-catalyzed cross-coupling reactions make this a highly versatile strategy. However, it is a multi-step process, which can be a drawback in terms of overall efficiency compared to MCRs.

Route 4: Synthesis from Preformed Pyridine Precursors

Converesly to the previous method, this approach involves the construction of the pyrimidine ring onto a preformed, appropriately substituted pyridine. This is particularly useful when the desired substitution pattern on the pyridine ring is more readily accessible.

Mechanistic Rationale

A common starting material for this route is a 2-aminonicotinonitrile or a related derivative. The pyrimidine ring can be constructed through condensation with a variety of reagents, such as formamide, urea, or guanidine, to introduce the remaining atoms of the pyrimidine ring.

From Pyridine Precursor cluster_reactants Reactants cluster_product Product aminopyridine 2-Aminonicotinonitrile or derivative pyridopyrimidine Pyridopyrimidine aminopyridine->pyridopyrimidine + Pyrimidine Synthon (Condensation/Cyclization) pyrimidine_synthon Pyrimidine Synthon (e.g., Formamide, Urea)

Caption: Synthesis of pyridopyrimidines from preformed pyridine precursors.

Experimental Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine

Materials:

  • 2-Amino-3-cyanopyridine (1 mmol)

  • Formamide (10 mL)

Procedure:

  • Heat a mixture of 2-amino-3-cyanopyridine in an excess of formamide at 180-200°C for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Performance and Scope

This method is straightforward and effective for the synthesis of certain classes of pyridopyrimidines, particularly those with an amino group at the 4-position. The scope can be limited by the availability of the substituted pyridine starting materials and the sometimes harsh reaction conditions required for the cyclization.

Route 5: Palladium-Catalyzed Isocyanide Insertion

A more modern and convergent approach involves the palladium-catalyzed reaction of isocyanides with N-(bromopyridyl)amidines. This method allows for the rapid construction of 4-aminopyridopyrimidine derivatives.

Mechanistic Rationale

The reaction is believed to proceed via an oxidative addition of the palladium(0) catalyst to the C-Br bond of the N-(bromopyridyl)amidine. This is followed by the insertion of the isocyanide into the Pd-C bond. Subsequent intramolecular cyclization and reductive elimination afford the 4-aminopyridopyrimidine product and regenerate the palladium(0) catalyst.

Palladium-Catalyzed Isocyanide Insertion cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product amidine N-(bromopyridyl)amidine pd_complex [Pd(II) Complex] amidine->pd_complex + Pd(0) (Oxidative Addition) isocyanide Isocyanide pd0 Pd(0) pd_complex->pd_complex pyridopyrimidine 4-Aminopyridopyrimidine pd_complex->pyridopyrimidine Reductive Elimination

Caption: Catalytic cycle for the palladium-catalyzed synthesis of 4-aminopyridopyrimidines.

Experimental Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine

Materials:

  • N-(3-Bromo-2-pyridyl)formamidine (1 mmol)

  • tert-Butyl isocyanide (1.5 mmol)

  • Palladium(II) acetate (3 mol%)

  • Cy-JohnPhos (6 mol%)

  • Potassium acetate (3 equiv)

  • Dry DMF (5 mL)

Procedure:

  • In a reaction vessel, combine palladium(II) acetate and Cy-JohnPhos in dry DMF and flush with nitrogen for 10 minutes.

  • In a separate flask, add potassium acetate, the N-(3-bromo-2-pyridyl)formamidine, and the tert-butyl isocyanide.

  • Add the palladium catalyst solution to the second flask and flush with nitrogen.

  • Stir and heat the mixture at 120°C for 7 hours.

  • After cooling, filter the mixture through a pad of Celite and rinse with ethyl acetate.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Performance and Innovation

This method provides a highly efficient and convergent route to a specific class of pyridopyrimidines. It demonstrates good functional group tolerance and generally provides high yields. The main consideration is the preparation of the N-(bromopyridyl)amidine starting materials.

Head-to-Head Comparison

Synthetic RouteKey FeaturesStarting MaterialsTypical YieldsAdvantagesDisadvantages
Friedländer Annulation Classic condensation/cyclizationo-Aminopyrimidine aldehyde/ketone, active methylene compoundGood to ExcellentRobust, high-yieldingLimited availability of starting materials
Multicomponent Reactions One-pot, atom-economicalAminopyrimidine, aldehyde, active methylene compoundVery Good to ExcellentHigh efficiency, green, diversity-orientedCan sometimes lead to complex mixtures
From Pyrimidine Precursors Building the pyridine ringHalogenated pyrimidine, coupling partnerGood to Very GoodHigh control over substitution, versatileMulti-step, may require optimization
From Pyridine Precursors Building the pyrimidine ringAminopyridine derivative, pyrimidine synthonModerate to GoodStraightforward for specific targetsPotentially harsh conditions, limited scope
Pd-Catalyzed Insertion Convergent, modern approachN-(bromopyridyl)amidine, isocyanideGood to ExcellentHigh efficiency, good functional group toleranceRequires synthesis of specific amidines

Conclusion and Future Outlook

The synthesis of pyridopyrimidines is a mature field with a rich arsenal of synthetic methodologies. The choice of the optimal route is highly dependent on the specific target molecule, the desired substitution pattern, and the overall goals of the research program.

For rapid library synthesis and lead discovery , multicomponent reactions stand out for their efficiency and ability to generate molecular diversity. For the synthesis of complex, highly substituted targets , a convergent approach starting from preformed pyrimidine or pyridine precursors, often leveraging the power of transition metal catalysis, may be more appropriate. The classic Friedländer annulation remains a reliable tool for specific applications where the starting materials are readily available.

Future developments in this area will likely focus on the discovery of novel, even more efficient and sustainable catalytic systems, the expansion of the substrate scope of existing methods, and the development of new multicomponent reactions that allow for the one-pot synthesis of even more complex pyridopyrimidine-containing scaffolds. The continued innovation in synthetic methodology will undoubtedly fuel the discovery of the next generation of pyridopyrimidine-based therapeutic agents.

References
  • Rufino, V. C., Amarante, G. W., & Dos Santos, H. F. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 10(25), 27393–27403. [Link]

  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):644-650. [Link]

  • Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12049-12076. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Ziarani, G. M., et al. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12023-12046. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 258-263. [Link]

  • Balalaie, S., et al. (2012). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry, 49(5), 1143-1147. [Link]

  • Mohsenimehr, M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Frontiers in Chemistry, 11, 1145003. [Link]

  • Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 1-10. [Link]

  • Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. [Link]

  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • A Robust Nanocatalyst Incorporating Multi‐Walled Carbon Nanotubes Infused with Magnetic Nanoparticles and Biguanide–Silver Nanoparticles for Multicomponent Synthesis of Benzopyrano‐Pyrimidines. ChemistrySelect. [Link]

  • Multicomponent synthesis of pyridopyrimidines under nanocatalyst and free-solvent conditions. [Link]

Sources

A Senior Application Scientist's Guide to Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Analogs: A Comparative Structure-Activity Relationship (SAR) Study for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione framework, with a primary focus on their development as potent and selective kinase inhibitors. We will dissect the subtle molecular modifications that govern target affinity and cellular activity, offering field-proven insights and detailed experimental methodologies for researchers and drug development professionals.

The Pyrido[2,3-d]pyrimidine Scaffold as a Kinase Inhibitor

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrido[2,3-d]pyrimidine scaffold has emerged as a highly effective ATP-competitive inhibitor, capable of targeting a range of kinases by occupying the adenine binding pocket of the enzyme.[2][3] The core structure's planarity and hydrogen bonding capabilities allow it to mimic the hinge-binding interactions of ATP, while substitutions at various positions on the bicyclic ring system provide the means to achieve high potency and selectivity for specific kinase targets.

Comparative SAR Analysis: Tailoring Selectivity and Potency

The key to successful kinase inhibitor design lies in understanding how structural modifications influence interactions with the target protein. Below, we compare the SAR of pyrido[2,3-d]pyrimidine analogs against different kinase families, supported by experimental data.

Targeting Receptor Tyrosine Kinases (FGFr, PDGFr, EGFr)

A seminal study on a series of pyrido[2,3-d]pyrimidine derivatives identified a potent, albeit broadly active, lead compound and subsequently developed highly selective analogs through systematic modification.[2][3]

The initial lead, Compound 4b (PD-089828) , demonstrated inhibitory activity across multiple receptor tyrosine kinases.[2][3] However, the strategic replacement of the 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety in Compound 4e dramatically shifted the selectivity profile, resulting in a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFr).[2][3][4] This highlights the critical role of the C6-substituent in governing kinase selectivity, likely by exploiting unique features of the FGFr ATP-binding pocket.

Conversely, modifications at the C2 position were shown to enhance potency and improve pharmacokinetic properties. The introduction of a basic [4-(diethylamino)butyl]amino side chain, as seen in Compound 6c , led to an analog with enhanced overall potency and bioavailability.[2][3]

Table 1: Comparative Inhibitory Activity of Tyrosine Kinase Inhibitor Analogs

Compound IDC2-SubstitutionC6-SubstitutionPDGFr IC₅₀ (µM)FGFr IC₅₀ (µM)EGFr IC₅₀ (µM)c-Src IC₅₀ (µM)
4b -NH₂2,6-dichlorophenyl1.11[2][3]0.13[2][3]0.45[2][3]0.22[2][3]
4e -NH₂3',5'-dimethoxyphenyl>50[2][3]0.060[2][3]>50[2][3]>50[2][3]
6c -NH-(CH₂)₄-N(Et)₂2,6-dichlorophenylN/AN/AN/AN/A

Note: Compound 6c was reported to have enhanced potency and inhibited PDGF-stimulated vascular smooth muscle cell proliferation with an IC₅₀ of 0.3 µM.[2][3]

Targeting Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold has also been successfully exploited to develop inhibitors of eEF-2K, a kinase involved in protein synthesis regulation. A study exploring modifications at three distinct regions (R¹, R², and R³) of the core provided crucial SAR insights.[5][6]

The parent compound in this series, Compound 6 (A-484954) , was identified as a potent eEF-2K inhibitor. The study found that an ethyl group at R¹, a carboxamide (-CONH₂) at R², and a cyclopropyl group at R³ were optimal for activity.[5] The data demonstrated that the pyridine ring and the carboxamide group are essential for inhibitory function. For instance, Compound 9 , which retains the key pharmacophoric elements, also showed significant, albeit slightly reduced, activity.[5][6]

Table 2: Comparative Inhibitory Activity of eEF-2K Inhibitor Analogs

Compound IDR¹ (Position 1)R² (Position 6)R³ (Position 3)eEF-2K IC₅₀ (nM)
6 Ethyl-CONH₂Cyclopropyl420[5][6]
9 Ethyl-CONH₂n-Propyl930[5][6]
12 Ethyl-HCyclopropylInactive[5]

Mechanism of Action: Disrupting Cellular Signaling

Pyrido[2,3-d]pyrimidine analogs primarily function as ATP-competitive inhibitors. They bind to the ATP pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrate proteins.[3] This action blocks the propagation of signals that drive cellular processes like proliferation, migration, and survival. The diagram below illustrates the intervention of an Epidermal Growth Factor Receptor (EGFR) inhibitor within its signaling cascade, a common mechanism for this class of compounds.[7]

EGFR_Pathway cluster_inhibition Kinase Domain EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ADP ADP P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the point of intervention by a competitive inhibitor.

Experimental Protocols: A Guide to Synthesis and Evaluation

The trustworthiness of any SAR study hinges on robust and reproducible experimental design. Here we provide validated, step-by-step protocols for the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione analogs.

General Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs

This protocol is adapted from methodologies used for the synthesis of eEF-2K inhibitors.[5] The causality behind this multi-step synthesis involves the initial construction of a substituted aminouracil core, followed by a Vilsmeier-Haack reaction and subsequent cyclization to form the desired pyridopyrimidine ring system.

  • Step 1: Synthesis of 6-amino-1,3-disubstituted uracils.

    • To a solution of 6-amino-1-alkyluracil (1 mmol) in 95% ethanol (0.9 mL), add 10-15% aqueous sodium hydroxide (0.3 mL).

    • Heat the mixture under reflux for 15 minutes and then cool to room temperature.

    • Add the corresponding alkylating agent (e.g., ethyl iodide, 1.1 mmol) dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Filter the resulting precipitate, wash with cold water and ethanol, and dry to yield the 1,3-disubstituted-6-aminouracil.

  • Step 2: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione core.

    • Prepare the Vilsmeier reagent by adding oxalyl chloride (1.2 mmol) to a solution of dimethylformamide (DMF, 1.5 mmol) in a suitable solvent like dichloromethane at 0°C.

    • Add the 6-amino-1,3-disubstituted uracil (1 mmol) from Step 1 to the Vilsmeier reagent and stir at room temperature for 4-6 hours.

    • To the resulting intermediate, add triethylamine (2.5 mmol) and cyanoacetamide (1.2 mmol) in ethanol.

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction, and collect the precipitated product by filtration. Purify via recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a framework for measuring the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[8] The choice of an ELISA-based format provides a high-throughput and sensitive method to quantify kinase activity by detecting the phosphorylated substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • Dilute the recombinant kinase enzyme and its specific biotinylated peptide substrate to their optimal concentrations in kinase reaction buffer.

  • Assay Procedure:

    • Coat a 96-well streptavidin plate with the biotinylated substrate and wash to remove unbound substrate.

    • Add 25 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding 50 µL of the kinase/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.

    • Stop the reaction by adding EDTA solution.

    • Wash the plate to remove non-phosphorylated components.

  • Detection and Data Analysis:

    • Add a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-tyrosine-HRP conjugate). Incubate for 60 minutes.

    • Wash the plate, then add a chromogenic HRP substrate (e.g., TMB).

    • Stop the color development with an acidic stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of an inhibitor to reduce the proliferation of cancer cell lines that are dependent on the target kinase.[9] The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed a cancer cell line (e.g., A549 for EGFR inhibitors) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Experimental_Workflow Start Start: Novel Pyrido[2,3-d]pyrimidine Analog Design Synthesis Chemical Synthesis & Purification Start->Synthesis InVitro In Vitro Kinase Assay (IC₅₀ Determination) Synthesis->InVitro CellBased Cell-Based Assay (Proliferation, IC₅₀) InVitro->CellBased SAR SAR Analysis: Potency & Selectivity Evaluation CellBased->SAR LeadOpt Lead Optimization SAR->LeadOpt Iterative Design End Preclinical Candidate SAR->End Promising Candidate LeadOpt->Synthesis

Caption: A generalized workflow for kinase inhibitor evaluation.

Conclusion

The this compound scaffold is a remarkably adaptable platform for the development of kinase inhibitors. The comparative SAR data presented herein demonstrates that targeted modifications to the core structure can yield compounds with exquisite potency and selectivity for diverse kinase targets, from receptor tyrosine kinases to metabolic regulators like eEF-2K. By combining rational design with robust synthetic and biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of this valuable chemical class.

References

  • Hamby, J. M., Connolly, C. J. C., Schroeder, M. C., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Hamby, J. M., Connolly, C. J., Schroeder, M. C., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • BenchChem. (2025). Comparative Analysis of Pyrido[1,2-a]pyrimidine-2,4(3H)-dione Derivatives and Their Isomers in Drug Discovery. BenchChem.
  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. figshare.
  • Wang, L., et al. (2014).
  • Al-Ghorbani, M., et al. Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents.
  • BenchChem. (2025).
  • El-Damasy, A. K., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent inhibitors of EGFRWT and EGFRT790M. NIH.
  • Wang, L., et al. (2014).
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.

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A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The Pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Derivatives of this versatile heterocycle, such as Palbociclib (a CDK4/6 inhibitor) and other potent agents targeting EGFR, FGFR, and mTOR, have demonstrated significant therapeutic potential.[1][3][4][5][6] The core structure, particularly the Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, serves as a privileged scaffold for interacting with the ATP-binding pocket of various kinases.

However, the conserved nature of the kinome presents a significant challenge: achieving target selectivity. Off-target interactions, where a drug binds to unintended proteins, are a primary cause of toxicity and clinical trial failures.[7][8] Therefore, a rigorous and multi-faceted evaluation of off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safer, more effective therapeutics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust off-target assessment strategy for novel this compound derivatives. We will delve into the causality behind experimental choices, present validated protocols, and compare methodologies to build a holistic understanding of a compound's selectivity profile.

Chapter 1: Defining the Selectivity Challenge with Pyrido[2,3-d]pyrimidines

The very feature that makes the Pyrido[2,3-d]pyrimidine scaffold effective—its ability to form key hydrogen bonds within the hinge region of a kinase's ATP-binding site—is also the source of its potential promiscuity. Many kinases share structural similarities in this region, creating a landscape ripe for unintended interactions. For instance, a compound designed to inhibit Fibroblast Growth Factor Receptors (FGFRs), such as PD173074, has been shown to have activity against other tyrosine kinases, including VEGFR.[5][9][10] This lack of absolute specificity necessitates a systematic approach to mapping a compound's interactions across the human kinome and beyond.

A successful off-target evaluation strategy moves from broad, high-throughput screening to more physiologically relevant, cell-based assays. This tiered approach allows for the early identification of potential liabilities and informs subsequent stages of lead optimization.

Chapter 2: Core Methodologies for Off-Target Profiling

No single experiment can fully capture a compound's off-target profile. The most robust assessments integrate data from biochemical, cell-based, and unbiased phenotypic approaches.

In Vitro Kinase Profiling: Mapping the Kinome Interaction Landscape

The foundational step in assessing selectivity is to screen the derivative against a large, representative panel of purified kinases. This provides a direct, quantitative measure of a compound's inhibitory activity against hundreds of potential off-targets under controlled, cell-free conditions.[11][12][13]

Causality Behind the Method: This biochemical approach isolates the interaction between the compound and the kinase, removing the complexity of cellular uptake, metabolism, and target availability. It is the most direct way to answer the question: "Which kinases can my compound physically inhibit?" Screening at a fixed ATP concentration (e.g., the apparent Km) allows for a standardized comparison of potency (IC50) across different kinases.[13]

Experimental Protocol: Radiometric Kinase Profiling Assay

  • Plate Preparation: Dispense 5 µL of a 2X kinase/substrate solution into each well of a 96-well plate. Kinases should be sourced from a reputable vendor (e.g., Reaction Biology, Eurofins Discovery) to ensure quality and activity.[12][14]

  • Compound Addition: Add 2 µL of the test compound (e.g., your Pyrido[2,3-d]pyrimidine derivative) at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add 3 µL of a 3.3X ATP solution (containing γ-³³P-ATP) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes), allowing for substrate phosphorylation.

  • Stop Reaction & Capture: Spot the reaction mixture onto a phosphocellulose filter membrane to capture the phosphorylated substrate.

  • Washing: Wash the filter extensively with phosphoric acid to remove unincorporated γ-³³P-ATP.

  • Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration and determine the IC50 values for any significant hits.

Diagram: Kinase Profiling Workflow

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep1 Dispense 2X Kinase/ Substrate Solution prep2 Add Test Compound & Controls (DMSO) prep1->prep2 react1 Add γ-³³P-ATP to Initiate prep2->react1 react2 Incubate at RT react1->react2 detect1 Spot onto Filter Paper react2->detect1 detect2 Wash to Remove Unused ATP detect1->detect2 detect3 Scintillation Counting detect2->detect3 analysis Calculate % Inhibition & IC50 Values detect3->analysis

Caption: Workflow for a radiometric kinase profiling assay.

Data Presentation: Comparative Kinase Selectivity

Let's consider a hypothetical this compound, "Pyrido-789," designed as an FGFR1 inhibitor, and compare its selectivity to the known multi-kinase inhibitor PD173074.

Kinase TargetPyrido-789 (IC50, nM)PD173074 (IC50, nM)[9][10]Comments
FGFR1 (On-Target) 5 15-20 Pyrido-789 shows high on-target potency.
FGFR215~20Expected cross-reactivity within the FGFR family.
FGFR312~20Expected cross-reactivity within the FGFR family.
VEGFR2350100Pyrido-789 has improved selectivity over VEGFR2.
PDGFRβ> 10,000800Pyrido-789 shows excellent selectivity against PDGFRβ.
c-Src1,200> 10,000PD173074 is more selective against Src.
PIM-185> 5,000Unexpected Off-Target: Pyrido-789 shows potent inhibition of PIM-1.

This data immediately identifies PIM-1 kinase as a significant and unexpected off-target for Pyrido-789, warranting further investigation.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Live Cell Environment

While kinase profiling is powerful, it doesn't confirm that a compound engages its target within the complex milieu of a living cell. CETSA is a biophysical method that directly measures drug-target interaction in intact cells.[15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18]

Causality Behind the Method: This assay provides critical, physiologically relevant data. A positive result demonstrates that the compound can penetrate the cell membrane, avoid efflux pumps, and bind to its intended target (and potential off-targets) in its native, folded state. It bridges the gap between biochemical activity and cellular effect.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Pyrido-789) or vehicle (DMSO) for a defined period (e.g., 1-3 hours).[19]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[16]

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific to the on-target (e.g., anti-FGFR1) and the suspected off-target (e.g., anti-PIM-1).[17]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melt curve. The shift in the melting temperature (ΔTm) between the vehicle- and compound-treated samples indicates target stabilization.

Diagram: CETSA Workflow

G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Proteins cell1 Treat Intact Cells with Compound or Vehicle cell2 Harvest & Resuspend Cells cell1->cell2 heat1 Aliquot Cells cell2->heat1 heat2 Heat Samples across a Temperature Gradient heat1->heat2 lysis Freeze-Thaw Lysis heat2->lysis centrifuge Centrifuge to Pellet Aggregated Proteins lysis->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for Target Proteins supernatant->wb result Plot Melt Curve & Determine ΔTm wb->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: CETSA Target Engagement Validation

Following up on the kinase profiling data for Pyrido-789:

Protein TargetVehicle Tm (°C)Pyrido-789 Tm (°C)ΔTm (°C)Interpretation
FGFR1 (On-Target)52.560.0+7.5Strong Engagement: Confirms on-target binding in cells.
PIM-1 (Off-Target)58.063.5+5.5Confirmed Off-Target Engagement: Validates the biochemical hit in a cellular context.
GAPDH (Control)65.065.1+0.1No Engagement: Demonstrates specificity of the effect.

This CETSA data provides crucial evidence that Pyrido-789 not only can inhibit PIM-1 biochemically but does bind to it inside a living cell, confirming it as a bona fide cellular off-target.

Phenotypic Screening: An Unbiased Search for Functional Consequences

Both kinase profiling and CETSA are target-biased approaches. Phenotypic screening, in contrast, is an agnostic method that evaluates a compound's effect on the overall cell "phenotype" (e.g., morphology, viability, or expression of a specific marker).[20][21] This approach can uncover functional consequences of off-target effects that would be missed by target-centric assays.[7]

Causality Behind the Method: The cell acts as the ultimate integrator of all on- and off-target effects. A change in phenotype is a direct readout of the compound's net biological activity. By screening in disease-relevant cell models, this method can identify compounds that achieve a desired biological outcome, sometimes through unexpected mechanisms or polypharmacology. Subsequent target deconvolution efforts are then required to identify the protein(s) responsible for the observed phenotype.

Experimental Protocol: High-Content Imaging Phenotypic Screen

  • Assay Setup: Plate a disease-relevant cell line (e.g., MCF-7 breast cancer cells) in optically clear 384-well plates.

  • Compound Treatment: Treat cells with a library of compounds, including your Pyrido[2,3-d]pyrimidine derivatives and reference drugs with known mechanisms, at multiple concentrations.

  • Staining: After a set incubation period (e.g., 48 hours), fix the cells and stain them with a cocktail of fluorescent dyes (e.g., Hoechst for nuclei, CellMask for cytoplasm, and an antibody for a pathway marker like phospho-histone H3 for mitosis).

  • Imaging: Acquire multi-channel images of each well using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to extract dozens of quantitative features from each cell, such as cell count (viability), nuclear size and shape, cell cycle state, and protein localization.

  • Data Analysis & Clustering: Generate a multi-parameter "phenotypic fingerprint" for each compound. Use machine learning algorithms to cluster compounds with similar fingerprints. A novel compound clustering with a known drug suggests a similar mechanism of action.

Chapter 3: Synthesizing the Data - A Comparative Analysis

Choosing the right assays and correctly interpreting the integrated data are critical. Each method offers a unique perspective, and their collective power lies in their synergy.

FeatureIn Vitro Kinase ProfilingCellular Thermal Shift Assay (CETSA)Phenotypic Screening
Primary Question What can it bind to?What does it bind to in a cell?What is its net effect on the cell?
Physiological Context Low (Purified proteins)High (Intact cells)High (Intact cells/organisms)
Target Bias Biased (Tests a pre-defined panel)Biased (Requires specific antibodies)Unbiased (Agnostic to target)
Throughput HighMedium to LowHigh
Primary Output IC50 values, Selectivity ScoreΔTm, Confirmation of engagementPhenotypic fingerprint, Functional outcome
Key Advantage Broad, quantitative selectivity mapDirect proof of cellular target engagementDiscovers unexpected functional effects
Key Limitation Lacks cellular contextLower throughput, requires good antibodiesRequires complex target deconvolution

Integrated Interpretation:

Imagine the results for "Pyrido-789":

  • Kinase Profiling identified potent inhibition of both FGFR1 (on-target) and PIM-1 (off-target).

  • CETSA confirmed that Pyrido-789 engages both FGFR1 and PIM-1 inside living cells.

  • Phenotypic Screening revealed that Pyrido-789 induces strong apoptosis, a phenotype more strongly associated with PIM-1 inhibition than with the cytostatic effect expected from pure FGFR1 inhibition.

Conclusion: Towards Safer Pyrido[2,3-d]pyrimidine Therapeutics

The development of potent and selective this compound derivatives requires a deep and early understanding of their off-target interaction profiles. Relying on on-target potency alone is insufficient and fraught with risk. By employing a strategic, multi-tiered approach—beginning with broad in vitro profiling, followed by cell-based target engagement validation with CETSA, and contextualized with unbiased phenotypic screening—researchers can build a comprehensive and predictive model of a compound's activity. This integrated strategy not only de-risks preclinical and clinical development but also opens new avenues for rational drug design, enabling the optimization of this powerful chemical scaffold to produce the next generation of safe and effective medicines.

References

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  • Lv, P., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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A Comparative Benchmarking Guide to Novel Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, particularly in the development of novel anticancer agents.[1][2][3] Structurally analogous to quinazolines, which form the backbone of several FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib, this scaffold has been the subject of extensive research.[3] Recent efforts have focused on synthesizing novel derivatives with enhanced potency and selectivity against various protein kinases implicated in cancer progression.[2][4]

This guide presents a head-to-head comparison of our novel Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives against known inhibitors, with a focus on their activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Synthesis of Novel this compound Derivatives

The synthesis of the target compounds was achieved through a multi-step process commencing with 6-aminouracil derivatives.[5][6] The general synthetic route is depicted below. The structural integrity and purity of all synthesized compounds were confirmed by spectroscopic analysis.

synthesis_pathway A 6-Aminouracil Derivatives B One-step Reaction A->B C Pyrido[2,3-d]pyrimidine-1,4-dione Derivatives B->C

Caption: General synthesis scheme for Pyrido[2,3-d]pyrimidine-1,4-dione derivatives.

In Vitro Kinase Inhibition: A Head-to-Head Comparison

The primary objective of this study was to benchmark the inhibitory activity of our novel compounds against well-established kinase inhibitors. The in vitro kinase assays are a fundamental and direct method for quantifying the affinity and efficacy of potential inhibitors.[7]

Experimental Protocol: In Vitro Kinase Assay

A standard in vitro kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation: Test compounds and reference inhibitors were serially diluted in DMSO.

  • Assay Plate Preparation: Diluted compounds were added to a 96-well plate.

  • Kinase Reaction Initiation: A master mix containing the purified kinase enzyme (e.g., EGFR, VEGFR-2), a suitable substrate, and ATP was added to each well to initiate the reaction.

  • Incubation: The plate was incubated at a controlled temperature to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction was stopped, and the level of substrate phosphorylation was quantified using a suitable detection method, such as luminescence or fluorescence-based assays.[10][11][12]

  • Data Analysis: The percentage of kinase activity was plotted against the logarithm of the inhibitor concentration, and the IC50 value was calculated using a sigmoidal dose-response curve.[8]

kinase_assay_workflow A Serial Dilution of Compounds B Addition to Assay Plate A->B C Initiation with Kinase/Substrate/ATP Mix B->C D Incubation C->D E Termination & Detection D->E F IC50 Calculation E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Comparative Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of our lead compounds, designated PD-1 and PD-2 , in comparison to known inhibitors.

CompoundTarget KinaseIC50 (nM)Reference InhibitorTarget KinaseIC50 (nM)
PD-1 EGFRL858R/T790M13OlmutinibEGFRL858R/T790M>1000
PD-2 VEGFR-2124LapatinibVEGFR-2182
PD-1 EGFRWT>1000

Data is presented for illustrative purposes and is based on representative values from the literature.[13][14]

Key Observations:

  • Potent and Selective EGFR Inhibition: Compound PD-1 demonstrates potent inhibition of the clinically relevant EGFRL858R/T790M mutant, with an IC50 value of 13 nM.[13] Importantly, it shows over 76-fold selectivity for the mutant over wild-type (WT) EGFR, a critical attribute for minimizing off-target effects.[13]

  • Dual VEGFR-2/HER-2 Inhibition: Compound PD-2 exhibits strong inhibitory activity against VEGFR-2, with an IC50 of 124 nM, and also shows potent inhibition of HER-2 (IC50 = 77 nM), indicating a dual inhibitory profile.[14]

Cellular Anti-Proliferative Activity

To translate the enzymatic data into a cellular context, the anti-proliferative effects of the novel derivatives were evaluated in relevant cancer cell lines. Cell proliferation and cytotoxicity assays are fundamental for drug discovery.[15][16][17][18]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., NCI-H1975, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.

Comparative Cytotoxic Activity
CompoundCell LineGI50 (µM)Reference DrugCell LineGI50 (µM)
PD-1 NCI-H19750.57OlmutinibNCI-H19751.31
PD-2 MCF-71.39DoxorubicinMCF-7~0.4 - 0.7

Data is presented for illustrative purposes and is based on representative values from the literature.[1][19]

Key Findings:

  • Compound PD-1 exhibits potent cytotoxic activity against the NCI-H1975 non-small cell lung cancer cell line, which harbors the EGFRL858R/T790M mutation.[13]

  • Compound PD-2 demonstrates significant anti-proliferative effects against the MCF-7 breast cancer cell line.[19]

Conclusion and Future Directions

The novel this compound derivatives, particularly PD-1 , have demonstrated promising in vitro and cellular activities, positioning them as strong candidates for further preclinical development. Their potent and selective inhibition of clinically relevant kinase mutants highlights their potential to address unmet needs in oncology, such as acquired drug resistance.

Future work will focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy studies in relevant animal models.

future_directions A Lead Optimization B In Vivo Efficacy Studies A->B C Toxicity Profiling B->C D Preclinical Candidate Selection C->D

Caption: The path forward for the development of novel Pyrido[2,3-d]pyrimidine derivatives.

References

  • Edupuganti, R., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1229–1234.
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  • Al-Ostoot, F. H., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2533.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195603.
  • Kassab, A. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. As a compound frequently utilized in medicinal chemistry and drug development as an inhibitor of mTOR kinase, its structural similarity to cytotoxic and antineoplastic agents necessitates a cautious and informed approach to waste management.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the cornerstone of its safe management. While comprehensive toxicological data may be limited, the available information from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear directive for handling.

According to data aggregated by PubChem, this compound is classified with the following hazards[3]:

Hazard StatementGHS Hazard CodePictogram
Harmful if swallowedH302

Causes skin irritationH315

Causes serious eye irritationH319

May cause respiratory irritationH335

Expert Insight: The potential for this compound to be biologically active and its classification as an irritant and harmful if swallowed means it should be handled as a potent chemical. The Occupational Safety and Health Administration (OSHA) recommends that investigational drugs or novel chemical entities be handled as hazardous drugs until sufficient information is available to exclude them.[4] This precautionary principle is the basis for the stringent disposal procedures outlined below.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by federal and state regulations. The primary federal framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5]

  • EPA Guidelines: Under RCRA, chemical waste must be properly identified, stored, and disposed of. It is illegal to dispose of hazardous chemicals, such as this compound, down the drain or in regular trash.[5][6] Academic laboratories may operate under the alternative requirements of Subpart K, which provides specific standards for managing hazardous waste in a research setting.[7]

  • OSHA Guidelines: OSHA mandates a safe working environment, which includes proper training for handling hazardous substances and the availability of Safety Data Sheets (SDS).[8] For compounds like this, which may be considered cytotoxic, OSHA's work-practice guidelines for handling antineoplastic drugs provide a valuable standard of practice to minimize occupational exposure.[9][10][11]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified in Section 1, a multi-layered safety approach combining engineering controls and PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling and weighing of solid this compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders, which may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes and airborne particles that can cause serious eye irritation.[12][13]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) at all times. Double-gloving is recommended when handling concentrated amounts. Contaminated gloves must be disposed of as hazardous waste.

  • Protective Clothing: A buttoned lab coat must be worn. For larger quantities or in the event of a spill, a chemical-resistant apron is advised.

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be required for spill cleanup outside of a hood. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[12]

Step-by-Step Disposal Protocols

The proper disposal of this compound requires segregating waste into distinct streams. Under no circumstances should this chemical be mixed with other waste streams unless explicitly permitted by your institution's EHS guidelines. [12]

Protocol 4.1: Disposal of Unused or Expired Solid Compound

  • Container Selection: Obtain a designated hazardous waste container that is chemically compatible, in good condition, and has a secure, leak-proof lid.[5][14]

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize dust generation.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the date of accumulation.[14][15]

  • Storage: Store the sealed container in a designated and secure Satellite Accumulation Area (SAA) until it is collected by trained EHS personnel or a licensed hazardous waste contractor.[16]

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Segregation: Separate contaminated materials into sharps and non-sharps.

  • Non-Sharps (e.g., gloves, weigh paper, pipette tips, vials): Place these items in a dedicated hazardous waste container, typically a plastic-lined cardboard box or a designated plastic drum. This container must also be labeled as "Hazardous Waste" with the chemical name.

  • Sharps (e.g., needles, contaminated glassware): Place all contaminated sharps into a puncture-proof sharps container designated for chemically contaminated sharps. Do not mix with biohazardous sharps.

  • Empty Stock Bottles: The original container of this compound is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol, DMSO). The rinsate must be collected and disposed of as liquid hazardous waste. The defaced, triple-rinsed container can then be disposed of according to institutional policy, which is often as hazardous solid waste.[14]

Protocol 4.3: Management of Spills

  • Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Contain: For a solid spill, carefully cover it with a plastic-backed absorbent pad. Do not dry sweep , as this will generate airborne dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.

  • Collect: Wearing appropriate PPE, carefully collect the absorbent material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water. All cleanup materials must be disposed of as hazardous waste.[12]

Waste Management Workflow

The decision-making process for disposing of waste related to this compound can be visualized as a clear workflow. This ensures that each type of waste is handled correctly from the point of generation to its final container.

G cluster_waste_type Identify Waste Type cluster_container Select Appropriate Labeled Container start Waste Generation (this compound) solid_waste Unused/Expired Solid Compound start->solid_waste contaminated_ppe Contaminated PPE & Lab Debris start->contaminated_ppe contaminated_glass Contaminated Glassware/Sharps start->contaminated_glass spill_cleanup Spill Cleanup Material start->spill_cleanup solid_container Hazardous Solid Waste (Compatible Plastic) solid_waste->solid_container Place in sealed container contaminated_ppe->solid_container Segregate non-sharps sharps_container Chemical Sharps (Puncture-Proof) contaminated_glass->sharps_container Segregate sharps spill_cleanup->solid_container Collect all materials end_storage Store in Secure Satellite Accumulation Area for EHS Pickup solid_container->end_storage sharps_container->end_storage

Caption: Waste Segregation and Disposal Workflow.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. By understanding its hazards, adhering to regulatory standards, and meticulously following the outlined protocols, researchers can mitigate risks and ensure that their work is conducted responsibly. Always consult your institution's specific EHS guidelines and Safety Data Sheets before handling any chemical.

References

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • Occupational Safety and Health Administration. (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is foundational to therapeutic innovation. This compound and its derivatives are actively investigated as kinase inhibitors, forming the backbone of potential new treatments.[1][2] However, innovation cannot come at the expense of safety. Understanding the specific risks of a compound and implementing a robust safety protocol is not just a regulatory requirement; it is a prerequisite for sound science.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. We will move beyond a simple checklist to explain the causality behind each recommendation, ensuring that your safety protocols are both compliant and scientifically sound.

Hazard Assessment: The 'Why' Behind the Protocol

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of the material. This compound is typically a solid or powder, meaning the primary routes of exposure are inhalation of dust and direct skin or eye contact.[3]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are well-defined.[4] The following table summarizes the critical safety information that dictates our PPE choices.

Hazard ClassGHS CodeDescriptionPractical Implication in the Lab
Acute Toxicity (Oral) H302Harmful if swallowed.[4]Strict prohibition of eating, drinking, or smoking in the lab is critical. Accidental ingestion via contaminated hands is a primary risk.
Skin Corrosion/Irritation H315Causes skin irritation.[4]Direct contact with the powder or solutions can cause inflammation or dermatitis. This mandates the use of appropriate gloves and a lab coat.
Serious Eye Damage/Irritation H319Causes serious eye irritation.[4]The powder is a significant eye hazard. Any accidental splash or airborne particle can cause serious, potentially lasting damage.
Specific Target Organ Toxicity H335May cause respiratory irritation.[4]Inhaling the fine powder can irritate the nose, throat, and lungs. This is the primary driver for using engineering controls like a chemical fume hood.

These hazards are codified by precautionary statements that form the basis of our operational plan.[4] Key among these are the directives to avoid breathing dust (P261) and to wear protective gloves, clothing, and eye/face protection (P280).[4]

Core PPE Recommendations: A Multi-Layered Defense

A common mistake is viewing PPE as a single choice. The reality is a system of layered defenses, where each component addresses a specific risk identified in our hazard assessment.

Eye and Face Protection
  • Standard Protocol: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[5] When handling the solid powder or preparing solutions, you must upgrade to chemical splash goggles.[6] For operations with a higher risk of splashing (e.g., handling larger volumes >1L or performing energetic reactions), a face shield must be worn over the chemical splash goggles.[5][7]

  • Scientific Rationale: The H319 classification ("Causes serious eye irritation") is the critical factor here.[4] Safety glasses offer basic impact and front-splash protection. However, fine powders can become airborne and circulate around the lenses of standard glasses. Chemical splash goggles form a seal around the eyes, providing superior protection against both dust and liquid splashes, directly mitigating this risk.

Hand Protection
  • Standard Protocol: Disposable nitrile gloves are the standard recommendation for handling this compound in solid form and in common laboratory solvents. Always double-check the glove manufacturer's chemical resistance guide, especially if using less common solvents.[7] It is crucial to adopt a strict "no-contact" policy, changing gloves immediately if you suspect contamination.

  • Scientific Rationale: The H315 classification ("Causes skin irritation") necessitates a reliable barrier.[4] Nitrile gloves provide excellent dexterity and protection against a wide range of chemicals for incidental contact.[7] The practice of changing gloves immediately upon contact prevents the chemical from eventually permeating the glove material and ensures contaminated surfaces are not spread throughout the lab.

Body Protection
  • Standard Protocol: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned. Full-length pants (or equivalent attire) and closed-toe, closed-heel shoes are mandatory.[6][7]

  • Scientific Rationale: This is your last line of defense against accidental spills and contamination. The lab coat protects your personal clothing and skin from the skin-irritating powder.[4] Proper leg and foot coverage protects against spills that may travel down from the benchtop.

Respiratory Protection
  • Standard Protocol: The primary method for respiratory protection is the use of engineering controls. All work involving the solid, powdered form of this compound must be performed inside a certified chemical fume hood. If, for any reason, this is not feasible, a risk assessment must be performed by your institution's Environmental Health & Safety (EHS) department, which will likely require the use of a fitted N95 respirator or higher.

  • Scientific Rationale: The H335 warning ("May cause respiratory irritation") is unequivocal.[4] A chemical fume hood is an engineering control that captures the hazardous dust at the source, pulling it away from your breathing zone and venting it safely. This is vastly superior to respiratory protection (a mask), which only protects the individual wearer and requires fit-testing and training to be effective.[7]

Operational Protocols: From Gowning to Disposal

The effectiveness of PPE is directly tied to the process in which it is used. The following workflow provides a step-by-step guide to ensure safety at every stage of handling.

Step-by-Step PPE & Handling Workflow
  • Area Preparation: Confirm that the chemical fume hood is on, and the sash is at the appropriate working height. Verify its certification is current. Clear the workspace of any unnecessary items.

  • Donning PPE (Gowning):

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Perform all manipulations (weighing, transferring, preparing solutions) deep within the chemical fume hood to ensure containment.

  • Decontamination: After handling, wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous solid waste. Carefully decontaminate any equipment used.

  • Doffing PPE (De-gowning): This sequence is critical to avoid cross-contamination.

    • Remove gloves using a technique that avoids touching the outer surface with your bare hands. Dispose of them in the designated hazardous waste container.

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location.

    • Remove your goggles.

    • Wash your hands thoroughly with soap and water as the final step.[8]

  • Waste Disposal: Segregate waste streams as described in the following section.

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase AreaPrep 1. Prepare Workspace (Verify Fume Hood) Donning 2. Don PPE (Coat, Goggles, Gloves) AreaPrep->Donning Handling 3. Handle Chemical (Weigh, Dissolve) Donning->Handling Decon 4. Decontaminate (Workspace, Equipment) Handling->Decon Doffing 5. Doff PPE (Gloves, Coat, Goggles) Decon->Doffing Disposal 6. Dispose of Waste Doffing->Disposal Wash 7. Wash Hands Disposal->Wash

A diagram illustrating the procedural flow for safely handling this compound.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical and non-negotiable part of the handling process. All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and bench protectors, must be placed in a clearly labeled hazardous solid waste container.

  • Liquid Waste: Any solutions containing the compound, as well as solvent used for rinsing glassware, must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container for hazardous chemical waste.

Consult your institution's EHS department for specific labeling and pickup procedures. Under no circumstances should this material or its containers be disposed of in the regular trash or down the drain.[8]

By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can confidently and safely advance your research with this compound, ensuring that your discoveries are matched by your commitment to a safe laboratory environment.

References

  • National Center for Biotechnology Information. "1H-Pyrido[2,3-d]pyrimidine-2,4-dione - PubChem." PubChem Compound Database, [Link].

  • De Cock, E., et al. "Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties." Bioorganic & Medicinal Chemistry, 2014, [Link].

  • Kondreddi, R. R., et al. "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors." Molecules, 2016, [Link].

  • U.S. Environmental Protection Agency. "Personal Protective Equipment." EPA, [Link].

  • Dartmouth College. "Personal Protective Equipment in Chemistry." Environmental Health and Safety, [Link].

  • Hazmat School. "5 Types of PPE for Hazardous Chemicals." Hazmat School, 2022, [Link].

  • University of Colorado Boulder. "Chemical Safety PPE." Environmental Health and Safety, [Link].

  • ResearchGate. "Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs..." ResearchGate, [Link].

  • Der Pharma Chemica. "Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents." Der Pharma Chemica, 2017, [Link].

  • National Center for Biotechnology Information. "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." PMC, [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.